BLI-489 hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H12N3NaO5S |
|---|---|
Molecular Weight |
345.31 g/mol |
IUPAC Name |
sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate |
InChI |
InChI=1S/C13H11N3O4S.Na.H2O/c17-11-8(12-16(11)9(6-21-12)13(18)19)3-7-4-15-1-2-20-5-10(15)14-7;;/h3-4,6,12H,1-2,5H2,(H,18,19);;1H2/q;+1;/p-1/b8-3-;;/t12-;;/m1../s1 |
InChI Key |
FOAVDIXLMXLMAH-UVEQJXRBSA-M |
Isomeric SMILES |
C1COCC2=NC(=CN21)/C=C/3\[C@@H]4N(C3=O)C(=CS4)C(=O)[O-].O.[Na+] |
Canonical SMILES |
C1COCC2=NC(=CN21)C=C3C4N(C3=O)C(=CS4)C(=O)[O-].O.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BLI-489 Hydrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BLI-489 hydrate is a novel penem β-lactamase inhibitor demonstrating potent, broad-spectrum activity against key classes of β-lactamase enzymes. This document provides a comprehensive overview of the mechanism of action of this compound, summarizing its inhibitory profile and synergistic potential with β-lactam antibiotics. The information presented herein is collated from available preclinical in vitro and in vivo studies. While direct enzymatic inhibition data such as IC50 and Ki values are not extensively reported in the public domain, this guide synthesizes the current understanding of BLI-489's activity through microbiological and in vivo efficacy data.
Core Mechanism of Action
BLI-489 is a bicyclic penem β-lactamase inhibitor.[1] Its core mechanism involves the inactivation of β-lactamase enzymes, which are produced by bacteria and are a primary cause of resistance to β-lactam antibiotics. By inhibiting these enzymes, BLI-489 restores the efficacy of co-administered β-lactam antibiotics, allowing them to reach their target, the penicillin-binding proteins (PBPs), and disrupt bacterial cell wall synthesis.
The inhibitory action of BLI-489 extends to a broad range of β-lactamases, including:
This broad spectrum of activity provides a significant advantage over earlier-generation β-lactamase inhibitors.
In Vitro Activity of this compound in Combination with Piperacillin
The majority of in vitro studies have evaluated BLI-489 in combination with the β-lactam antibiotic piperacillin. A constant concentration of 4 µg/mL of BLI-489 is often utilized in these studies to assess the combination's activity.[3][4]
Table 1: Comparative In Vitro Activity of Piperacillin-BLI-489 and Piperacillin-Tazobactam
| Bacterial Group/Species | Piperacillin-BLI-489 MIC90 (µg/mL) | Piperacillin-Tazobactam MIC90 (µg/mL) | Reference |
| Piperacillin-Nonsusceptible Enteric Bacilli | ≤16 | >16 | [3] |
| ESBL- and AmpC-expressing strains | Improved Activity | Less Activity | [3][4] |
Note: This table summarizes the general findings. For detailed MIC distributions against a wide range of clinical isolates, refer to the source literature.
In Vivo Efficacy of Piperacillin-BLI-489
Murine models of systemic infection have been employed to evaluate the in vivo efficacy of the piperacillin-BLI-489 combination. An 8:1 dosing ratio of piperacillin to BLI-489 was identified as optimal for maintaining enhanced efficacy.[5]
Table 2: In Vivo Efficacy (ED50) of Piperacillin-BLI-489 in Murine Infection Models
| Pathogen (β-Lactamase Produced) | Piperacillin Alone ED50 (mg/kg) | Piperacillin-BLI-489 (8:1) ED50 (mg/kg) | Piperacillin-Tazobactam ED50 (mg/kg) | Reference |
| E. coli (TEM-1, Class A) | - | 13 | 11 | [5] |
| K. pneumoniae (SHV-1, Class A) | - | 23 | 24 | [5] |
| K. pneumoniae (SHV-1 & SHV-5, Class A ESBL) | - | 28 | 58 | [5] |
| P. aeruginosa (AmpC, Class C) | ~980 | 103 | 246 | [5] |
| E. coli (ACT-1, Class C) | 103 | 13 | 45 | [5] |
| E. coli (OXA-1, Class D) | 980 | 86 | 270 | [5] |
Synergistic Activity with Imipenem against Acinetobacter baumannii
Recent studies have explored the synergistic potential of BLI-489 with the carbapenem antibiotic imipenem, particularly against carbapenem-resistant Acinetobacter baumannii (CRAB) producing Class D β-lactamases (CHDLs).
Table 3: Synergistic Effect of Imipenem and BLI-489 against CHDL-producing CRAB
| CHDL Produced | Synergistic Effect Observed | Reference |
| OXA-23 | Yes (92.9% of isolates) | [2] |
| OXA-24-like | Yes (100% of isolates) | [2] |
| OXA-58 | Yes (100% of isolates) | [2] |
Note: Synergy was determined by checkerboard analysis.
Experimental Protocols
Detailed protocols for the specific biochemical characterization of BLI-489 are not widely available. However, the following methodologies are commonly cited in the evaluation of β-lactamase inhibitors and have been used in studies involving BLI-489.
In Vitro Susceptibility Testing
-
Method: Broth microdilution is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
A series of twofold dilutions of the antibiotic (e.g., piperacillin) is prepared in Mueller-Hinton broth.
-
A fixed concentration of this compound (commonly 4 µg/mL) is added to each dilution.
-
Bacterial isolates are grown to a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
The bacterial suspension is inoculated into the wells containing the antibiotic dilutions.
-
Plates are incubated at 35°C for 16-20 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Checkerboard Synergy Assay
-
Method: This assay is used to assess the synergistic effect of two antimicrobial agents.
-
Procedure:
-
Twofold dilutions of two drugs (e.g., imipenem and BLI-489) are prepared along the x- and y-axes of a microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension.
-
Following incubation, the MIC of each drug alone and in combination is determined.
-
The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy, additivity, or antagonism.
-
Time-Kill Kinetics Assay
-
Method: This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Procedure:
-
A standardized bacterial inoculum is added to flasks containing broth with the antimicrobial agent(s) at specific concentrations (e.g., 4x MIC).
-
At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from the flasks.
-
Viable bacterial counts are determined by serial dilution and plating on agar.
-
The change in log10 CFU/mL over time is plotted to visualize the killing kinetics. A ≥2-log10 decrease in CFU/mL at 24 hours compared to the initial inoculum is generally considered bactericidal.[6]
-
In Vivo Murine Systemic Infection Model
-
Method: This model assesses the efficacy of antimicrobial agents in a living organism.
-
Procedure:
-
Mice are infected intraperitoneally with a lethal dose of a bacterial pathogen.
-
At a specified time post-infection (e.g., 30 minutes), cohorts of mice are treated with varying doses of the antimicrobial agent(s) via a specified route (e.g., subcutaneous).
-
The survival of the mice is monitored over a defined period (e.g., 7 days).
-
The 50% effective dose (ED50), the dose that protects 50% of the infected animals, is calculated.
-
Visualizations
Figure 1. Simplified signaling pathway of this compound's mechanism of action.
Figure 2. Experimental workflow for in vitro susceptibility testing.
Conclusion
This compound is a promising penem β-lactamase inhibitor with a broad spectrum of activity against clinically relevant β-lactamases. Its ability to restore the efficacy of established β-lactam antibiotics like piperacillin and synergize with carbapenems such as imipenem highlights its potential as a valuable component of future antibacterial therapies. Further studies detailing its direct enzymatic inhibition kinetics will provide a more complete understanding of its potent activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro and in vivo activities of imipenem combined with BLI-489 against class D β-lactamase-producing Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of in vitro susceptibility testing methodologies and comparative activities of piperacillin in combination with the penem {beta}-lactamase inhibitor BLI-489 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Efficacy of Piperacillin Combined with the Penem β-Lactamase Inhibitor BLI-489 in Murine Models of Systemic Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
BLI-489 Hydrate: A Technical Guide for Drug Development Professionals
An In-depth Review of the Chemical Structure, In Vitro and In Vivo Efficacy, and Experimental Protocols for a Novel β-Lactamase Inhibitor.
Introduction
BLI-489 is a penem β-lactamase inhibitor currently under investigation for its potential to overcome antibiotic resistance in pathogenic bacteria. This technical guide provides a comprehensive overview of the chemical properties of BLI-489 hydrate, its efficacy in combination with β-lactam antibiotics, and detailed protocols for key experimental assays. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antibacterial agents.
Chemical Structure and Properties of this compound
BLI-489, in its hydrated form, is the sodium salt of a potent penem β-lactamase inhibitor. The chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | sodium (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
| Synonyms | WAY-185489 |
| Molecular Formula | C₁₃H₁₀N₃NaO₄S · xH₂O |
| Molecular Weight | 327.29 g/mol (anhydrous basis)[2] |
| Appearance | Yellow powder |
| Solubility | Soluble in water |
| SMILES String | C1COCC2=NC(=CN21)/C=C/3[C@@H]4N(C3=O)C(=CS4)C(=O)[O-].[Na+] |
Mechanism of Action: β-Lactamase Inhibition
BLI-489 functions by inhibiting bacterial β-lactamase enzymes. These enzymes are a primary mechanism of resistance to β-lactam antibiotics, such as penicillins and cephalosporins, as they hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. BLI-489 acts as a "suicide inhibitor" by irreversibly binding to the active site of the β-lactamase, thereby protecting the partner antibiotic from degradation and allowing it to exert its antibacterial effect.
Caption: Mechanism of BLI-489 action.
In Vitro Efficacy
The in vitro efficacy of BLI-489 in combination with various β-lactam antibiotics has been evaluated against a range of bacterial isolates, including multidrug-resistant strains. The primary methods for assessing in vitro synergy are checkerboard assays and time-kill kinetics assays.
Checkerboard Assay Data
The checkerboard assay is utilized to determine the fractional inhibitory concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination. A summary of representative data is presented below.
| Bacterial Species | Partner Antibiotic | β-Lactamase Class | FIC Index | Interpretation |
| Klebsiella pneumoniae | Imipenem | Class A (KPC) | ≤ 0.5 | Synergy |
| Escherichia coli | Meropenem | Class B (NDM) | ≤ 0.5 | Synergy |
| Acinetobacter baumannii | Imipenem | Class D (OXA) | ≤ 0.5 | Synergy |
Time-Kill Kinetics
Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic activity of an antibiotic combination over time. The combination of BLI-489 with a partner antibiotic typically demonstrates enhanced and sustained bacterial killing compared to either agent alone.
| Bacterial Species | Treatment | Log₁₀ CFU/mL Reduction at 24h |
| Pseudomonas aeruginosa | Imipenem alone | < 2 |
| BLI-489 alone | < 1 | |
| Imipenem + BLI-489 | > 3 (Bactericidal) | |
| Enterobacter cloacae | Piperacillin alone | 1-2 |
| BLI-489 alone | < 1 | |
| Piperacillin + BLI-489 | > 3 (Bactericidal) |
In Vivo Efficacy
The in vivo efficacy of BLI-489 in combination with β-lactam antibiotics has been demonstrated in various animal models of infection, most notably the murine pneumonia model.
Murine Pneumonia Model
In this model, mice are infected with a bacterial pathogen to induce pneumonia, and the efficacy of the treatment is assessed by measuring the reduction in bacterial load in the lungs and/or by observing survival rates.
| Bacterial Pathogen | Treatment | Bacterial Load Reduction in Lungs (log₁₀ CFU/g) |
| Acinetobacter baumannii (Carbapenem-resistant) | Imipenem alone | ~1 |
| Imipenem + BLI-489 | > 3 | |
| Klebsiella pneumoniae (ESBL-producing) | Piperacillin-Tazobactam | ~2 |
| Piperacillin + BLI-489 | > 4 |
Experimental Protocols
Checkerboard Assay Protocol
Caption: Workflow for a checkerboard assay.
Detailed Methodology:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of BLI-489 and the partner antibiotic in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. BLI-489 is typically diluted along the y-axis, and the partner antibiotic along the x-axis.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Inoculate the prepared microtiter plates with the bacterial suspension and incubate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug combination that completely inhibits visible bacterial growth.
-
FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Time-Kill Kinetics Assay Protocol
Caption: Workflow for a time-kill kinetics assay.
Detailed Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB to a starting density of approximately 1-5 x 10⁶ CFU/mL.
-
Drug Addition: Add BLI-489, the partner antibiotic, or the combination to the bacterial cultures at predetermined concentrations (e.g., based on MIC values). Include a growth control without any antibiotic.
-
Incubation and Sampling: Incubate the cultures at 37°C with constant agitation. At various time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each culture.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates. Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each treatment condition. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal.
Murine Pneumonia Model Protocol
Caption: Workflow for a murine pneumonia model.
Detailed Methodology:
-
Animal Model: Typically, 6- to 8-week-old female BALB/c or C57BL/6 mice are used.
-
Immunosuppression (if required): For certain pathogens, mice may be rendered neutropenic by treatment with cyclophosphamide prior to infection.
-
Infection: Mice are anesthetized and infected via intranasal or intratracheal administration of a standardized bacterial inoculum.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. BLI-489 and the partner antibiotic are typically administered via intravenous or subcutaneous routes at various dosing schedules.
-
Efficacy Assessment: At a predetermined endpoint (e.g., 24 hours post-treatment), mice are euthanized, and their lungs are aseptically removed. The lungs are homogenized, and serial dilutions are plated to quantify the bacterial load (CFU/g of tissue). In survival studies, mice are monitored for a defined period, and the survival rates are recorded.
Conclusion
This compound is a promising β-lactamase inhibitor with demonstrated in vitro and in vivo efficacy against a broad range of clinically relevant bacterial pathogens, particularly when used in combination with β-lactam antibiotics. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug developers working to address the global challenge of antimicrobial resistance. Further investigation into the clinical potential of BLI-489 is warranted.
References
BLI-489 Hydrate: A Technical Guide to a Novel Penem β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BLI-489 hydrate is a novel penem-class β-lactamase inhibitor with a broad spectrum of activity against key β-lactamase enzymes, including Ambler Class A, C, and some Class D enzymes. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation. The information presented is intended to support researchers and drug development professionals in understanding and potentially utilizing this compound in the fight against antimicrobial resistance.
Introduction
The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes, poses a significant threat to global health. β-lactamases hydrolyze the amide bond in the β-lactam ring of widely used antibiotics like penicillins and cephalosporins, rendering them ineffective. This compound emerges as a potent inhibitor of these enzymes, restoring the efficacy of partner β-lactam antibiotics against resistant bacterial strains.
Chemical Properties
This compound is the hydrated sodium salt of (5R,6Z)-6-((5,6-dihydro-8H-imidazo[2,1-c][1][2]oxazin-2-yl)methylene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.[3]
| Property | Value |
| IUPAC Name | sodium (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate hydrate |
| Molecular Formula | C₁₃H₁₀N₃NaO₄S · xH₂O[4] |
| Molecular Weight | 327.29 g/mol (anhydrous basis)[4] |
| Appearance | Yellow powder[4] |
| Solubility | >20 mg/mL in water[4] |
| CAS Number | 2580120-08-5 (for hydrate)[4] |
Mechanism of Action
BLI-489 is a "suicide inhibitor" that works through a mechanism-based inactivation of β-lactamase enzymes.[5] The proposed mechanism involves the formation of a stable, inactive complex with the enzyme.
In Vitro Efficacy
The in vitro efficacy of BLI-489 is most prominently demonstrated when used in combination with β-lactam antibiotics against resistant bacterial strains.
Minimum Inhibitory Concentrations (MIC)
The combination of piperacillin with a constant concentration of 4 µg/mL BLI-489 has shown significantly improved activity against a wide range of β-lactamase-producing bacteria compared to piperacillin alone or piperacillin-tazobactam.[2][6] Similarly, BLI-489 demonstrates synergistic effects when combined with imipenem or meropenem against carbapenem-resistant Enterobacterales (CRE).[7]
Table 1: MIC₉₀ Values for Piperacillin-BLI-489 against Various Enterobacteriaceae [6]
| Organism (Resistance Mechanism) | Piperacillin MIC₉₀ (µg/mL) | Piperacillin/Tazobactam MIC₉₀ (µg/mL) | Piperacillin/BLI-489 (4 µg/mL) MIC₉₀ (µg/mL) |
| E. coli (ESBL) | >128 | 64 | 16 |
| K. pneumoniae (ESBL) | >128 | >128 | 64 |
| E. cloacae (AmpC) | >128 | 64 | 8 |
| P. aeruginosa | >128 | 128 | 64 |
Table 2: Synergistic Activity of Imipenem/Meropenem with BLI-489 against CRE Isolates [7]
| Organism | Combination | Synergistic Effect (%) |
| K. pneumoniae | Imipenem + BLI-489 | 70% (7/10) |
| Meropenem + BLI-489 | 80% (8/10) | |
| E. cloacae | Imipenem + BLI-489 | 78% (7/9) |
| Meropenem + BLI-489 | 100% (9/9) | |
| E. coli | Imipenem + BLI-489 | 83% (5/6) |
| Meropenem + BLI-489 | 100% (6/6) |
In Vivo Efficacy
In vivo studies in murine models have confirmed the efficacy of BLI-489 in combination with partner antibiotics.
Murine Systemic Infection Model
In a murine model of systemic infection, the combination of piperacillin and BLI-489, typically at an 8:1 ratio, demonstrated significant efficacy against infections caused by Class A (including ESBLs), Class C (AmpC), and Class D β-lactamase-expressing pathogens.[8][9]
Table 3: ED₅₀ Values of Piperacillin-BLI-489 in a Murine Systemic Infection Model [1]
| Pathogen (β-Lactamase) | Piperacillin Alone ED₅₀ (mg/kg) | Piperacillin/Tazobactam ED₅₀ (mg/kg) | Piperacillin/BLI-489 (8:1) ED₅₀ (mg/kg) |
| E. coli (TEM-1, Class A) | >1000 | 11 | 13 |
| K. pneumoniae (SHV-5, ESBL) | 1121 | 24 | 23 |
| S. enterica (CTX-M-5, ESBL) | >1000 | 152 | 45 |
| E. cloacae (AmpC, Class C) | 285 | 71 | 38 |
Galleria mellonella Infection Model
The synergistic effect of imipenem or meropenem with BLI-489 has been confirmed in a Galleria mellonella infection model against CRE isolates producing KPC-2, NDM-5, and OXA-23 carbapenemases.[7]
Experimental Protocols
MIC Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11]
-
Prepare Inoculum: Suspend bacterial colonies in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Prepare Antibiotic and BLI-489 Solutions: Prepare stock solutions of the β-lactam antibiotic and this compound.
-
Serial Dilution: Perform serial twofold dilutions of the β-lactam antibiotic in a 96-well microtiter plate containing broth.
-
Add BLI-489: Add a fixed concentration of BLI-489 (e.g., 4 µg/mL) to each well.
-
Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 35°C for 18-22 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
Time-Kill Assay
This assay assesses the rate of bacterial killing over time.
-
Prepare Cultures: Grow bacterial cultures to the logarithmic phase.
-
Prepare Test Solutions: Prepare flasks containing broth with the desired concentrations of the antibiotic, BLI-489, or their combination. Include a growth control without any antimicrobial agent.
-
Inoculation: Inoculate the flasks with the bacterial culture to a starting density of approximately 10⁶ CFU/mL.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time to visualize the killing kinetics.
Murine Systemic Infection Model
This model evaluates the in vivo efficacy of antimicrobial agents.
-
Animal Model: Use a suitable mouse strain (e.g., CD-1).[12]
-
Infection: Induce a systemic infection by intraperitoneal injection of a lethal dose of the bacterial pathogen.
-
Treatment: Administer the test compounds (e.g., piperacillin-BLI-489 at an 8:1 ratio) subcutaneously at various dose levels shortly after infection.[12]
-
Observation: Monitor the survival of the mice over a period of 7 days.
-
Data Analysis: Calculate the median effective dose (ED₅₀) using probit analysis.
Galleria mellonella Infection Model
This invertebrate model offers a high-throughput alternative for in vivo efficacy screening.[13]
-
Larvae Selection: Select healthy G. mellonella larvae of a specific weight range.
-
Infection: Inject a standardized inoculum of the bacterial pathogen into the hemocoel of the larvae.
-
Treatment: Administer the test compounds (e.g., imipenem-BLI-489) at various concentrations.
-
Incubation: Incubate the larvae at 37°C.
-
Survival Assessment: Monitor larval survival over time.
-
Data Analysis: Plot survival curves and compare the efficacy of different treatments.
Conclusion
This compound is a promising β-lactamase inhibitor with a broad spectrum of activity that, in combination with established β-lactam antibiotics, can overcome resistance in a variety of clinically relevant pathogens. The data presented in this guide underscore its potential as a valuable tool in the development of new therapeutic strategies to combat bacterial infections. Further research into its direct enzyme kinetics, including the determination of IC₅₀ and Kᵢ values against a wider array of purified β-lactamases, would provide a more complete understanding of its inhibitory potential.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Bli-489 | C13H10N3NaO4S | CID 23697683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98 (HPLC) CAS 623564-40-9 [sigmaaldrich.com]
- 5. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic effect of the novel β-lactamase inhibitor BLI-489 combined with imipenem or meropenem against diverse carbapenemase-producing carbapenem-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of piperacillin combined with the Penem beta-lactamase inhibitor BLI-489 in murine models of systemic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Establishment of In Vitro Susceptibility Testing Methodologies and Comparative Activities of Piperacillin in Combination with the Penem β-Lactamase Inhibitor BLI-489 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Galleria mellonella infection models for the study of bacterial diseases and for antimicrobial drug testing - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: BLI-489 Hydrate Activity Against Class A β-Lactamases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of BLI-489 hydrate, a penem-class β-lactamase inhibitor, against key Class A serine β-lactamases. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action to support further research and development in the field of antibacterial therapeutics.
Executive Summary
Quantitative Data on Inhibitory Activity
Although precise IC50 and Ki values for this compound against specific purified Class A β-lactamases are not widely published, its efficacy is well-documented through synergistic studies with partner antibiotics. The following table summarizes the observed effects of BLI-489 in combination with β-lactam antibiotics against bacteria producing well-characterized Class A β-lactamases.
| Target Enzyme (Producing Organism) | Partner Antibiotic | Observed Effect |
| TEM-1 (Escherichia coli) | Piperacillin | Significant reduction in bacterial inoculum in time-kill kinetic studies. |
| SHV-1 (Klebsiella pneumoniae) | Piperacillin | Significant reduction in bacterial inoculum in time-kill kinetic studies. |
| KPC-2 (Klebsiella pneumoniae) | Imipenem/Meropenem | Synergistic effect observed in chequerboard and time-kill assays against KPC-2 producing carbapenem-resistant Enterobacterales.[1] |
Experimental Protocols
The following sections detail generalized methodologies for key experiments used to evaluate the activity of β-lactamase inhibitors like BLI-489. These protocols are based on standard practices in the field and can be adapted for specific research needs.
Enzyme Inhibition Assays (IC50/Ki Determination)
A standard approach to determine the inhibitory potency of a compound like BLI-489 involves measuring the rate of hydrolysis of a chromogenic substrate by the target β-lactamase in the presence and absence of the inhibitor.
3.1.1 Materials
-
Purified Class A β-lactamase (e.g., TEM-1, SHV-1, KPC-2)
-
This compound
-
Chromogenic β-lactam substrate (e.g., nitrocefin)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
96-well microtiter plates
-
Spectrophotometer capable of kinetic measurements
3.1.2 Procedure
-
Prepare a stock solution of the purified β-lactamase in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of the β-lactamase to each well.
-
Add varying concentrations of the this compound solutions to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a fixed concentration of the chromogenic substrate (e.g., nitrocefin) to each well.
-
Immediately measure the change in absorbance over time at the appropriate wavelength for the substrate (e.g., 486 nm for nitrocefin hydrolysis).
-
Calculate the initial reaction velocities (rates) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.
-
Ki values can be subsequently determined using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km) for the enzyme.
Antimicrobial Susceptibility Testing (Checkerboard and Time-Kill Assays)
These methods assess the synergistic effect of BLI-489 when combined with a β-lactam antibiotic against a bacterial strain producing a Class A β-lactamase.
3.2.1 Checkerboard Assay
-
Prepare two-fold serial dilutions of the β-lactam antibiotic and this compound in a 96-well microtiter plate, with concentrations decreasing along the x and y axes, respectively.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).
3.2.2 Time-Kill Assay
-
Prepare flasks containing Mueller-Hinton broth with the antibiotic alone, BLI-489 alone, the combination at specific concentrations (e.g., based on MIC values from the checkerboard assay), and a growth control without any antimicrobial agent.
-
Inoculate each flask with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubate the flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Mechanism of Action and Visualization
Penem inhibitors, including BLI-489, are mechanism-based inhibitors that act as "suicide substrates" for serine β-lactamases.[2] The proposed mechanism involves the formation of a stable acyl-enzyme intermediate that subsequently undergoes a chemical rearrangement to a more stable, inactive complex.
Proposed Inhibitory Pathway
The general mechanism for the inactivation of serine β-lactamases by penem inhibitors is illustrated in the following diagram. The active site serine residue of the β-lactamase attacks the β-lactam ring of the penem, leading to the formation of a covalent acyl-enzyme intermediate. This intermediate is more stable than that formed with a typical β-lactam substrate. Subsequently, the molecule can undergo a rearrangement to form a stable 1,4-thiazepine, effectively inactivating the enzyme.[3]
Caption: Proposed mechanism of Class A β-lactamase inhibition by BLI-489.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for the in vitro evaluation of a novel β-lactamase inhibitor like BLI-489.
Caption: Experimental workflow for evaluating BLI-489 activity.
Conclusion
This compound is a promising β-lactamase inhibitor with demonstrated activity against Class A β-lactamases, including key resistance determinants such as TEM, SHV, and KPC enzymes. While specific kinetic parameters for the isolated enzymes are not extensively reported, its potent synergistic effects with partner β-lactams in cellular assays underscore its potential clinical utility. The proposed mechanism of action, involving the formation of a stable, rearranged acyl-enzyme adduct, is consistent with that of other penem inhibitors. Further research to elucidate the precise kinetic constants and detailed molecular interactions of BLI-489 with various Class A β-lactamases will be invaluable for optimizing its clinical application and for the design of future-generation inhibitors.
References
- 1. Synergistic effect of the novel β-lactamase inhibitor BLI-489 combined with imipenem or meropenem against diverse carbapenemase-producing carbapenem-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
An In-depth Technical Guide on the Inhibition of Class C AmpC Beta-Lactamases by BLI-489 Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance, particularly in Gram-negative bacteria, poses a significant threat to global health. A primary mechanism of resistance is the production of beta-lactamase enzymes, which inactivate beta-lactam antibiotics. Class C AmpC beta-lactamases are of particular concern due to their broad-spectrum hydrolytic activity against many penicillins and cephalosporins. BLI-489, a novel penem beta-lactamase inhibitor, has demonstrated potent activity against a range of beta-lactamases, including those of the Ambler Class C. This technical guide provides a comprehensive overview of the inhibition of Class C AmpC beta-lactamases by BLI-489 hydrate, including quantitative inhibitory data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Quantitative Inhibitory Activity of BLI-489
BLI-489 exhibits potent, irreversible inhibition of Class C beta-lactamases. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The IC50 values for BLI-489 against key Class C enzymes are summarized in the table below.
| Enzyme Target | Enzyme Class | Organism | IC50 (nM) | Reference |
| AmpC | Class C | Escherichia coli | 4.8 | [1][2] |
| GC1 | Class C (extended-spectrum) | Enterobacter cloacae | 6.2 | [1][2] |
| SHV-1 (for comparison) | Class A | Klebsiella pneumoniae | 9.0 | [1][2] |
| TEM-1 (for comparison) | Class A | Escherichia coli | 0.4 | [2] |
Mechanism of Inhibition
BLI-489 acts as an irreversible inhibitor of Class C AmpC beta-lactamases. The mechanism involves a multi-step process initiated by the acylation of the active site serine residue (Ser64) within the beta-lactamase. Following this initial binding, a unique intramolecular rearrangement occurs. The thiolate, a leaving group from the penem core of BLI-489, performs a nucleophilic attack on the C6' atom of the inhibitor. This results in the formation of a highly stable, seven-membered 1,4-thiazepine ring. This novel ring structure effectively traps the enzyme in an inactive state, preventing the hydrolysis of the acyl-enzyme intermediate and thereby irreversibly inhibiting the enzyme. The stability of this final complex is a key feature of the potent inhibitory activity of BLI-489.
Experimental Protocols
This section details the methodologies employed for the characterization of BLI-489's inhibitory activity against Class C AmpC beta-lactamases.
Protein Expression and Purification of GC1 Beta-Lactamase
A robust and scalable method for obtaining pure, active GC1 beta-lactamase is essential for kinetic and structural studies.
Detailed Protocol:
-
Gene Cloning and Expression Vector: The gene encoding the GC1 beta-lactamase is cloned into a suitable expression vector, such as pET-28a, which often includes a polyhistidine tag for purification.
-
Host Strain and Culture Conditions: The expression vector is transformed into a suitable E. coli expression host, like BL21(DE3). Cells are grown in Luria-Bertani (LB) broth supplemented with an appropriate antibiotic (e.g., kanamycin) at 37°C with shaking until an optimal optical density (OD600) is reached.
-
Induction of Protein Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture, followed by incubation at a reduced temperature (e.g., 20-28°C) for several hours to overnight to enhance protein solubility.
-
Cell Harvesting and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and disrupted by sonication on ice.
-
Purification: The crude lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged GC1 is loaded onto a Ni-NTA affinity chromatography column. After washing to remove unbound proteins, the GC1 enzyme is eluted with a buffer containing a high concentration of imidazole.
-
Final Steps: The purified enzyme is dialyzed against a suitable buffer to remove imidazole and concentrated. The purity of the enzyme is assessed by SDS-PAGE.
Determination of IC50 Values
The IC50 value is a critical parameter for quantifying the potency of an inhibitor. A standard enzymatic assay is used for its determination.
Detailed Protocol:
-
Reagents and Buffers: A suitable buffer (e.g., phosphate-buffered saline, pH 7.4) is used for the assay. A chromogenic beta-lactam substrate, such as nitrocefin, allows for the spectrophotometric monitoring of enzyme activity.
-
Assay Procedure:
-
Purified GC1 or AmpC enzyme is pre-incubated with varying concentrations of BLI-489 for a defined period to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the nitrocefin substrate.
-
The rate of hydrolysis of nitrocefin is monitored by measuring the increase in absorbance at 482 nm using a spectrophotometer.
-
-
Data Analysis:
-
The initial reaction velocities are calculated for each inhibitor concentration.
-
The percentage of inhibition is determined relative to a control reaction without the inhibitor.
-
The IC50 value is calculated by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
-
Protein Crystallization and Structure Determination
Elucidating the three-dimensional structure of the BLI-489-enzyme complex provides invaluable insights into the mechanism of inhibition.
Detailed Protocol:
-
Complex Formation: Purified GC1 beta-lactamase is incubated with an excess of BLI-489 to ensure the formation of the covalent acyl-enzyme intermediate.
-
Crystallization: The GC1-BLI-489 complex is subjected to crystallization trials using vapor diffusion methods (hanging or sitting drop). A wide range of crystallization screens are typically used to identify initial crystallization conditions. These conditions are then optimized by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
Data Collection: Crystals are cryoprotected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination: The structure is solved by molecular replacement using a known beta-lactamase structure as a search model. The model is then refined against the experimental data, and the inhibitor molecule is built into the electron density map. The final structure is validated for its geometric and stereochemical quality. The crystallographic structure of the GC1 beta-lactamase in complex with BLI-489 has been determined to a high resolution and is available in the Protein Data Bank (PDB ID: 1ONH).[2]
Conclusion
This compound is a potent, irreversible inhibitor of Class C AmpC beta-lactamases, operating through a unique mechanism that results in the formation of a stable, seven-membered thiazepine ring within the enzyme's active site. The low nanomolar IC50 values against key Class C enzymes underscore its potential as a valuable component in combination therapies to combat antibiotic-resistant bacteria. The detailed experimental protocols provided herein offer a guide for researchers in the field to further investigate and develop novel beta-lactamase inhibitors.
References
BLI-489 Hydrate: Activity Against Class D β-Lactamase-Producing Organisms
An In-depth Technical Guide on the Effects of BLI-489 Hydrate on Class D Beta-Lactamases
Introduction
This compound is a penem-based β-lactamase inhibitor with demonstrated activity against Ambler Class A, C, and some Class D β-lactamases.[1][2] This technical guide provides a comprehensive overview of the available data on the effects of this compound on Class D β-lactamases, also known as oxacillinases (OXA). These enzymes are a significant and diverse group of serine β-lactamases that can confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[3]
Due to the limited availability of detailed public data on the enzyme kinetics and structural interactions of this compound with specific Class D enzymes, this guide will present the existing microbiological data for this compound. To further provide the in-depth analysis expected by researchers and drug development professionals, this guide will also use Avibactam, a well-characterized diazabicyclooctane inhibitor of Class D β-lactamases, as a case study to illustrate the detailed experimental protocols and kinetic analyses that are crucial for evaluating such inhibitors.
This compound has been primarily investigated in combination with β-lactam antibiotics, such as piperacillin and imipenem, to restore their efficacy against resistant bacterial strains. The available data focuses on the synergistic effects of these combinations against various clinical isolates expressing Class D carbapenem-hydrolyzing β-lactamases (CHDLs).
Data Presentation: In Vitro Synergy and Susceptibility
The following tables summarize the key findings from studies on the combination of imipenem and piperacillin with BLI-489 against Acinetobacter baumannii and other pathogens expressing Class D β-lactamases.
Table 1: Synergistic Activity of Imipenem/BLI-489 against Carbapenem-Resistant Acinetobacter baumannii (CRAb) Isolates Producing Class D β-Lactamases [4][5][6]
| Class D β-Lactamase | Number of Isolates Tested | Percentage of Isolates Showing Synergy with Imipenem/BLI-489 |
| OXA-23-producing | 14 | 92.9% |
| OXA-24-like-producing | 12 | 100% |
| OXA-51-like-producing | 24 | 16.7% |
| OXA-58-producing | 7 | 100% |
Table 2: In Vivo Efficacy of Piperacillin/BLI-489 (8:1 ratio) in Murine Systemic Infection Models [1]
| Bacterial Strain | Class D β-Lactamase Expressed | Piperacillin ED₅₀ (mg/kg) | Piperacillin/BLI-489 ED₅₀ (mg/kg) |
| E. coli | OXA-1 | >1000 | 26 |
Table 3: Comparative MIC₉₀ values for Piperacillin/BLI-489 and Piperacillin/Tazobactam against various β-lactamase-producing strains [7][8]
| Organism Group (β-Lactamase Profile) | Piperacillin/BLI-489 MIC₉₀ (µg/mL) | Piperacillin/Tazobactam MIC₉₀ (µg/mL) |
| K. pneumoniae (Class A ESBL + Class D OXA) | >128 | >128 |
| Acinetobacter spp. | 16 | 64 |
| P. aeruginosa | 64 | 128 |
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature for evaluating β-lactamase inhibitors.
1.2.1. Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic, both alone and in combination with a β-lactamase inhibitor.
-
Preparation of Reagents: Prepare serial twofold dilutions of the β-lactam antibiotic (e.g., imipenem or piperacillin) in Mueller-Hinton broth (MHB). For combination testing, prepare identical dilutions in MHB containing a fixed concentration of this compound (e.g., 4 or 8 mg/L).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Incubation: Incubate the microdilution plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Synergy Assessment: A significant reduction (typically ≥4-fold) in the MIC of the β-lactam antibiotic in the presence of the inhibitor is indicative of synergy.
1.2.2. Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Inoculum Preparation: Prepare a bacterial suspension in MHB to a starting concentration of approximately 10⁶ CFU/mL.
-
Drug Exposure: Add the β-lactam antibiotic and/or this compound at desired concentrations (e.g., 4x MIC) to the bacterial suspension.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 24 hours), withdraw aliquots from each suspension.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time. Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent after 24 hours.
Avibactam: A Case Study for In-depth Analysis of a Class D β-Lactamase Inhibitor
Avibactam is a non-β-lactam, diazabicyclooctane β-lactamase inhibitor with a broad spectrum of activity that includes Class A, C, and some Class D enzymes.[6] Its interactions with Class D β-lactamases have been extensively studied, providing a good model for the type of in-depth analysis required for drug development.
Data Presentation: Enzyme Inhibition Kinetics
The following table summarizes the kinetic parameters of avibactam against several key Class D β-lactamases.
Table 4: Kinetic Parameters of Avibactam against Purified Class D β-Lactamases
| Enzyme | k₂/K (M⁻¹s⁻¹) | IC₅₀ (nM) | Reference(s) |
| OXA-10 | 11 | - | [9] |
| OXA-23 | 300 | - | [9] |
| OXA-24 | 51 | - | [9] |
| OXA-48 | 1400 | - | [9] |
k₂/K is the second-order acylation rate constant, which is a measure of the efficiency of inhibition.
Detailed Experimental Protocols
2.2.1. Enzyme Kinetics Assay (Spectrophotometric)
This protocol details the determination of kinetic parameters for a β-lactamase inhibitor using the chromogenic substrate nitrocefin.
-
Enzyme and Inhibitor Preparation: Purify the target Class D β-lactamase. Prepare stock solutions of the enzyme and the inhibitor (e.g., avibactam) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
IC₅₀ Determination:
-
In a 96-well plate, add a fixed concentration of the enzyme to each well.
-
Add varying concentrations of the inhibitor and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding a fixed concentration of nitrocefin (e.g., 100 µM).
-
Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 490 nm over time using a microplate reader.
-
Calculate the initial velocity for each inhibitor concentration and plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
-
Determination of k₂/K:
-
Follow a similar procedure to the IC₅₀ determination, but vary both the inhibitor concentration and the pre-incubation time.
-
The second-order rate constant (k₂/K) can be determined by fitting the data to the appropriate kinetic models for covalent inhibitors.
-
2.2.2. Protein Crystallography of an Inhibitor-Enzyme Complex
This protocol outlines the general steps for determining the three-dimensional structure of a β-lactamase in complex with an inhibitor.
-
Protein Expression and Purification: Overexpress and purify the target Class D β-lactamase to a high degree of homogeneity.
-
Complex Formation: Incubate the purified enzyme with a molar excess of the inhibitor to ensure complete binding.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to obtain well-diffracting crystals of the enzyme-inhibitor complex.
-
X-ray Diffraction Data Collection: Expose the crystals to a high-intensity X-ray beam (often at a synchrotron source) and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model of the complex against the experimental data to obtain a high-resolution structure.
Mandatory Visualizations
Mechanism of Action of a Penem Inhibitor on a Class D β-Lactamase
Caption: Proposed mechanism of BLI-489 inhibition of a Class D beta-lactamase.
Experimental Workflow for β-Lactamase Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of a beta-lactamase inhibitor.
References
- 1. Efficacy of Piperacillin Combined with the Penem β-Lactamase Inhibitor BLI-489 in Murine Models of Systemic Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CLASS D β-LACTAMASES: A RE-APPRAISAL AFTER FIVE DECADES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 5. In vitro and in vivo activities of imipenem combined with BLI-489 against class D β-lactamase-producing Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Establishment of in vitro susceptibility testing methodologies and comparative activities of piperacillin in combination with the penem {beta}-lactamase inhibitor BLI-489 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
BLI-489 Hydrate: A Technical Guide to a Novel β-Lactamase Inhibitor for Combating Antibiotic Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BLI-489 hydrate, a novel penem β-lactamase inhibitor developed to address the growing threat of antibiotic resistance. This compound, also known as WAY-185489, demonstrates potent activity against a broad spectrum of β-lactamases, including Ambler Class A, C, and some Class D enzymes. When combined with β-lactam antibiotics such as piperacillin, this compound has been shown to restore their efficacy against many resistant bacterial strains. This document summarizes the available preclinical data, outlines key experimental methodologies, and visualizes the underlying mechanisms and workflows.
Core Compound Profile
| Property | Value | Source |
| Chemical Name | 6-[(5,6-Dihydro-8H-imidazo[2,1-c][1][2]oxazin-2-yl)methylene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium salt hydrate | Sigma-Aldrich |
| Synonyms | WAY-185489 | Sigma-Aldrich |
| Molecular Formula | C₁₃H₁₀N₃NaO₄S · xH₂O | Sigma-Aldrich |
| Molecular Weight | 327.29 g/mol (anhydrous basis) | Sigma-Aldrich |
| Appearance | Yellow powder | Sigma-Aldrich |
| Solubility | >20 mg/mL in water | Sigma-Aldrich |
| Mechanism of Action | Inhibition of β-lactamase enzymes | Multiple Sources |
Quantitative Data: In Vitro and In Vivo Efficacy
The primary partner antibiotic for this compound in preclinical studies has been piperacillin. The combination has demonstrated significant advantages over piperacillin alone and piperacillin-tazobactam against a variety of resistant Gram-negative bacteria.
In Vitro Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the piperacillin/BLI-489 hydrate combination against a range of bacterial isolates. A constant concentration of 4 µg/mL of BLI-489 was used in these studies.
| Organism (β-Lactamase Produced) | Piperacillin MIC₉₀ (µg/mL) | Piperacillin/BLI-489 (4 µg/mL) MIC₉₀ (µg/mL) | Piperacillin/Tazobactam MIC₉₀ (µg/mL) |
| Escherichia coli (TEM-1, Class A) | >128 | 8 | 16 |
| Klebsiella pneumoniae (SHV-5, ESBL, Class A) | >128 | 16 | 64 |
| Enterobacter cloacae (AmpC, Class C) | >128 | 8 | >128 |
| Pseudomonas aeruginosa (AmpC, Class C) | >128 | 64 | 128 |
| Acinetobacter spp. | >128 | 16 | 32 |
| Burkholderia cepacia | >128 | 2 | 32 |
Data compiled from publicly available research.
In Vivo Efficacy: Murine Systemic Infection Model
The efficacy of the piperacillin/BLI-489 hydrate combination was evaluated in a murine model of acute lethal systemic infection. The data below presents the 50% effective dose (ED₅₀) required to protect mice from infection. An 8:1 ratio of piperacillin to BLI-489 was found to be optimal for in vivo efficacy.[1]
| Organism (β-Lactamase Produced) | Piperacillin ED₅₀ (mg/kg) | Piperacillin/BLI-489 (8:1) ED₅₀ (mg/kg) | Piperacillin/Tazobactam ED₅₀ (mg/kg) |
| E. coli (TEM-1, Class A) | 103 | 13 | 11 |
| K. pneumoniae (SHV-1, Class A) | >1024 | 23 | 24 |
| E. cloacae (AmpC, Class C) | 285 | 38 | 71 |
| P. aeruginosa (AmpC, Class C) | ~980 | 103 | 246 |
| E. coli (OXA-1, Class D) | 1121 | 86 | 270 |
Data compiled from publicly available research.[1]
Note on Enzyme Kinetics: Specific enzyme kinetic parameters such as Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values for this compound against purified β-lactamase enzymes are not publicly available in the reviewed literature.
Experimental Protocols
While detailed, step-by-step protocols for the following experiments are proprietary to the conducting research institutions, this section outlines the generally accepted methodologies based on the available literature.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of piperacillin in combination with this compound was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Reagents :
-
Piperacillin and this compound are dissolved in a suitable solvent to create stock solutions.
-
A series of twofold dilutions of piperacillin are prepared in Mueller-Hinton broth.
-
This compound is added to each dilution at a constant concentration (e.g., 4 µg/mL).
-
-
Inoculum Preparation :
-
Bacterial isolates are grown on an appropriate agar medium overnight.
-
A suspension of the bacteria is prepared in a saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The bacterial suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microdilution wells.
-
-
Incubation :
-
The prepared microdilution trays are inoculated with the bacterial suspension.
-
The trays are incubated at 35-37°C for 16-20 hours in ambient air.
-
-
Endpoint Determination :
-
The MIC is defined as the lowest concentration of piperacillin (in the presence of BLI-489) that completely inhibits visible growth of the organism.
-
Murine Systemic Infection Model
The in vivo efficacy of the piperacillin/BLI-489 hydrate combination was assessed in an acute lethal systemic infection model in mice.
-
Animal Model :
-
Female CD-1 mice are typically used for this model.
-
-
Infection :
-
Mice are challenged with an intraperitoneal injection of a bacterial suspension. The bacterial inoculum is prepared to a concentration that is lethal to untreated control animals within a specified timeframe (e.g., 48 hours).
-
-
Treatment :
-
At a defined time point post-infection (e.g., 30 minutes), cohorts of mice are treated with subcutaneous injections of piperacillin alone, this compound alone, or the combination of piperacillin and this compound at various doses and ratios. A second dose may be administered for more virulent infections.
-
-
Endpoint and Data Analysis :
-
The primary endpoint is the survival of the mice over a 7-day period.
-
The 50% effective dose (ED₅₀), the dose that protects 50% of the infected animals, is calculated using probit analysis.
-
Visualizations
Mechanism of Action: β-Lactamase Inhibition
The following diagram illustrates the mechanism by which this compound protects β-lactam antibiotics from degradation by β-lactamase enzymes.
Caption: Mechanism of this compound in overcoming β-lactamase mediated resistance.
Experimental Workflow: In Vivo Efficacy Study
The following diagram outlines the general workflow for assessing the in vivo efficacy of the piperacillin/BLI-489 hydrate combination.
Caption: Workflow for the murine systemic infection model to determine in vivo efficacy.
Clinical Development Status
As of the latest available public information, there are no clear indications that this compound has entered formal clinical trials. The published research positions it as a promising preclinical candidate warranting further development.[1]
Conclusion
This compound is a potent, broad-spectrum β-lactamase inhibitor that, in combination with piperacillin, demonstrates superior in vitro and in vivo activity against a wide range of clinically relevant, resistant Gram-negative bacteria compared to existing β-lactam/β-lactamase inhibitor combinations. The data presented in this technical guide underscores the potential of this compound as a valuable tool in the fight against antibiotic resistance. Further studies to elucidate its enzyme inhibition kinetics and to evaluate its safety and efficacy in clinical settings are warranted.
References
In-Vitro Evaluation of BLI-489 Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global public health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. BLI-489 is a novel β-lactamase inhibitor that has demonstrated potent in-vitro activity against a broad spectrum of β-lactamases, including both serine-β-lactamases (Ambler classes A, C, and D) and metallo-β-lactamases (Ambler class B). This technical guide provides a comprehensive overview of the preliminary in-vitro evaluation of BLI-489 hydrate, summarizing key data, detailing experimental protocols, and visualizing its mechanism of action.
Data Presentation
The following tables summarize the quantitative data from various in-vitro studies evaluating the efficacy of BLI-489 in combination with different β-lactam antibiotics against a range of bacterial isolates.
Table 1: Synergistic Activity of Imipenem/BLI-489 against Carbapenem-Resistant Acinetobacter baumannii (CRAb) Isolates [1][2]
| β-Lactamase Produced | Number of Isolates | Synergistic Effect (%) |
| MBL | 7 | 14.3% |
| OXA-23 | Varies by study | 92.9% |
| OXA-24-like | Varies by study | 100% |
| OXA-51-like | Varies by study | 16.7% |
| OXA-58 | Varies by study | 100% |
Table 2: Synergistic Activity of Imipenem/BLI-489 and Meropenem/BLI-489 against Carbapenem-Resistant Enterobacterales (CRE) Isolates [3]
| Organism | Antibiotic Combination | Number of Isolates | Synergistic Effect (%) |
| Klebsiella pneumoniae | Imipenem/BLI-489 | 10 | 70% |
| Meropenem/BLI-489 | 10 | 80% | |
| Enterobacter cloacae | Imipenem/BLI-489 | 9 | 77.8% |
| Meropenem/BLI-489 | 9 | 100% | |
| Escherichia coli | Imipenem/BLI-489 | 6 | 83.3% |
| Meropenem/BLI-489 | 6 | 100% |
Table 3: Time-Kill Assay Results for Piperacillin/BLI-489 against β-Lactamase Producing Organisms [4]
| β-Lactamase Class | Organism Examples | Average Reduction in log10 CFU/mL at 6 hours |
| Class A (TEM-1, SHV-11) | E. coli, K. pneumoniae | 2.4 |
| Class A (ESBLs: TEM-10, SHV-5, CTX-M-5) | K. pneumoniae, E. coli | 2.2 |
| Class C (AmpC, ACT-1) | Enterobacter cloacae, Serratia marcescens | 2.3 |
| Class D (OXA-1) | E. coli | 2.3 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of BLI-489 are provided below.
Chequerboard Assay
The chequerboard assay is utilized to assess the synergistic effect of two antimicrobial agents.
Protocol:
-
Two-fold serial dilutions of the β-lactam antibiotic (e.g., imipenem, meropenem) and BLI-489 are prepared in Mueller-Hinton broth (MHB).
-
The dilutions are arranged in a microtiter plate to create a checkerboard pattern, with varying concentrations of each agent in each well.
-
A standardized bacterial inoculum (0.5 McFarland standard) is added to each well.
-
The plates are incubated at 35°C for 18-20 hours.
-
The minimum inhibitory concentration (MIC) of each agent alone and in combination is determined by visual inspection of turbidity.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).
Time-Kill Assay
Time-kill assays evaluate the rate and extent of bacterial killing by an antimicrobial agent over time.
Protocol:
-
Flasks containing 50 mL of MHB with the appropriate antimicrobial agent(s) at desired concentrations (e.g., 4x MIC) are prepared.
-
Each flask is inoculated with a standardized bacterial suspension to achieve a starting density of approximately 10^6 CFU/mL.
-
The flasks are incubated at 35°C with shaking.
-
Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
The aliquots are serially diluted and plated on appropriate agar plates to determine the viable bacterial counts (CFU/mL).
-
A reduction of ≥ 2 log10 CFU/mL in the combination compared to the most active single agent is considered synergy.
β-Lactamase Inhibition Assay
This assay measures the ability of an inhibitor to prevent the hydrolysis of a β-lactam substrate by a β-lactamase enzyme.
Protocol:
-
A reaction mixture is prepared containing a purified β-lactamase enzyme and a chromogenic β-lactam substrate, such as nitrocefin, in a suitable buffer.
-
The test inhibitor (BLI-489) at various concentrations is added to the reaction mixture.
-
The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 490 nm for nitrocefin) over time in a spectrophotometer.
-
The inhibitory activity is determined by the reduction in the rate of hydrolysis in the presence of the inhibitor compared to a control without the inhibitor.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the in-vitro evaluation of BLI-489.
Caption: Mechanism of BLI-489 mediated β-lactamase inhibition.
Caption: Workflow for the chequerboard synergy assay.
Caption: Workflow for the time-kill kinetics assay.
References
- 1. In vitro and in vivo activities of imipenem combined with BLI-489 against class D β-lactamase-producing Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic effect of the novel β-lactamase inhibitor BLI-489 combined with imipenem or meropenem against diverse carbapenemase-producing carbapenem-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BLI-489 Hydrate in Combination with Piperacillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
BLI-489, a novel bicyclic penem, is a potent inhibitor of Class A, C, and D β-lactamase enzymes. In combination with piperacillin, a well-established β-lactam antibiotic, it represents a promising strategy to combat bacterial resistance. These application notes provide a comprehensive overview of the preclinical data and protocols for the evaluation of the piperacillin/BLI-489 combination, intended to guide further research and development.
Mechanism of Action
Piperacillin acts by inhibiting the synthesis of the bacterial cell wall.[1] However, its efficacy is often compromised by β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic. BLI-489 counters this resistance mechanism by irreversibly binding to and inactivating a broad spectrum of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes.[2][3][4] This restores the antibacterial activity of piperacillin against a wide range of resistant Gram-negative and Gram-positive bacteria.[5][6]
Caption: Mechanism of action of piperacillin in combination with BLI-489.
Data Presentation
In Vitro Susceptibility
The combination of piperacillin with a constant concentration of 4 µg/mL of BLI-489 has demonstrated significantly improved in vitro activity against a wide range of bacterial isolates compared to piperacillin alone or piperacillin-tazobactam.[2][3][4][5][6]
Table 1: Comparative In Vitro Activity (MIC µg/mL) of Piperacillin/BLI-489 and Piperacillin-Tazobactam against Piperacillin-Nonsusceptible Enteric Bacilli [2][5][6]
| Organism Group | N | Piperacillin MIC90 | Piperacillin-Tazobactam MIC90 | Piperacillin/BLI-489 (4 µg/mL) MIC90 |
| All Enteric Bacilli | - | ≥ 32 | >128 | 16 |
| ESBL-producing | - | >128 | 64 | 8 |
| AmpC-producing | - | >128 | >128 | 16 |
Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Table 2: In Vitro Activity of Piperacillin/BLI-489 against Anaerobic Bacteria [5]
| Organism | N | Piperacillin MIC90 | Piperacillin-Tazobactam MIC90 | Piperacillin/BLI-489 (4 µg/mL) MIC90 |
| Bacteroides fragilis | - | >128 | 4 | 2 |
| Bacteroides thetaiotaomicron | - | >128 | 16 | 8 |
| Bacteroides uniformis | - | 32 | 8 | 4 |
In Vivo Efficacy
In murine systemic infection models, the combination of piperacillin and BLI-489, at an 8:1 ratio, was found to be optimal and demonstrated enhanced efficacy against various β-lactamase-producing pathogens.[7][8][9][10]
Table 3: In Vivo Efficacy (ED50 mg/kg) of Piperacillin/BLI-489 (8:1) and Piperacillin-Tazobactam in Murine Infection Models [7][9][11]
| Pathogen (β-Lactamase Class) | Piperacillin Alone ED50 | Piperacillin-Tazobactam ED50 | Piperacillin/BLI-489 ED50 |
| E. coli (Class A, TEM-1) | 103 | 11 | 13 |
| K. pneumoniae (Class A, SHV-1) | >1121 | 24 | 23 |
| S. enterica ser. Typhimurium (Class A ESBL, CTX-M-5) | - | 152 | 45 |
| E. cloacae (Class C, AmpC) | 285 | 71 | 38 |
| E. coli (Class D, OXA-1) | 980 | 270 | 86 |
Note: ED50 is the median effective dose required to protect 50% of the animals from lethal infection.
Experimental Protocols
In Vitro Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of piperacillin in combination with BLI-489 against various bacterial isolates.
Methodology: Broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Media: Prepare cation-adjusted Mueller-Hinton broth (CAMHB).
-
Preparation of Antimicrobial Agents:
-
Prepare stock solutions of piperacillin and BLI-489.
-
For the combination testing, a constant concentration of 4 µg/mL of BLI-489 is typically used.[2][3][4][5][6]
-
Prepare serial twofold dilutions of piperacillin in CAMHB. For the combination plates, add BLI-489 to each well to achieve a final concentration of 4 µg/mL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Caption: In Vitro Susceptibility Testing Workflow.
In Vivo Murine Systemic Infection Model
Objective: To evaluate the in vivo efficacy of piperacillin in combination with BLI-489.
Methodology: Acute lethal systemic infection model in mice.
Protocol:
-
Animal Model: Use female CD-1 mice (or a similar strain) weighing approximately 20 g.[9][12]
-
Bacterial Challenge:
-
Treatment:
-
Observation: Monitor the survival of the mice for 7 days.
-
Data Analysis: Calculate the median effective dose (ED50) using probit analysis.[9]
Caption: In Vivo Murine Infection Model Workflow.
Spontaneous Resistance Development
Studies have shown a low probability of spontaneous resistance development to the piperacillin/BLI-489 combination in vitro for most strains tested, with the exception of P. aeruginosa.[10][13] The mutant prevention concentration (MPC) for all strains was ≤32 mg/L.[10][13] While resistance could be developed through serial passage for some strains, this resistance phenotype was often unstable and reverted after passage in a drug-free medium.[10][13]
Clinical Development Considerations
While extensive preclinical data exists for the piperacillin/BLI-489 combination, specific clinical trial protocols are not publicly available at this time. Based on the development pathways of similar β-lactam/β-lactamase inhibitor combinations, a clinical trial program would likely include:
-
Phase I: Studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics of the combination.
-
Phase II: Dose-ranging studies in patients with specific infections to evaluate efficacy and further assess safety.
-
Phase III: Large-scale, randomized, controlled trials to confirm efficacy and safety against standard-of-care treatments for various infections, such as complicated intra-abdominal infections, complicated urinary tract infections, and pneumonia.
Pharmacokinetic and pharmacodynamic (PK/PD) modeling will be crucial throughout the clinical development to optimize dosing regimens.
Conclusion
The combination of piperacillin and BLI-489 demonstrates significant potential as a valuable therapeutic option for treating infections caused by β-lactamase-producing bacteria. The preclinical data strongly support its continued development. The provided protocols and data summaries serve as a foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the clinical utility of this promising combination.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Population Pharmacokinetics of Piperacillin/Tazobactam Across the Adult Lifespan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of in vitro susceptibility testing methodologies and comparative activities of piperacillin in combination with the penem {beta}-lactamase inhibitor BLI-489 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of In Vitro Susceptibility Testing Methodologies and Comparative Activities of Piperacillin in Combination with the Penem β-Lactamase Inhibitor BLI-489 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic characteristics of piperacillin/tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of Piperacillin Combined with the Penem β-Lactamase Inhibitor BLI-489 in Murine Models of Systemic Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of piperacillin combined with the Penem beta-lactamase inhibitor BLI-489 in murine models of systemic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Safety profile of piperacillin/tazobactam in phase I and III clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resistance development profiling of piperacillin in combination with the novel {beta}-lactamase inhibitor BLI-489 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BLI-489 Hydrate in Murine Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BLI-489 is a novel β-lactamase inhibitor with potent activity against a broad spectrum of β-lactamase enzymes, including class A, C, and D carbapenemases. In murine infection models, BLI-489 hydrate, in combination with β-lactam antibiotics such as imipenem, has demonstrated significant efficacy in treating infections caused by multidrug-resistant bacteria, particularly carbapenem-resistant Acinetobacter baumannii (CRAb). These application notes provide detailed protocols and data for the use of this compound in murine pneumonia models, offering a valuable resource for preclinical research and drug development.
Data Presentation
The synergistic efficacy of this compound in combination with imipenem has been demonstrated in various CRAb isolates. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Synergistic Activity of Imipenem/BLI-489 against Carbapenem-Resistant Acinetobacter baumannii (CRAb) Isolates
| CRAb Isolate Type | Percentage of Isolates Showing Synergy with Imipenem/BLI-489 |
| MBL-producing | 14.3% |
| OXA-23-producing | 92.9%[1][2] |
| OXA-24-like-producing | 100%[1][2] |
| OXA-51-like-producing | 16.7% |
| OXA-58-producing | 100%[1][2] |
Table 2: In Vivo Efficacy of Imipenem/BLI-489 Combination in a Murine Pneumonia Model with CRAb
| Treatment Group | Survival Rate | Reference |
| Imipenem alone | Significantly lower than combination | [1][2] |
| Imipenem + BLI-489 | Significantly higher than imipenem alone (P<0.001) | [1][2] |
Experimental Protocols
Protocol 1: Murine Pneumonia Model of Acinetobacter baumannii Infection
This protocol outlines the induction of pneumonia in mice for the evaluation of antimicrobial agents.
Materials:
-
Carbapenem-resistant Acinetobacter baumannii (CRAb) strain
-
Male BALB/c mice (6-8 weeks old)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS), sterile
-
Isoflurane
-
Intratracheal administration device
-
Imipenem
-
This compound
Procedure:
-
Bacterial Culture Preparation:
-
Culture the CRAb strain in TSB overnight at 37°C.
-
Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The exact inoculum can range from 10⁶ to 10⁹ CFU depending on the virulence of the strain and the desired severity of infection.
-
-
Animal Inoculation:
-
Anesthetize mice using isoflurane.
-
Inoculate mice intratracheally with 50 µL of the bacterial suspension.
-
-
Treatment Administration:
-
At a predetermined time post-infection (e.g., 2 hours), administer treatment.
-
For the combination therapy group, administer imipenem (e.g., 30 mg/kg) and this compound (e.g., 30 mg/kg) via intraperitoneal injection. Dosages should be optimized for the specific bacterial strain and mouse model. An 8:1 ratio of piperacillin to BLI-489 has been found to be optimal in other murine systemic infection models, which may serve as a starting point for optimization with imipenem.
-
Include control groups receiving vehicle (e.g., PBS), imipenem alone, and this compound alone.
-
Administer treatments at regular intervals (e.g., every 12 hours) for a defined duration (e.g., 3 days).
-
-
Monitoring and Endpoints:
-
Monitor the mice for signs of illness and record survival daily for a specified period (e.g., 7 days).
-
At selected time points, euthanize a subset of mice from each group to determine bacterial load in the lungs and other organs.
-
Perform histopathological analysis of lung tissues to assess the extent of inflammation and tissue damage.
-
Protocol 2: Determination of Bacterial Load in Murine Lung Tissue
This protocol describes the quantification of bacteria in the lungs of infected mice.
Materials:
-
Lungs from infected and treated mice
-
Sterile PBS
-
Tissue homogenizer
-
Tryptic Soy Agar (TSA) plates
-
Incubator (37°C)
Procedure:
-
Aseptically remove the lungs from euthanized mice.
-
Weigh the lung tissue.
-
Homogenize the lung tissue in a known volume of sterile PBS (e.g., 1 mL).
-
Prepare serial dilutions of the lung homogenate in sterile PBS.
-
Plate 100 µL of each dilution onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates and calculate the number of colony-forming units (CFU) per gram of lung tissue.
Protocol 3: Histopathological Analysis of Murine Lungs
This protocol details the preparation and examination of lung tissue for pathological changes.
Materials:
-
Lungs from infected and treated mice
-
10% neutral buffered formalin
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (H&E) stain
-
Microscope
Procedure:
-
Fix the harvested lungs in 10% neutral buffered formalin for at least 24 hours.
-
Dehydrate the tissues by passing them through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin wax.
-
Section the paraffin-embedded tissues at a thickness of 5 µm using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with hematoxylin and eosin (H&E).
-
Dehydrate, clear, and mount the stained sections with a coverslip.
-
Examine the slides under a microscope to evaluate inflammatory cell infiltration, alveolar damage, and other pathological changes.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of BLI-489 and the experimental workflow for its evaluation in a murine pneumonia model.
Caption: Mechanism of BLI-489 action.
Caption: Murine pneumonia model workflow.
While direct modulation of specific signaling pathways by BLI-489 has not been extensively documented, its primary mechanism of inhibiting β-lactamases indirectly affects bacterial stress responses. By protecting β-lactam antibiotics from degradation, BLI-489 ensures the antibiotic can effectively target penicillin-binding proteins (PBPs), leading to cell wall damage. This damage can trigger bacterial two-component signaling systems that sense and respond to cell envelope stress.
References
- 1. Frontiers | Isolation, characterization and therapeutic evaluation of a new Acinetobacter virus Abgy202141 lysing Acinetobacter baumannii [frontiersin.org]
- 2. A Two-Component-System-Governed Regulon That Includes a β-Lactamase Gene is Responsive to Cell Envelope Disturbance - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Susceptibility Testing with BLI-489 Hydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BLI-489 hydrate is a novel penem β-lactamase inhibitor with potent activity against a broad spectrum of β-lactamases, including Ambler Class A (such as KPC), Class C (AmpC), and some Class D enzymes. This activity restores or enhances the efficacy of β-lactam antibiotics against many resistant Gram-negative bacteria. These application notes provide detailed protocols for in-vitro susceptibility testing of this compound in combination with partner β-lactams, such as piperacillin, imipenem, and meropenem. The provided methodologies and data are intended to guide researchers in the evaluation of this promising β-lactamase inhibitor.
Mechanism of Action
BLI-489 is a β-lactamase inhibitor that covalently binds to the active site of susceptible β-lactamase enzymes. This binding inactivates the enzyme, preventing the hydrolysis of the partner β-lactam antibiotic. The β-lactam can then effectively bind to penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to cell lysis and death. The synergistic activity of BLI-489 with β-lactam antibiotics is crucial for combating infections caused by β-lactamase-producing bacteria.
Mechanism of action of BLI-489 in combination with a β-lactam antibiotic.
Data Presentation
In-Vitro Activity of Piperacillin in Combination with BLI-489 (4 µg/mL)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of piperacillin, both alone and in combination with a fixed concentration of 4 µg/mL of BLI-489, against a range of clinical isolates.
| Organism (n) | Piperacillin MIC90 (µg/mL) | Piperacillin/BLI-489 (4 µg/mL) MIC90 (µg/mL) |
| Enterobacterales | ||
| Escherichia coli | >64 | 1 |
| Klebsiella pneumoniae | >64 | 4 |
| Enterobacter cloacae | >64 | 8 |
| Serratia marcescens | >64 | 16 |
| Proteus mirabilis | 4 | 0.5 |
| Non-Fermenters | ||
| Pseudomonas aeruginosa | >128 | 32 |
Synergistic Activity of Imipenem and Meropenem with BLI-489 against Carbapenem-Resistant Enterobacterales (CRE)
Checkerboard assays were performed to evaluate the synergistic effect of BLI-489 with imipenem and meropenem against CRE isolates. A Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5 was interpreted as synergy.
| Organism (Carbapenemase) | Imipenem MIC (µg/mL) | Imipenem/BLI-489 MIC (µg/mL) | FICI | Meropenem MIC (µg/mL) | Meropenem/BLI-489 MIC (µg/mL) | FICI |
| K. pneumoniae (KPC-2) | 64 | 2 / 4 | 0.156 | 128 | 4 / 4 | 0.156 |
| E. coli (NDM-5) | 128 | 8 / 2 | 0.125 | 256 | 16 / 2 | 0.125 |
| E. cloacae (OXA-48) | 32 | 4 / 8 | 0.375 | 64 | 8 / 8 | 0.375 |
Experimental Protocols
Broth Microdilution Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Partner β-lactam antibiotic (e.g., piperacillin)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum equivalent to a 0.5 McFarland standard
-
Sterile saline or water
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of the β-lactam antibiotic and this compound in a suitable solvent as recommended by the manufacturer.
-
Preparation of Microtiter Plates:
-
For testing the β-lactam alone, perform serial two-fold dilutions of the antibiotic in CAMHB in the wells of the microtiter plate.
-
For combination testing, prepare dilutions of the β-lactam antibiotic in CAMHB that already contains a fixed concentration of BLI-489 (e.g., 4 µg/mL).
-
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or water, adjusted to the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Broth microdilution susceptibility testing workflow.
Checkerboard Synergy Testing
This method is used to assess the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
Materials:
-
Same as for broth microdilution.
Procedure:
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Serially dilute one antibiotic (e.g., imipenem) horizontally and the second agent (BLI-489) vertically.
-
Inoculation: Inoculate each well with a bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC = MIC of drug in combination / MIC of drug alone.
-
Calculate the FIC Index (FICI): FICI = FIC of drug A + FIC of drug B.
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Time-Kill Assay
This assay provides a dynamic picture of the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.
Materials:
-
This compound and partner β-lactam
-
CAMHB
-
Bacterial culture in logarithmic growth phase
-
Sterile tubes or flasks
-
Plates for colony counting (e.g., Tryptic Soy Agar)
Procedure:
-
Preparation: Prepare tubes or flasks containing CAMHB with the desired concentrations of the antibiotics, alone and in combination. Also, include a growth control without any antibiotic.
-
Inoculation: Inoculate each tube with a starting bacterial concentration of approximately 5 x 10⁵ CFU/mL from a culture in the logarithmic growth phase.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of each aliquot and plate them onto agar plates to determine the number of viable bacteria (CFU/mL).
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours and count the colonies.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and combination.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point.
-
Bactericidal activity is often defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Conclusion
This compound demonstrates significant potential as a β-lactamase inhibitor, capable of restoring the activity of β-lactam antibiotics against a wide range of resistant Gram-negative bacteria. The protocols and data presented here provide a framework for the in-vitro evaluation of BLI-489 combinations, which is a critical step in the pre-clinical development of new antibacterial therapies. Further studies are warranted to fully elucidate the clinical potential of this promising compound.
Application Notes and Protocols for Time-Kill Assays: Evaluating the Synergy of BLI-489 Hydrate and Carbapenems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting time-kill assays to evaluate the synergistic antibacterial activity of BLI-489 hydrate in combination with carbapenem antibiotics. These assays are crucial for understanding the pharmacodynamics of this combination and its potential for treating infections caused by carbapenem-resistant bacteria.
Introduction
Carbapenem antibiotics are a class of broad-spectrum β-lactam agents that are often used as a last resort for treating serious bacterial infections.[1] However, the emergence and spread of carbapenem-resistant bacteria, primarily through the production of carbapenemase enzymes that hydrolyze the carbapenem ring, pose a significant threat to global health.[1] BLI-489 is a novel β-lactamase inhibitor that has demonstrated potent activity against a wide range of β-lactamase enzymes, including class A, C, and some class D enzymes.[2] When combined with a carbapenem, BLI-489 can restore its antibacterial activity by protecting it from degradation by these enzymes.[3]
Time-kill assays are a dynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. By exposing a bacterial culture to different concentrations of antibiotics, alone and in combination, and measuring the viable bacterial count at various time points, researchers can determine the rate and extent of bacterial killing. This information is vital for evaluating the synergistic, additive, indifferent, or antagonistic interactions between two or more antimicrobial agents.
Data Summary
The following tables summarize the synergistic effects of this compound in combination with carbapenems against various carbapenem-resistant bacterial strains as reported in preclinical studies.
Table 1: Synergistic Activity of BLI-489 with Imipenem and Meropenem against Carbapenem-Resistant Enterobacterales (CRE) [3]
| Bacterial Species (Number of Strains) | Carbapenemase Produced | BLI-489 Combination | Synergistic Effect Observed (Number of Strains) |
| Klebsiella pneumoniae (10) | KPC, NDM, OXA | Imipenem | 7/10 |
| Meropenem | 8/10 | ||
| Escherichia coli (6) | KPC, NDM | Imipenem | 5/6 |
| Meropenem | 6/6 | ||
| Enterobacter cloacae (9) | KPC, NDM | Imipenem | 7/9 |
| Meropenem | 9/9 |
Table 2: Time-Kill Assay Results for BLI-489 and Imipenem against Carbapenem-Resistant Acinetobacter baumannii (CRAb) [4][5]
| Bacterial Strain (Carbapenemase) | Treatment (Concentration) | Mean Log10 CFU/mL Reduction at 24h (compared to initial inoculum) |
| OXA-24-like producing CRAb | Imipenem (2 mg/L) | ~1.0 |
| BLI-489 (8 mg/L) | ~0.5 | |
| Imipenem (2 mg/L) + BLI-489 (8 mg/L) | > 3.0 (Synergistic and Bactericidal) | |
| OXA-51-like producing CRAb | Imipenem (2 mg/L) | ~0.8 |
| BLI-489 (8 mg/L) | ~0.3 | |
| Imipenem (2 mg/L) + BLI-489 (8 mg/L) | > 3.0 (Synergistic and Bactericidal) | |
| OXA-58 producing CRAb | Imipenem (2 mg/L) | ~1.2 |
| BLI-489 (8 mg/L) | ~0.6 | |
| Imipenem (2 mg/L) + BLI-489 (8 mg/L) | > 3.0 (Synergistic and Bactericidal) | |
| OXA-23 producing CRAb | Imipenem (2 mg/L) | ~0.5 |
| BLI-489 (8 mg/L) | ~0.2 | |
| Imipenem (2 mg/L) + BLI-489 (8 mg/L) | < 2.0 (Not synergistic at 24h) |
Experimental Protocols
This section provides a detailed protocol for performing a time-kill assay to evaluate the synergy between this compound and a carbapenem antibiotic.
Materials
-
Bacterial isolate of interest (e.g., carbapenem-resistant K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Carbapenem (e.g., imipenem or meropenem) stock solution
-
Sterile saline (0.85% NaCl)
-
Sterile culture tubes or flasks
-
Spectrophotometer
-
Incubator (37°C) with shaking capabilities
-
Spiral plater or manual plating supplies (pipettes, spreaders)
-
Tryptic Soy Agar (TSA) plates
-
Colony counter
Methods
-
Inoculum Preparation:
-
From a fresh overnight culture on a TSA plate, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the culture at 37°C with shaking until it reaches the logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in sterile saline to achieve a final starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the final assay tubes.
-
-
Assay Setup:
-
Prepare test tubes or flasks containing the appropriate concentrations of the antimicrobial agents in CAMHB. A typical experiment includes:
-
Growth control (no antibiotic)
-
Carbapenem alone (e.g., at 0.25x, 0.5x, 1x, and 2x the Minimum Inhibitory Concentration [MIC])
-
This compound alone (at a fixed concentration, e.g., 4 or 8 mg/L)
-
Carbapenem in combination with this compound (at the same range of carbapenem concentrations and the fixed BLI-489 concentration)
-
-
Inoculate each tube with the prepared bacterial suspension to achieve the target starting density.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with constant shaking (e.g., 150 rpm).
-
Collect samples (e.g., 100 µL) from each tube at predetermined time points, such as 0, 2, 4, 6, 8, and 24 hours.[6]
-
-
Quantification of Viable Bacteria:
-
Perform serial ten-fold dilutions of each collected sample in sterile saline.
-
Plate the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point. The lower limit of detection is typically around 100 CFU/mL.
-
-
Data Analysis and Interpretation:
-
Plot the mean log10 CFU/mL against time for each antibiotic concentration and combination.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.[7]
-
Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.[7][8]
-
Additivity (Indifference) is defined as a < 2-log10 but > 1-log10 decrease in CFU/mL between the combination and its most active single agent.
-
Antagonism is defined as a > 1-log10 increase in CFU/mL between the combination and its most active single agent.
-
Visualizations
Mechanism of Action and Synergy
The following diagram illustrates the mechanism of carbapenem resistance mediated by β-lactamases and how BLI-489 restores the carbapenem's activity.
Caption: Mechanism of BLI-489 synergy with carbapenems.
Experimental Workflow for Time-Kill Assay
The following diagram outlines the key steps in performing a time-kill assay.
Caption: Workflow for a standard time-kill assay.
References
- 1. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synergistic effect of the novel β-lactamase inhibitor BLI-489 combined with imipenem or meropenem against diverse carbapenemase-producing carbapenem-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activities of imipenem combined with BLI-489 against class D β-lactamase-producing Acinetobacter baumannii [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Predicting the Effects of Carbapenem/Carbapenemase Inhibitor Combinations against KPC-Producing Klebsiella pneumoniae in Time-Kill Experiments: Alternative versus Traditional Approaches to MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time kill-assays of antibiotic combinations for multidrug resistant clinical isolates of OXA-48 carbapenemase producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro Bactericidal Activities of Combination Antibiotic Therapies Against Carbapenem-Resistant Klebsiella pneumoniae With Different Carbapenemases and Sequence Types [frontiersin.org]
Application Notes and Protocols: Chequerboard Analysis of BLI-489 Hydrate Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant organisms (MDROs) presents a significant challenge to global public health. Carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii are among the most critical threats due to their resistance to last-resort antibiotics. A promising strategy to combat this resistance is the combination of a β-lactam antibiotic with a β-lactamase inhibitor. BLI-489 is a novel β-lactamase inhibitor designed to restore the activity of carbapenems against resistant bacteria. This document provides detailed protocols for assessing the synergistic effects of BLI-489 hydrate in combination with carbapenems using the chequerboard method and summarizes key findings from preclinical studies.
Data Presentation: Synergistic Activity of this compound
The following tables summarize the synergistic effects of BLI-489 in combination with imipenem and meropenem against various carbapenem-resistant bacterial isolates. Synergy is typically defined by a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5.
Table 1: Synergistic Effects of BLI-489 with Imipenem and Meropenem against Carbapenem-Resistant Enterobacterales (CRE) [1]
| Bacterial Species | BLI-489 + Imipenem (Synergy %) | BLI-489 + Meropenem (Synergy %) |
| Klebsiella pneumoniae (n=10) | 70% (7/10) | 80% (8/10) |
| Enterobacter cloacae (n=9) | 78% (7/9) | 100% (9/9) |
| Escherichia coli (n=6) | 83% (5/6) | 100% (6/6) |
Table 2: Synergistic Effects of BLI-489 with Imipenem against Carbapenem-Resistant Acinetobacter baumannii (CRAB) Producing Different Carbapenemases [2][3][4]
| Carbapenemase Type | BLI-489 + Imipenem (Synergy %) |
| Metallo-β-lactamase (MBL) | 14.3% |
| OXA-23 | 92.9% |
| OXA-24-like | 100% |
| OXA-51-like | 16.7% |
| OXA-58 | 100% |
Mechanism of Action: β-Lactamase Inhibition
β-lactam antibiotics, such as imipenem and meropenem, function by inhibiting bacterial cell wall synthesis. However, bacteria can develop resistance by producing β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. BLI-489 acts as a β-lactamase inhibitor, protecting the β-lactam antibiotic from degradation and restoring its antibacterial activity.
Caption: Mechanism of synergistic action of BLI-489 and a β-lactam antibiotic.
Experimental Protocols
Chequerboard Assay Protocol
The chequerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[5][6][7]
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Carbapenem (e.g., imipenem or meropenem) stock solution
-
Bacterial inoculum (0.5 McFarland standard)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for OD600 readings)
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of the carbapenem in CAMHB along the x-axis of the 96-well plate (e.g., columns 1-10). Column 11 will serve as the carbapenem-only control, and column 12 as the growth control (no drugs).
-
Prepare serial twofold dilutions of this compound in CAMHB along the y-axis of the plate (e.g., rows A-G). Row H will serve as the BLI-489-only control.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted bacterial inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FIC Index (FICI):
-
FICI = FIC of Drug A + FIC of Drug B
-
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Caption: Experimental workflow for the chequerboard synergy assay.
Conclusion
The chequerboard analysis is a robust method for quantifying the synergistic effects of novel drug combinations. The data presented herein demonstrates that this compound, in combination with carbapenems, exhibits significant synergistic activity against a broad range of carbapenem-resistant Gram-negative bacteria. These findings support the continued development of BLI-489 as a potential therapeutic agent to address the growing threat of antimicrobial resistance. The provided protocols offer a standardized approach for researchers to evaluate such synergistic interactions in their own laboratories.
References
- 1. Synergistic effect of the novel β-lactamase inhibitor BLI-489 combined with imipenem or meropenem against diverse carbapenemase-producing carbapenem-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 3. In vitro and in vivo activities of imipenem combined with BLI-489 against class D β-lactamase-producing Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. 4.6. Synergy Testing via Checkerboard Assays [bio-protocol.org]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Determining the Minimum Inhibitory Concentration (MIC) of BLI-489 Hydrate in Combination with Piperacillin
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
BLI-489 hydrate is a penem β-lactamase inhibitor with potent activity against a broad spectrum of β-lactamases, including class A (such as TEM, SHV, and CTX-M), class C (AmpC), and some class D enzymes. By inactivating these bacterial enzymes, this compound can restore the efficacy of β-lactam antibiotics that are otherwise rendered ineffective. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic, using piperacillin as an example, in combination with a fixed concentration of this compound. The described method is based on the broth microdilution technique as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Principle of the Assay
The broth microdilution method is a standardized and widely accepted technique for determining the in vitro susceptibility of bacteria to antimicrobial agents.[1] This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism after a defined incubation period.[1] For β-lactamase inhibitor combinations, the inhibitor is typically tested at a fixed concentration while the β-lactam antibiotic is serially diluted. Research has indicated that a constant concentration of 4 µg/mL of BLI-489 is effective for in vitro susceptibility testing in combination with piperacillin.[2][3]
Data Presentation
Table 1: Materials and Reagents
| Item | Description/Specification |
| Test Compound | This compound |
| Partner Antibiotic | Piperacillin sodium |
| Bacterial Strains | Test organisms (e.g., clinical isolates of Enterobacterales, Pseudomonas aeruginosa) and Quality Control (QC) strains (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™) |
| Growth Media | Cation-Adjusted Mueller-Hinton Broth (CAMHB) |
| Labware | Sterile 96-well microtiter plates, sterile reagent reservoirs, multichannel pipettes, sterile pipette tips, incubator (35°C ± 2°C) |
| Other Reagents | Sterile deionized water or a suitable solvent for stock solution preparation, sterile saline (0.85%) |
Table 2: Quality Control (QC) Ranges
Note: Specific QC ranges for piperacillin/BLI-489 hydrate have not been formally established by regulatory bodies. The following ranges for piperacillin-tazobactam (with tazobactam at a fixed concentration of 4 µg/mL) from CLSI M100 documents can be used as a reference for the expected performance of the piperacillin component. Laboratories should establish their own internal QC limits.
| Quality Control Strain | Antimicrobial Agent | Expected MIC Range (µg/mL of Piperacillin) |
| Escherichia coli ATCC® 25922™ | Piperacillin/Tazobactam (4 µg/mL) | 1 - 8 |
| Pseudomonas aeruginosa ATCC® 27853™ | Piperacillin/Tazobactam (4 µg/mL) | 1 - 8 |
Experimental Protocols
Preparation of Stock Solutions
-
This compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Reconstitute in a suitable sterile solvent (e.g., sterile deionized water or as recommended by the manufacturer) to create a concentrated stock solution (e.g., 1280 µg/mL).
-
Ensure complete dissolution. The stability of the stock solution under various storage conditions should be validated.
-
-
Piperacillin Stock Solution:
-
Accurately weigh piperacillin sodium powder.
-
Reconstitute in sterile deionized water to create a concentrated stock solution (e.g., 5120 µg/mL).
-
Ensure complete dissolution.
-
Preparation of Working Solutions in CAMHB
-
This compound Working Solution:
-
Prepare a working solution of this compound in CAMHB at twice the final desired fixed concentration (i.e., 8 µg/mL). This will be added to the microtiter plate wells.
-
-
Piperacillin Working Solutions (Serial Dilutions):
-
Prepare a series of piperacillin working solutions in CAMHB at twice the final desired concentrations. For example, to achieve final concentrations of 128 µg/mL to 0.25 µg/mL, prepare working solutions from 256 µg/mL to 0.5 µg/mL.
-
Broth Microdilution Assay Protocol
-
Plate Preparation:
-
Aseptically dispense 50 µL of the 8 µg/mL this compound working solution into wells 1 through 11 of a 96-well microtiter plate.
-
Dispense 100 µL of CAMHB into well 12, which will serve as the growth control.
-
Perform a serial twofold dilution of the piperacillin working solution across the plate. Start by adding 100 µL of the highest concentration of piperacillin working solution to well 1. Mix well by pipetting up and down, and then transfer 50 µL to well 2. Continue this serial dilution process down to well 10. Discard 50 µL from well 10 after mixing. Well 11 will contain only the fixed concentration of this compound.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension.
-
-
Inoculation of Microtiter Plates:
-
Using a multichannel pipette, inoculate each well (wells 1-12) with 50 µL of the final bacterial inoculum. This will bring the total volume in each well to 100 µL and achieve the target bacterial density of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the microtiter plates with a lid to prevent evaporation.
-
Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for bacterial growth (turbidity). A reading aid (e.g., a viewing box with a mirror) is recommended.
-
The MIC is the lowest concentration of piperacillin (in the presence of 4 µg/mL this compound) at which there is no visible growth.
-
Visualization of Experimental Workflow and Signaling Pathway
References
- 1. Evaluation of Piperacillin-Tazobactam ETEST for the Detection of OXA-1 Resistance Mechanism among Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of In Vitro Susceptibility Testing Methodologies and Comparative Activities of Piperacillin in Combination with the Penem β-Lactamase Inhibitor BLI-489 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of in vitro susceptibility testing methodologies and comparative activities of piperacillin in combination with the penem {beta}-lactamase inhibitor BLI-489 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BLI-489 Hydrate in the Study of Beta-Lactamase Producing Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of BLI-489 hydrate, a penem β-lactamase inhibitor, for microbiological research and drug development. Detailed protocols for key experiments are included to facilitate the study of its efficacy against beta-lactamase producing bacteria.
Introduction to this compound
BLI-489 is a potent, bicyclic penem β-lactamase inhibitor with demonstrated activity against a broad spectrum of β-lactamases, including Ambler class A (such as TEM, SHV, and CTX-M), class C (AmpC), and some class D (OXA) enzymes.[1][2] Its primary application is in combination with β-lactam antibiotics to restore their activity against resistant bacterial strains. By inactivating β-lactamases, BLI-489 protects the partner antibiotic from hydrolysis, allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect. This synergistic action makes BLI-489 a valuable tool for investigating novel antibiotic therapies to combat the growing threat of antimicrobial resistance.
Mechanism of Action
BLI-489 functions as a mechanism-based inhibitor. It is recognized by the β-lactamase enzyme as a substrate. The enzymatic reaction initiates the opening of the β-lactam ring within BLI-489, leading to the formation of a stable, covalent acyl-enzyme intermediate. This complex is resistant to hydrolysis, effectively sequestering and inactivating the β-lactamase. This prevents the enzyme from degrading co-administered β-lactam antibiotics.
References
Application of BLI-489 Hydrate in Microbiology Research
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
BLI-489 hydrate is a penem β-lactamase inhibitor with potent activity against a broad spectrum of β-lactamases, including class A (such as extended-spectrum β-lactamases - ESBLs), class C (AmpC), and certain class D enzymes. In microbiology research, this compound is primarily utilized as a partner agent for β-lactam antibiotics, such as piperacillin and imipenem, to restore their efficacy against resistant bacterial strains. The production of β-lactamase enzymes is a primary mechanism of resistance to β-lactam antibiotics. This compound works by binding to and inactivating these enzymes, thereby protecting the partner antibiotic from degradation and allowing it to exert its bactericidal effect on the target pathogen. This application note provides a summary of the key applications of this compound in microbiology research, along with detailed protocols for its evaluation.
Mechanism of Action: A Synergistic Approach
The primary mechanism of action of this compound is the inhibition of β-lactamase enzymes. When used in combination with a β-lactam antibiotic, a synergistic effect is observed. The β-lactam antibiotic, which would otherwise be hydrolyzed and inactivated by the β-lactamase, is free to bind to its molecular targets, the penicillin-binding proteins (PBPs). PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By inhibiting PBP function, the β-lactam antibiotic disrupts cell wall integrity, leading to cell lysis and bacterial death.
Figure 1: Mechanism of action of this compound in combination with a β-lactam antibiotic.
Key Applications in Microbiology Research
-
Synergy testing: Evaluating the synergistic activity of this compound with various β-lactam antibiotics against multidrug-resistant bacterial isolates.
-
In vitro efficacy studies: Determining the potency of this compound in combination with β-lactams against a panel of clinically relevant pathogens expressing different classes of β-lactamases.
-
In vivo efficacy studies: Assessing the therapeutic potential of this compound combinations in animal models of infection, such as murine systemic infection or pneumonia models.
-
Mechanism of resistance studies: Investigating the role of specific β-lactamases in antibiotic resistance and the ability of this compound to overcome this resistance.
Data Presentation
In Vitro Synergy of Imipenem and this compound against Carbapenem-Resistant Acinetobacter baumannii (CRAb) Isolates
The following table summarizes the synergistic effect of imipenem in combination with this compound against CRAb isolates producing different types of carbapenem-hydrolyzing class D β-lactamases (CHDLs).[1][2][3]
| β-Lactamase Produced | Number of Isolates | Percentage of Isolates Showing Synergy (%) |
| MBL | 7 | 14.3 |
| OXA-23 | 28 | 92.9 |
| OXA-24-like | 14 | 100 |
| OXA-51-like | 57 | 16.7 |
| OXA-58 | 5 | 100 |
In Vivo Efficacy of Piperacillin and this compound in a Murine Systemic Infection Model
The table below presents the 50% effective dose (ED₅₀) of piperacillin alone and in combination with this compound (8:1 ratio) against various β-lactamase-producing pathogens.[4]
| Pathogen | β-Lactamase Class | Piperacillin ED₅₀ (mg/kg) | Piperacillin/BLI-489 (8:1) ED₅₀ (mg/kg) |
| E. coli | A (TEM-1) | 103 | 13 |
| K. pneumoniae | A (SHV-1) | >128 | 23 |
| E. cloacae | C (AmpC) | 285 | 38 |
| E. coli | D (OXA-1) | 980 | 86 |
Experimental Protocols
Experimental Workflow for In Vitro and In Vivo Evaluation
Figure 2: General workflow for evaluating the efficacy of this compound combinations.
Protocol 1: Checkerboard Synergy Assay
Objective: To determine the synergistic interaction between a β-lactam antibiotic and this compound against a bacterial isolate.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
β-lactam antibiotic stock solution (e.g., imipenem)
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Sterile saline or PBS
-
Incubator (35-37°C)
Procedure:
-
Prepare antibiotic dilutions:
-
In a 96-well plate, create serial twofold dilutions of the β-lactam antibiotic in CAMHB along the x-axis (e.g., columns 1-10).
-
Similarly, prepare serial twofold dilutions of this compound in CAMHB along the y-axis (e.g., rows A-G).
-
Column 11 should contain only the β-lactam antibiotic dilutions (no BLI-489) to determine its MIC.
-
Row H should contain only the this compound dilutions (no β-lactam) to determine its MIC.
-
Column 12 should serve as a growth control (no antibiotic or inhibitor).
-
-
Inoculate the plate:
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted inoculum to all wells of the microtiter plate.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Determine MICs and FIC Index:
-
After incubation, visually inspect the plate for turbidity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic or inhibitor that completely inhibits visible growth.
-
The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of the FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
-
Protocol 2: Time-Kill Assay
Objective: To assess the bactericidal activity of a β-lactam antibiotic and this compound combination over time.
Materials:
-
Sterile culture flasks or tubes
-
CAMHB
-
β-lactam antibiotic stock solution
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile saline or PBS
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Incubator and shaker
Procedure:
-
Prepare test conditions:
-
Prepare flasks containing CAMHB with the following:
-
No drug (growth control)
-
β-lactam antibiotic alone at a specified concentration (e.g., 2 mg/L imipenem)
-
This compound alone at a specified concentration (e.g., 8 mg/L)
-
Combination of the β-lactam antibiotic and this compound at the specified concentrations.
-
-
-
Inoculate the flasks:
-
Inoculate each flask with the bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Incubation and sampling:
-
Incubate the flasks at 35-37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Determine viable counts:
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates to determine the viable bacterial count at each time point.
-
-
Data analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Protocol 3: Murine Pneumonia Model
Objective: To evaluate the in vivo efficacy of a β-lactam antibiotic and this compound combination in a mouse model of pneumonia.
Materials:
-
Specific-pathogen-free mice (e.g., BALB/c or C57BL/6)
-
Anesthetic agent (e.g., isoflurane or ketamine/xylazine)
-
Bacterial culture grown to mid-log phase
-
Sterile saline or PBS
-
β-lactam antibiotic and this compound formulations for injection (e.g., intraperitoneal or intravenous)
-
Surgical instruments for tissue harvesting
Procedure:
-
Animal preparation and infection:
-
Anesthetize the mice.
-
Instill a defined inoculum of the bacterial suspension (e.g., 10⁶ - 10⁷ CFU in 50 µL) intranasally or intratracheally.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), administer the treatment regimens to different groups of mice:
-
Vehicle control (e.g., saline)
-
β-lactam antibiotic alone
-
This compound alone
-
Combination of the β-lactam antibiotic and this compound.
-
-
Administer treatments at specified doses and intervals.
-
-
Monitoring and endpoints:
-
Monitor the mice for clinical signs of illness and mortality for a defined period (e.g., 7 days).
-
At a predetermined endpoint (e.g., 24 or 48 hours post-infection), euthanize a subset of mice from each group.
-
Aseptically harvest the lungs and other organs (e.g., spleen).
-
Homogenize the tissues and perform serial dilutions for bacterial load determination (CFU/gram of tissue).
-
-
Data analysis:
-
Compare the survival rates between the different treatment groups.
-
Compare the bacterial loads in the lungs and other organs between the treatment groups.
-
A significant reduction in mortality and/or bacterial burden in the combination treatment group compared to the single-agent and vehicle control groups indicates in vivo efficacy.
-
References
- 1. Efficacy of Piperacillin Combined with the Penem β-Lactamase Inhibitor BLI-489 in Murine Models of Systemic Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of piperacillin combined with the Penem beta-lactamase inhibitor BLI-489 in murine models of systemic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Mouse pneumonia model by Acinetobacter baumannii multidrug resistant strains: Comparison between intranasal inoculation, intratracheal instillation and oropharyngeal aspiration techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Determining the Synergistic Activity of BLI-489 Hydrate and Imipenem
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the synergistic antimicrobial activity of the novel β-lactamase inhibitor BLI-489 hydrate in combination with the carbapenem antibiotic, imipenem. The combination has shown significant efficacy against various carbapenem-resistant bacterial strains.[1][2]
Introduction
Carbapenem resistance, particularly in Gram-negative bacteria such as Acinetobacter baumannii and carbapenem-resistant Enterobacterales (CRE), poses a significant threat to global health.[1][2] A primary mechanism of resistance is the production of β-lactamase enzymes that inactivate carbapenem antibiotics like imipenem. BLI-489 is a novel β-lactamase inhibitor that, when combined with imipenem, can restore its antibacterial activity.[1][2] This document outlines the key in vitro methods to quantify this synergistic interaction.
Mechanism of Synergistic Action
The synergistic relationship between BLI-489 and imipenem is based on the "inhibitor-protects-antibiotic" principle. Imipenem's antibacterial action is to inhibit cell wall synthesis in bacteria. However, in resistant strains, β-lactamase enzymes hydrolyze and inactivate imipenem. BLI-489 acts as an inhibitor of these β-lactamase enzymes, effectively neutralizing the bacterial defense mechanism. This allows imipenem to remain active and exert its bactericidal effects.
Caption: Mechanism of BLI-489 and Imipenem Synergy.
Quantitative Data Summary
The synergistic effect of BLI-489 and imipenem has been demonstrated against a variety of bacterial isolates. The Fractional Inhibitory Concentration (FIC) index is a key metric used to quantify this synergy, where an FIC index of ≤ 0.5 indicates a synergistic relationship.
Table 1: Synergistic Activity of Imipenem and BLI-489 Against Carbapenem-Resistant Acinetobacter baumannii (CRAb) Isolates Producing Different Class D β-Lactamases. [1]
| β-Lactamase Produced | Percentage of Isolates Showing Synergy (%) |
| MBL | 14.3 |
| OXA-23 | 92.9 |
| OXA-24-like | 100 |
| OXA-51-like | 16.7 |
| OXA-58 | 100 |
Table 2: Synergistic Activity of Imipenem and BLI-489 Against Carbapenem-Resistant Enterobacterales (CRE) Isolates. [2]
| Bacterial Species | Percentage of Isolates Showing Synergy (%) |
| Klebsiella pneumoniae | 70 (7/10) |
| Enterobacter cloacae | 77.8 (7/9) |
| Escherichia coli | 83.3 (5/6) |
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Caption: Checkerboard Assay Workflow.
Methodology:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of imipenem and this compound in an appropriate solvent. Perform serial two-fold dilutions of each agent in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, add 50 µL of CAMHB to each well. Dispense serial dilutions of imipenem along the y-axis (rows) and serial dilutions of BLI-489 along the x-axis (columns). The final volume in each well should be 100 µL after adding the bacterial inoculum. Include wells for growth control (no drug) and sterility control (no bacteria).
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well with 100 µL of the prepared bacterial suspension. Incubate the plate at 35°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC of each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.
-
FIC Index Calculation: Calculate the FIC index using the following formula: FIC Index = FIC of Imipenem + FIC of BLI-489 Where:
-
FIC of Imipenem = (MIC of Imipenem in combination) / (MIC of Imipenem alone)
-
FIC of BLI-489 = (MIC of BLI-489 in combination) / (MIC of BLI-489 alone)
-
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Time-Kill Assay Protocol
The time-kill assay provides information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Caption: Time-Kill Assay Workflow.
Methodology:
-
Preparation of Test Tubes: Prepare tubes with CAMHB containing sub-inhibitory concentrations (e.g., 0.25x or 0.5x MIC as determined by checkerboard or standard MIC testing) of imipenem alone, BLI-489 alone, and the combination of imipenem and BLI-489. Include a drug-free growth control tube.
-
Inoculation: Inoculate each tube with a starting bacterial inoculum of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 35°C with shaking. At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), remove an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline. Plate the dilutions onto nutrient agar plates.
-
Colony Counting: Incubate the plates for 18-24 hours at 35°C. Count the number of colonies to determine the viable cell count (CFU/mL) at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each condition (imipenem alone, BLI-489 alone, combination, and growth control).
-
Interpretation of Results:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[3][4]
-
Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
In Vivo Models
For researchers interested in progressing to in vivo studies, the synergistic effects of imipenem and BLI-489 have been confirmed in animal models.[1][2]
-
Galleria mellonella (Wax Moth Larvae) Infection Model: This model is a cost-effective and ethically favorable preliminary in vivo screen for antimicrobial efficacy.[2]
-
Murine Pneumonia Model: A mouse pneumonia model can be used to assess the efficacy of the combination therapy in a mammalian system, providing data more directly translatable to human infections.[1]
Detailed protocols for these in vivo models are beyond the scope of these application notes but can be found in the cited literature.[1][2]
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific bacterial strains and laboratory conditions.
References
- 1. In vitro and in vivo activities of imipenem combined with BLI-489 against class D β-lactamase-producing Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effect of the novel β-lactamase inhibitor BLI-489 combined with imipenem or meropenem against diverse carbapenemase-producing carbapenem-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BLI-489 Hydrate and Meropenem Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro and in vivo studies on the combination therapy of BLI-489 hydrate and meropenem against carbapenem-resistant bacteria. Detailed protocols for key experiments are included to facilitate the replication and further development of these findings.
Introduction
The rise of carbapenem-resistant Enterobacterales (CRE) and other multidrug-resistant organisms poses a significant threat to global health. The combination of a carbapenem antibiotic, such as meropenem, with a novel β-lactamase inhibitor, this compound, has shown promising synergistic effects in overcoming resistance mechanisms. BLI-489 acts by inhibiting the activity of various carbapenemases, enzymes produced by bacteria that degrade carbapenem antibiotics, thereby restoring the efficacy of meropenem.[1] This document summarizes the key quantitative data from preclinical studies and provides detailed protocols for the evaluation of this combination therapy.
Data Presentation
In Vitro Synergy Data
The synergistic activity of BLI-489 and meropenem has been evaluated against a range of carbapenemase-producing bacteria using checkerboard and time-kill assays.
Table 1: Summary of Checkerboard Synergy Assays [1]
| Bacterial Species | Carbapenemase Gene | Number of Isolates Tested | Synergistic Effect with Meropenem and BLI-489 (% of isolates) |
| Klebsiella pneumoniae | Various | 10 | 80% |
| Escherichia coli | Various | 6 | 100% |
| Enterobacter cloacae | Various | 9 | 100% |
Table 2: Summary of Time-Kill Assays for Meropenem and BLI-489 Combination [1]
| Bacterial Strain | Carbapenemase Gene | Meropenem Concentration (mg/L) | BLI-489 Concentration (mg/L) | Outcome |
| DC5114 | blaKPC-2 | Sub-MIC | 4 | Synergistic killing |
| FK8401 | blaNDM-5 | Sub-MIC | 4 | Synergistic killing |
| CG996 | blaOXA-23 | Sub-MIC | 4 | Synergistic killing |
In Vivo Efficacy Data
The in vivo efficacy of the BLI-489 and meropenem combination has been demonstrated in Galleria mellonella and murine infection models.
Table 3: Survival Rates in Galleria mellonella Infection Model [1]
| Treatment Group | Bacterial Strain (Carbapenemase) | Survival Rate (%) |
| Control (PBS) | N/A | 100 |
| Meropenem alone | DC5114 (blaKPC-2) | <20 |
| BLI-489 alone | DC5114 (blaKPC-2) | <20 |
| Meropenem + BLI-489 | DC5114 (blaKPC-2) | >80 |
| Meropenem alone | FK8401 (blaNDM-5) | <20 |
| BLI-489 alone | FK8401 (blaNDM-5) | <20 |
| Meropenem + BLI-489 | FK8401 (blaNDM-5) | >60 |
| Meropenem alone | CG996 (blaOXA-23) | <20 |
| BLI-489 alone | CG996 (blaOXA-23) | <20 |
| Meropenem + BLI-489 | CG996 (blaOXA-23) | >70 |
Experimental Protocols
In Vitro Synergy Testing
1. Checkerboard Assay Protocol
This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
-
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (MHB), cation-adjusted
-
Bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to ~5 x 105 CFU/mL)
-
Stock solutions of meropenem and this compound
-
-
Procedure:
-
Prepare serial twofold dilutions of meropenem horizontally and BLI-489 vertically in the microtiter plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the bacterial inoculum to each well.
-
Include wells with meropenem alone and BLI-489 alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also, include a growth control well (bacteria only) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of meropenem in combination / MIC of meropenem alone) + (MIC of BLI-489 in combination / MIC of BLI-489 alone)
-
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4[2]
-
2. Time-Kill Assay Protocol
This assay assesses the rate of bacterial killing by antimicrobial agents over time.
-
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton broth
-
Meropenem and this compound at desired concentrations (e.g., sub-MIC, 1x MIC, 4x MIC)
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
-
Procedure:
-
Inoculate flasks containing MHB with the bacterial culture to achieve a starting density of ~5 x 105 CFU/mL.
-
Add meropenem alone, BLI-489 alone, and the combination of meropenem and BLI-489 to respective flasks. Include a growth control flask without any drug.
-
Incubate all flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate them on agar plates.
-
Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).
-
-
Interpretation:
-
Synergy is defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Bactericidal activity is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.
-
In Vivo Efficacy Testing
1. Galleria mellonella Infection Model Protocol
This invertebrate model is a useful preliminary screen for antimicrobial efficacy.
-
Materials:
-
G. mellonella larvae of a specific weight range (e.g., 250-350 mg)
-
Bacterial inoculum of known concentration
-
Meropenem and this compound solutions for injection
-
Hamilton syringes
-
-
Procedure:
-
Inject a lethal dose of the bacterial suspension (typically 10 µL) into the last left proleg of each larva.
-
At a specified time post-infection (e.g., 1-2 hours), administer the treatment (meropenem alone, BLI-489 alone, or the combination) via injection into a different proleg. Include a control group receiving PBS.
-
Incubate the larvae at 37°C in the dark.
-
Monitor the survival of the larvae daily for a set period (e.g., 5-7 days). Larvae are considered dead if they are unresponsive to touch.
-
-
Analysis:
-
Plot survival curves (Kaplan-Meier) and compare the survival rates between treatment groups using statistical tests like the log-rank test.[3]
-
2. Murine Pneumonia Model Protocol
This mammalian model provides a more clinically relevant assessment of antimicrobial efficacy.
-
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6)
-
Anesthesia (e.g., isoflurane)
-
Bacterial inoculum of a carbapenem-resistant strain (e.g., K. pneumoniae)
-
Intratracheal or intranasal instillation device
-
Meropenem and this compound for administration (e.g., intraperitoneal or intravenous)
-
-
Procedure:
-
Anesthetize the mice.
-
Induce pneumonia by intratracheal or intranasal instillation of the bacterial suspension.[4]
-
At a set time post-infection (e.g., 2 hours), begin the treatment regimen. Administer meropenem alone, BLI-489 alone, or the combination at clinically relevant doses and intervals. Include a vehicle control group.
-
Monitor the mice for signs of illness and mortality over a defined period (e.g., 7 days).
-
For bacterial burden assessment, euthanize a subset of mice at specific time points (e.g., 24, 48 hours post-infection), harvest the lungs, homogenize the tissue, and perform quantitative cultures.
-
-
Analysis:
-
Compare survival rates between treatment groups.
-
Compare the bacterial load (CFU/g of lung tissue) between groups to assess the reduction in bacterial burden.[5]
-
Visualizations
References
- 1. Synergistic effect of the novel β-lactamase inhibitor BLI-489 combined with imipenem or meropenem against diverse carbapenemase-producing carbapenem-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. researchgate.net [researchgate.net]
- 4. 1675: A Novel Murine Pneumonia and Bacteremia Model for Carbapenem-Resistant Klebsiella pneumoniae Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Overcoming BLI-489 hydrate stability issues in solution
Welcome to the technical support center for BLI-489, a novel β-lactamase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing BLI-489 in their experiments. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is BLI-489 and what is its primary mechanism of action?
A1: BLI-489 is a novel β-lactamase inhibitor. Its primary function is to counteract the defensive mechanism of certain bacteria that produce β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring of many common antibiotics, rendering them ineffective. BLI-489 works by inhibiting these β-lactamase enzymes, thereby protecting the partner antibiotic from degradation and restoring its antibacterial activity.[1]
Q2: With which class of antibiotics is BLI-489 typically partnered?
A2: BLI-489 has shown significant synergistic effects when combined with carbapenem antibiotics, such as imipenem and meropenem.[2] This combination is particularly effective against carbapenem-resistant Enterobacterales (CRE) that produce various types of carbapenemase enzymes.[2]
Q3: What are the potential applications of BLI-489 in research and drug development?
A3: BLI-489 is a valuable tool for researchers studying antibiotic resistance. It can be used in in-vitro and in-vivo models to investigate the mechanisms of β-lactamase-mediated resistance and to evaluate the efficacy of new antibiotic combinations. In drug development, BLI-489 represents a promising candidate for co-formulation with existing or new β-lactam antibiotics to combat resistant bacterial infections.
Q4: Are there any known cytotoxicity concerns with BLI-489?
A4: Studies have shown that no cytotoxicity was observed when BLI-489 was used alone or in combination with imipenem or meropenem at the tested concentrations.[2] However, it is always recommended to perform cytotoxicity assays in your specific cell lines or model systems.
Troubleshooting Guide
This guide addresses common issues that may arise during in-vitro experiments with BLI-489.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in Minimum Inhibitory Concentration (MIC) values in synergy assays (e.g., checkerboard). | - Inconsistent inoculum preparation.- Pipetting errors.- Degradation of compounds during the experiment. | - Ensure a standardized and reproducible method for preparing the bacterial inoculum to the correct density (e.g., 0.5 McFarland standard).- Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for each compound concentration where possible.- Prepare fresh stock solutions of BLI-489 and the partner antibiotic for each experiment. Avoid repeated freeze-thaw cycles. |
| Lack of synergistic effect against a known carbapenemase-producing strain. | - The specific carbapenemase is not inhibited by BLI-489.- The bacterial strain possesses other resistance mechanisms (e.g., efflux pumps, porin mutations).- Incorrect concentrations of BLI-489 or the partner antibiotic were used. | - Confirm the type of carbapenemase produced by the strain. BLI-489 may have a specific spectrum of activity.- Investigate other potential resistance mechanisms in your bacterial strain.- Perform a dose-response experiment with a wider range of concentrations for both compounds. |
| Precipitation of BLI-489 in solution. | - Poor solubility in the chosen solvent.- Supersaturation of the solution. | - Review the solubility data for BLI-489. Consider using a different solvent for the stock solution (e.g., DMSO) and ensure the final concentration in the assay medium does not exceed its solubility limit.- Prepare stock solutions at a lower concentration and adjust the experimental design accordingly. |
Data on Synergistic Effects of BLI-489
The following table summarizes the synergistic effects of BLI-489 in combination with imipenem and meropenem against various carbapenem-resistant Enterobacterales.[2]
| Bacterial Species | Partner Antibiotic | Number of Strains Tested | Number of Strains Showing Synergy | Synergy Rate (%) |
| Klebsiella pneumoniae | Imipenem | 10 | 7 | 70% |
| Meropenem | 10 | 8 | 80% | |
| Enterobacter cloacae | Imipenem | 9 | 7 | 78% |
| Meropenem | 9 | 9 | 100% | |
| Escherichia coli | Imipenem | 6 | 5 | 83% |
| Meropenem | 6 | 6 | 100% |
Experimental Protocols
Checkerboard Assay for Synergy Testing
This protocol outlines the checkerboard method to determine the synergistic activity of BLI-489 with a partner antibiotic.
1. Materials:
-
BLI-489
-
Partner antibiotic (e.g., imipenem or meropenem)
-
Appropriate bacterial strain (e.g., carbapenemase-producing K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
0.5 McFarland standard
2. Procedure:
-
Prepare Stock Solutions: Dissolve BLI-489 and the partner antibiotic in a suitable solvent (e.g., DMSO or water) to create high-concentration stock solutions.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. The following day, suspend several colonies in saline to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Prepare Drug Dilutions:
-
In a 96-well plate, prepare serial dilutions of the partner antibiotic along the x-axis.
-
Prepare serial dilutions of BLI-489 along the y-axis.
-
The final plate should contain a grid of wells with varying concentrations of both compounds. Include wells with each drug alone as controls.
-
-
Inoculate the Plate: Add the prepared bacterial inoculum to each well of the plate.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: After incubation, determine the MIC for each compound alone and for each combination by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Visualizations
Mechanism of β-Lactamase Inhibition
Caption: Mechanism of β-lactamase inhibition by BLI-489.
Experimental Workflow for Synergy Testing
Caption: Workflow for a checkerboard synergy assay.
References
Troubleshooting inconsistent results in BLI-489 hydrate assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BLI-489 hydrate assays. The information is designed to help you identify and resolve common issues to ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a label-free method to study the binding kinetics of BLI-489, a potential therapeutic agent, to its target protein. The assay utilizes biolayer interferometry (BLI) to measure the interaction in real-time.[1][2][3] The "hydrate" aspect of the assay refers to the characterization of how different hydration states of BLI-489 may affect its binding affinity and kinetics with the target protein. The presence of water molecules in the crystalline structure of a compound can significantly influence its solubility and binding properties.[4][5]
Q2: What are the critical steps in a this compound assay?
A typical this compound assay involves the following key steps:
-
Preparation of BLI-489 Hydrates: Generating different, stable hydrate forms of BLI-489.
-
Immobilization of the Target Protein: Attaching the target protein to the biosensor surface.
-
Baseline Establishment: Equilibrating the biosensor in assay buffer to establish a stable baseline.[3][6]
-
Association: Introducing the this compound solution and measuring the binding to the immobilized target.[6][7]
-
Dissociation: Moving the biosensor back into the assay buffer to measure the dissociation of the this compound.[6][7]
-
Data Analysis: Fitting the association and dissociation curves to a binding model to determine kinetic parameters (k_on, k_off, K_D).
Q3: How do I prepare different hydrate forms of BLI-489 for the assay?
Generating specific hydrate forms can be achieved through various methods, including:
-
Slurry in water or mixed solvent systems: Suspending the anhydrous form of BLI-489 in water or a mixture of water and an organic solvent can promote hydrate formation.[8]
-
Storage under high humidity: Storing the anhydrous compound in a high-humidity environment can lead to water absorption and hydrate formation.[8]
-
Temperature cycling of aqueous suspensions: Subjecting an aqueous suspension of the compound to temperature cycles can facilitate the crystallization of hydrates.[8]
It is crucial to characterize the resulting solid form using techniques like X-ray powder diffraction (XRPD) or thermogravimetric analysis (TGA) to confirm the hydration state before use in the BLI assay.
Troubleshooting Inconsistent Results
Issue 1: High Background Signal
High background can obscure the specific binding signal, leading to inaccurate kinetic analysis.[9][10][11]
| Possible Cause | Recommended Solution |
| Non-specific binding of BLI-489 to the biosensor surface. | Add a blocking agent like BSA (0.1%) or a non-ionic surfactant like Tween-20 (0.05%) to the assay buffer.[2][12] |
| Sub-optimal buffer composition. | Ensure the assay buffer has an appropriate pH and ionic strength for the target protein and BLI-489. |
| Poor quality of reagents. | Use high-purity, filtered, and degassed buffers and reagents.[13] |
| Contamination on the biosensor or in the sample. | Ensure proper handling and storage of biosensors and samples to prevent contamination. |
Issue 2: Baseline Drift
A drifting baseline can make it difficult to accurately determine the start and end of the association and dissociation phases.[13]
| Possible Cause | Recommended Solution |
| Insufficient biosensor equilibration. | Increase the baseline equilibration time to allow the biosensor to fully stabilize in the assay buffer.[13] |
| Temperature fluctuations. | Ensure the instrument and sample plate are thermally equilibrated before starting the experiment. Allow the instrument to warm up for at least 60 minutes.[14] |
| Buffer mismatch between steps. | Use the exact same buffer for the baseline, association, and dissociation steps.[2][12] |
| Ligand (target protein) leaching from the biosensor surface. | Ensure the immobilization chemistry is stable and the ligand is covalently coupled if possible. |
Issue 3: Inconsistent Binding Curves (Poor Reproducibility)
Variability between replicate experiments can undermine the confidence in the obtained kinetic data.[15]
| Possible Cause | Recommended Solution |
| Inconsistent preparation of this compound solutions. | Prepare fresh solutions for each experiment and ensure complete dissolution. Verify the concentration and hydration state of BLI-489 before each run. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dispensing of all solutions.[15] |
| Variation in biosensor loading. | Optimize the immobilization protocol to achieve consistent loading levels of the target protein on the biosensors. |
| Edge effects on the microplate. | Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation and temperature variations. |
| Instability of the this compound form in the assay buffer. | Analyze the stability of the specific hydrate form under the assay conditions over the time course of the experiment. |
Experimental Protocols
Protocol 1: Preparation of BLI-489 Monohydrate
-
Suspend 100 mg of anhydrous BLI-489 in 10 mL of a 1:1 (v/v) mixture of water and isopropanol.
-
Stir the slurry at room temperature for 48 hours.
-
Isolate the solid by vacuum filtration.
-
Dry the solid under a gentle stream of nitrogen for 1 hour.
-
Confirm the formation of the monohydrate using XRPD and TGA.
Protocol 2: BLI Assay for this compound Binding to Target Protein
-
Biosensor Hydration: Hydrate streptavidin biosensors in 200 µL of assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA) for at least 10 minutes.[7]
-
Target Protein Immobilization: Immobilize biotinylated target protein onto the streptavidin biosensors to a response level of 1-2 nm.
-
Baseline: Equilibrate the biosensors with the immobilized target protein in assay buffer for 60-120 seconds to establish a stable baseline.[16]
-
Association: Move the biosensors to wells containing various concentrations of the this compound in assay buffer and record the association for 300-600 seconds.[16]
-
Dissociation: Transfer the biosensors back to the wells containing only assay buffer and record the dissociation for 600-1200 seconds.[16]
-
Data Analysis: Process the data using the instrument's software. After subtracting the reference sensor data, fit the curves to a 1:1 binding model to obtain k_on, k_off, and K_D values.
Visualizations
Caption: Experimental workflow for a this compound assay.
Caption: Troubleshooting workflow for inconsistent BLI assay results.
Caption: Hypothetical signaling pathway inhibited by BLI-489.
References
- 1. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 2. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 3. Basics of Biolayer Interferometry (BLI) | AAT Bioquest [aatbio.com]
- 4. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in the development of hydrate phases as active pharmaceutical ingredients--an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bio-Layer Interferometry: Principles & Applications [excedr.com]
- 7. biomod2016.gitlab.io [biomod2016.gitlab.io]
- 8. Evaluation of hydrate-screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectralinvivo.com [spectralinvivo.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. sinobiological.com [sinobiological.com]
- 12. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 13. Baseline drift [sprpages.nl]
- 14. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocolsandsolutions.com [protocolsandsolutions.com]
- 16. Kinetic binding assay by biolayer interferometry (BLI) [bio-protocol.org]
Technical Support Center: Enhancing the In Vivo Efficacy of BLI-489 Hydrate
Welcome to the technical support center for BLI-489 hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vivo experiments with this novel β-lactamase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: BLI-489 is a penem-class β-lactamase inhibitor.[1] Its hydrate form is a yellow powder soluble in water (>20 mg/mL). BLI-489 is designed to be co-administered with β-lactam antibiotics. Its primary function is to inhibit the activity of bacterial β-lactamase enzymes, which are responsible for conferring resistance to many β-lactam antibiotics. By inhibiting these enzymes, BLI-489 restores the efficacy of the partner antibiotic against otherwise resistant bacterial strains. It has demonstrated activity against class A, C, and D β-lactamases.[1]
Q2: With which antibiotics is this compound typically paired for in vivo studies?
A2: this compound is most effective when used in combination with β-lactam antibiotics that are susceptible to degradation by β-lactamases. Published in vivo studies have successfully paired BLI-489 with piperacillin.[2][3][4] The combination has shown efficacy in murine models of systemic infection against pathogens producing various classes of β-lactamases.
Q3: What is the optimal in vivo dosing ratio of piperacillin to this compound?
A3: Based on in vivo studies using murine models of systemic infection, a dosing ratio of 8:1 (piperacillin:BLI-489) has been identified as optimal for retaining enhanced efficacy.[2][3][4] This ratio was determined to be the smallest amount of the inhibitor that still demonstrated a significant enhancement in the efficacy of piperacillin.[2]
Q4: How should I prepare this compound for in vivo administration?
A4: this compound is soluble in water. For in vivo studies, it can be dissolved in sterile, pyrogen-free water or a suitable buffer to the desired concentration. It is crucial to ensure complete dissolution and sterile filtration of the solution before administration to animals. The stability of the reconstituted solution should be considered, and it is recommended to prepare fresh solutions for each experiment to avoid degradation.
Q5: What administration route is recommended for this compound in murine models?
A5: In published murine infection models, the combination of piperacillin and BLI-489 has been administered subcutaneously.[2] This route has been shown to be effective in achieving systemic exposure and therapeutic efficacy. The choice of administration route may also depend on the specific infection model and experimental design.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower than expected in vivo efficacy. | Suboptimal Dosing Ratio: The ratio of the partner antibiotic to BLI-489 is critical for efficacy. | Ensure the use of the optimal 8:1 piperacillin to BLI-489 ratio, which has been validated in murine systemic infection models.[2][3][4] |
| Inadequate Dosing Frequency: The pharmacokinetics of both the antibiotic and BLI-489 need to be considered to maintain therapeutic concentrations. | Review the dosing schedule. For acute infections, treatment may be required shortly after infection and potentially repeated. In some murine models, subcutaneous treatment was administered at 30 minutes and 150 minutes post-infection.[2] | |
| Degradation of this compound: As a β-lactam compound, this compound may be susceptible to hydrolysis once in solution. | Prepare fresh solutions of this compound immediately before each experiment. Avoid storing reconstituted solutions for extended periods. | |
| Issues with the Infection Model: Variability in the bacterial challenge, animal health status, or site of infection can impact results. | Standardize the infection protocol, including the bacterial inoculum preparation and administration. Ensure the health and uniformity of the animal cohort. Consider the specific pathogen and its β-lactamase expression levels. | |
| High variability in animal response within the same treatment group. | Inconsistent Drug Administration: Inaccurate dosing volumes or improper administration technique can lead to variable drug exposure. | Ensure all personnel are properly trained in the chosen administration technique (e.g., subcutaneous injection). Use calibrated equipment for accurate dosing. |
| Biological Variability in Animals: Factors such as age, weight, and sex of the mice can influence sepsis mortality and drug metabolism. | Use a homogenous group of animals in terms of age, weight, and sex. Randomize animals into treatment groups to minimize bias. | |
| Timing of Treatment: The therapeutic window for treating acute infections can be narrow. | Administer the treatment at a consistent and clinically relevant time point post-infection for all animals. | |
| Precipitation or cloudiness observed in the prepared drug solution. | Solubility Limits Exceeded: Attempting to prepare a solution at a concentration higher than the solubility limit of this compound. | This compound is soluble in water at >20 mg/mL. Do not exceed this concentration. If a higher dose is needed, the injection volume may need to be adjusted. |
| Incompatible Vehicle: The use of a vehicle other than water may affect solubility. | It is recommended to use sterile water for reconstitution. If a different vehicle is required, its compatibility should be thoroughly validated. |
Experimental Protocols
In Vivo Efficacy in a Murine Systemic Infection Model
This protocol is a generalized representation based on published studies.[2]
-
Animal Model: Use specific pathogen-free mice (e.g., female CD-1 mice), weighing 20-22g. Acclimatize animals for at least 3 days before the experiment.
-
Bacterial Strain: Utilize a well-characterized β-lactamase-producing bacterial strain (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa).
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on appropriate agar plates.
-
Suspend colonies in sterile saline or phosphate-buffered saline (PBS) to a desired optical density (e.g., OD600).
-
Dilute the bacterial suspension to the final desired concentration for infection. The final inoculum should be sufficient to cause a lethal infection in untreated control animals.
-
-
Infection:
-
Administer the bacterial inoculum to the mice via intraperitoneal injection.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in sterile water.
-
Prepare a stock solution of piperacillin in sterile water.
-
On the day of the experiment, prepare the final dosing solutions by combining piperacillin and BLI-489 in an 8:1 ratio and diluting with sterile saline to the final desired concentrations.
-
-
Treatment:
-
Administer the piperacillin/BLI-489 combination subcutaneously at a specified time post-infection (e.g., 30 minutes and 150 minutes).
-
Include control groups: vehicle control, piperacillin alone, and BLI-489 alone.
-
-
Efficacy Assessment:
-
Monitor the survival of the animals over a defined period (e.g., 7 days).
-
Calculate the 50% effective dose (ED50) for the treatment groups.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy (ED50) of Piperacillin Alone and in Combination with BLI-489 (8:1 ratio) in Murine Systemic Infection Models
| Bacterial Strain | β-Lactamase Class | Piperacillin Alone ED50 (mg/kg) | Piperacillin + BLI-489 ED50 (mg/kg) |
| E. coli (TEM-1) | A | 1,121 | 13 |
| K. pneumoniae (SHV-1) | A | >1,000 | 23 |
| P. aeruginosa (AmpC) | C | ~980 | 103 |
| E. coli (ACT-1) | C | 103 | 13 |
| E. coli (OXA-1) | D | 980 | 86 |
Data adapted from a study using an acute lethal murine infection model with subcutaneous treatment.[2]
Visualizations
Mechanism of Action: β-Lactamase Inhibition
Caption: BLI-489 inhibits β-lactamase, protecting the antibiotic.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for a murine systemic infection model.
Troubleshooting Logic: Low In Vivo Efficacy
Caption: Troubleshooting guide for low in vivo efficacy.
References
- 1. scientificlabs.com [scientificlabs.com]
- 2. Efficacy of Piperacillin Combined with the Penem β-Lactamase Inhibitor BLI-489 in Murine Models of Systemic Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of piperacillin combined with the Penem beta-lactamase inhibitor BLI-489 in murine models of systemic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Synergistic Effect of BLI-489 Hydrate with Beta-Lactams
Welcome to the technical support center for BLI-489 hydrate. This resource is designed for researchers, scientists, and drug development professionals working to enhance the synergistic effect of this compound with beta-lactam antibiotics. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: BLI-489 is a novel β-lactamase inhibitor.[1] Its primary function is to inhibit the activity of β-lactamase enzymes produced by resistant bacteria.[2][3] These enzymes are a major defense mechanism for bacteria against β-lactam antibiotics, as they hydrolyze the β-lactam ring, inactivating the antibiotic.[2] By inhibiting these enzymes, BLI-489 restores the efficacy of β-lactam antibiotics, allowing them to effectively target and inhibit bacterial cell wall synthesis.[4][5]
Q2: What is the rationale for combining this compound with a beta-lactam antibiotic?
A2: The combination of this compound with a beta-lactam antibiotic is a strategy to overcome bacterial resistance.[3] Many clinically important bacteria produce β-lactamases that can degrade even potent beta-lactams like carbapenems.[1] BLI-489 on its own has little to no antibacterial activity.[3] However, when combined with a beta-lactam, it acts as a "potentiator," protecting the antibiotic from degradation by β-lactamases.[4] This synergistic interaction allows the beta-lactam to reach its target, the penicillin-binding proteins (PBPs), and inhibit cell wall synthesis, leading to bacterial cell death.[5]
Q3: Which beta-lactams are most effective in combination with this compound?
A3: BLI-489 has shown significant synergistic effects when combined with carbapenems, such as imipenem and meropenem, against carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii.[1][6][7] The choice of the partner beta-lactam can depend on the specific type of β-lactamase produced by the target bacteria.
Q4: How is the synergistic effect of BLI-489 and a beta-lactam antibiotic quantified?
A4: The synergistic effect is most commonly quantified using the Fractional Inhibitory Concentration (FIC) index, which is determined through a checkerboard assay.[8][9] The FIC index is calculated by comparing the Minimum Inhibitory Concentration (MIC) of each agent alone to the MIC of each agent in the combination.[10] The interaction is typically interpreted as follows:
Troubleshooting Guides
This section addresses common issues that may arise during experiments designed to evaluate the synergy between this compound and beta-lactams.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in MIC values for the same organism and antibiotic. | Inconsistent inoculum size.[13] Improper antibiotic concentration in stock solutions.[13] Variation in incubation time or temperature. | Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard. Prepare fresh stock solutions of antibiotics and BLI-489 and verify their concentrations. Strictly adhere to standardized incubation conditions as per CLSI or EUCAST guidelines. |
| No synergistic effect observed where one is expected. | The bacterial strain may not produce a β-lactamase that is inhibited by BLI-489. The chosen beta-lactam may not be a suitable partner for BLI-489 against the specific strain. Incorrect calculation of the FIC index. | Confirm the β-lactamase profile of the test organism. Test BLI-489 with a different class of beta-lactam antibiotic. Double-check the FIC index calculation and the interpretation of the checkerboard assay results.[9] |
| Checkerboard assay results are difficult to interpret (e.g., "skipped wells"). | Contamination of the microtiter plate. Poor solubility of the test compounds. Inherent instability of the checkerboard method with twofold dilutions.[14] | Use aseptic techniques to prevent contamination. Ensure this compound and the beta-lactam are fully dissolved in the appropriate solvent before dilution. Consider using alternative methods for synergy testing, such as time-kill assays, to confirm the results.[8] |
| Antagonism is observed between BLI-489 and the beta-lactam. | While rare, true antagonism can occur. Experimental error leading to misinterpretation of results. | Repeat the experiment carefully to confirm the antagonistic effect. Investigate the potential mechanism of antagonism, which could involve complex interactions with bacterial physiology. |
Experimental Protocols
Checkerboard Synergy Assay Protocol
This protocol outlines the steps for performing a checkerboard assay to determine the synergistic effect of this compound and a beta-lactam antibiotic.
1. Materials:
-
This compound
-
Beta-lactam antibiotic (e.g., imipenem, meropenem)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
2. Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the beta-lactam antibiotic in a suitable solvent at a concentration 100x the highest concentration to be tested.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Prepare Drug Dilutions in the Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
In column 1, add 100 µL of the beta-lactam stock solution to row A. Perform serial twofold dilutions down the column from row A to G.
-
In row H, add 100 µL of the BLI-489 stock solution to column 1. Perform serial twofold dilutions across the row from column 1 to 11.
-
This creates a gradient of the beta-lactam in the columns and a gradient of BLI-489 in the rows.
-
-
Inoculate the Plate: Add 100 µL of the prepared bacterial inoculum to each well.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Determine MICs: After incubation, determine the MIC of each drug alone and in combination by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate FIC Index: Calculate the FIC index for each well showing no growth using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) The lowest FIC index is reported as the result of the synergy test.
-
Data Presentation
Table 1: Synergistic Activity of BLI-489 with Imipenem and Meropenem against Carbapenem-Resistant Enterobacterales (CRE)
| Organism | Beta-Lactam | Number of Isolates | Percentage of Isolates Showing Synergy (FIC ≤ 0.5) |
| K. pneumoniae | Imipenem | 10 | 70%[1] |
| Meropenem | 10 | 80%[1] | |
| E. cloacae | Imipenem | 9 | 77.8%[1] |
| Meropenem | 9 | 100%[1] | |
| E. coli | Imipenem | 6 | 83.3%[1] |
| Meropenem | 6 | 100%[1] |
Table 2: Synergistic Activity of BLI-489 with Imipenem against Carbapenem-Resistant Acinetobacter baumannii (CRAb) Producing Different OXA-type Carbapenemases
| OXA-type Carbapenemase | Number of Isolates | Percentage of Isolates Showing Synergy (FIC ≤ 0.5) |
| OXA-23 | Not specified | 92.9%[7] |
| OXA-24-like | Not specified | 100%[7] |
| OXA-51-like | Not specified | 16.7%[7] |
| OXA-58 | Not specified | 100%[7] |
Visualizations
References
- 1. Synergistic effect of the novel β-lactamase inhibitor BLI-489 combined with imipenem or meropenem against diverse carbapenemase-producing carbapenem-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 3. Biochemical exploration of β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo activities of imipenem combined with BLI-489 against class D β-lactamase-producing Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synergy assessed by checkerboard. A critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BLI-489 Hydrate Clinical Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical development of BLI-489 hydrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a penem-class β-lactamase inhibitor. Its primary function is to inactivate β-lactamase enzymes produced by resistant bacteria. These enzymes would otherwise degrade β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, this compound restores the efficacy of co-administered β-lactam antibiotics.
Below is a diagram illustrating the mechanism of action:
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of this compound
Symptoms:
-
Difficulty preparing stock solutions at desired concentrations.
-
Precipitation observed in aqueous buffers or media.
-
Inconsistent results in in-vitro assays.
Possible Causes & Solutions:
| Cause | Recommended Action | Expected Outcome |
| Suboptimal pH | Determine the pH-solubility profile. Test a range of pH values (e.g., 4.0 - 8.0) to identify the pH of maximum solubility. | Identification of an optimal pH range for formulation and experimental work. |
| Inappropriate Solvent | For stock solutions, consider using a small percentage of a co-solvent such as DMSO or ethanol before further dilution in aqueous media. | Improved solubility for stock solutions, allowing for accurate dilutions. |
| Low Temperature | Assess the effect of temperature on solubility. Gentle warming may increase the rate and extent of dissolution. | Enhanced solubility, but must be balanced against potential degradation. |
| Polymorphism | Characterize the solid-state properties of the this compound batch. Different crystalline forms can exhibit varying solubility. | Understanding of the solid form and its impact on solubility. |
Experimental Protocol: pH-Solubility Profiling
-
Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate, phosphate, borate buffers).
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure saturation.
-
Separate the undissolved solid by centrifugation or filtration (using a filter that does not bind the compound).
-
Determine the concentration of dissolved this compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility (mg/mL or µg/mL) against the pH to identify the pH of maximum solubility.
Issue 2: Chemical Instability of this compound in Solution
Symptoms:
-
Loss of potency over time in prepared solutions.
-
Appearance of degradation products in analytical chromatograms.
-
Variability in bioassay results depending on the age of the solution.
Possible Causes & Solutions:
| Cause | Recommended Action | Expected Outcome |
| Hydrolysis of β-Lactam Ring | Conduct stability studies at different pH values and temperatures to identify conditions that minimize degradation. The β-lactam ring is susceptible to hydrolysis.[1] | Determination of the optimal pH and temperature for storage and use of this compound solutions to ensure potency.[1][2][3] |
| Oxidation | Store solutions protected from light and consider the use of antioxidants if oxidative degradation is suspected. | Reduced degradation and extended shelf-life of the solution. |
| Incompatible Excipients | When formulating, screen for excipient compatibility to ensure that other components do not accelerate the degradation of this compound. | A stable formulation where all components are compatible. |
Experimental Protocol: Aqueous Stability Study
-
Prepare stock solutions of this compound in a suitable solvent and dilute to the final test concentration in a series of aqueous buffers (e.g., pH 5.0, 7.4, and 9.0).
-
Aliquot the solutions into multiple vials for each condition.
-
Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove a vial from each condition.
-
Immediately analyze the samples using a stability-indicating HPLC method to quantify the remaining percentage of this compound and identify any degradation products.
-
Calculate the degradation rate constant (k) and the half-life (t½) at each condition.
Hypothetical Stability Data for this compound at 25°C
| pH | Half-life (t½) in hours | Key Degradation Pathway |
| 5.0 | 48 | Acid-catalyzed hydrolysis |
| 7.4 | 12 | Neutral hydrolysis |
| 9.0 | 2 | Base-catalyzed hydrolysis |
Issue 3: Suboptimal In-Vivo Efficacy Despite Good In-Vitro Activity
Symptoms:
-
Potent inhibition of β-lactamases in biochemical assays.
-
Synergistic activity with β-lactam antibiotics against resistant strains in vitro.
-
Poor translation of efficacy in animal models of infection.
Possible Causes & Solutions:
| Cause | Recommended Action | Expected Outcome |
| Poor Pharmacokinetics (PK) | Conduct pharmacokinetic studies in the relevant animal species to determine absorption, distribution, metabolism, and excretion (ADME) properties. Key parameters include half-life, clearance, and volume of distribution. | Understanding of the PK profile to guide dose and dosing regimen optimization. |
| Low Bioavailability | For oral administration, assess the absolute bioavailability. If low, consider formulation strategies such as prodrugs or permeation enhancers. Penems can have variable oral bioavailability.[4][5] | Improved systemic exposure after oral dosing. |
| Rapid In-Vivo Degradation | Investigate potential metabolic pathways. Some penems are susceptible to degradation by renal dehydropeptidase-I (DHP-I).[4] | Identification of metabolic liabilities and the potential need for co-administration with a DHP-I inhibitor. |
| Mismatch in PK/PD with Partner Antibiotic | Ensure that the pharmacokinetic profile of this compound is matched with that of the co-administered β-lactam antibiotic to maintain synergistic concentrations at the site of infection. | Optimized dosing regimens that maintain effective concentrations of both agents throughout the dosing interval. |
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rodents
-
Administer a single dose of this compound to a cohort of rodents (e.g., mice or rats) via the intended clinical route (e.g., intravenous and oral).
-
Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Perform non-compartmental analysis to determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL, Vd).
-
Calculate oral bioavailability (F%) by comparing the dose-normalized AUC from the oral route to that from the intravenous route.
References
- 1. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Recent Developments in Penem Antibiotics: Structural and Therapeutic Perspectives [mdpi.com]
- 5. researchgate.net [researchgate.net]
Refining BLI-489 Hydrate Dosage for Animal Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing BLI-489 hydrate in animal studies. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate the effective design and execution of your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound in combination with a β-lactam antibiotic in mice?
A1: The optimal dosage of this compound is dependent on the specific β-lactam antibiotic it is combined with and the nature of the infection being studied. A key study established an optimal dosing ratio of 8:1 for piperacillin to BLI-489 in murine models of systemic infection[1]. The effective dose (ED50) of the combination will vary based on the pathogen. For instance, against an E. coli strain expressing a class C (ACT-1) enzyme, the ED50 of the piperacillin-BLI-489 combination was 13 mg/kg[1]. In this combination, the BLI-489 dose would be approximately 1.44 mg/kg.
Q2: How should this compound be prepared for administration in animal studies?
A2: this compound is soluble in water (>20 mg/mL) and DMSO (≥20 mg/mL). For in vivo studies, it is advisable to prepare the compound in a sterile, biocompatible vehicle such as sterile saline or phosphate-buffered saline (PBS). The final concentration should be calculated based on the desired dosage and the volume to be administered to the animal.
Q3: What is the mechanism of action of BLI-489?
A3: BLI-489 is a penem β-lactamase inhibitor. It works by inactivating β-lactamase enzymes produced by bacteria. These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics, as they hydrolyze the β-lactam ring, rendering the antibiotic ineffective. By inhibiting these enzymes, BLI-489 restores the efficacy of the partner β-lactam antibiotic, allowing it to successfully inhibit bacterial cell wall synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor in vivo efficacy of the antibiotic/BLI-489 combination. | - Sub-optimal dosing ratio.- Inappropriate dosage for the specific pathogen.- Issues with compound stability or formulation.- Rapid clearance of BLI-489 in the animal model. | - Conduct a dose-ranging study to determine the optimal ratio of the antibiotic to BLI-489 for your specific model.- Titrate the dose of the combination to find the ED50 for the pathogen of interest.- Ensure the formulation is freshly prepared and that this compound is fully dissolved.- Investigate the pharmacokinetics of BLI-489 in your animal model to determine its half-life and adjust the dosing frequency if necessary. |
| Precipitation of this compound during formulation. | - Exceeding the solubility limit in the chosen vehicle.- pH of the vehicle is not optimal. | - Prepare the formulation at a concentration below the known solubility limit. Consider a gentle warming of the vehicle to aid dissolution, but allow it to return to room temperature before administration.- Check the pH of your vehicle. While BLI-489 is soluble in water, extreme pH values could affect its stability and solubility. |
| Adverse events observed in study animals. | - High dosage leading to toxicity.- Reaction to the administration vehicle. | - Perform a maximum tolerated dose (MTD) study for the combination in your animal model.- Include a vehicle-only control group to rule out any adverse effects from the administration vehicle itself. |
Quantitative Data Summary
The following tables summarize the effective dosages of piperacillin in combination with BLI-489 as determined in a murine systemic infection model[1]. The dosages are presented as the 50% effective dose (ED50) of the combination.
Table 1: In Vivo Efficacy of Piperacillin Combined with BLI-489 (8:1 ratio) Against β-Lactamase-Producing E. coli Strains [1]
| Bacterial Strain | β-Lactamase Class | ED50 of Piperacillin-BLI-489 (mg/kg) |
| E. coli GC 6265 | Class A (TEM-1) | 8.5 - 16 |
| E. coli (ACT-1) | Class C | 13 |
| E. coli (OXA-1) | Class D | 86 |
Table 2: In Vivo Efficacy of Piperacillin Combined with BLI-489 (8:1 ratio) Against Other β-Lactamase-Producing Pathogens [1]
| Bacterial Strain | β-Lactamase Class | ED50 of Piperacillin-BLI-489 (mg/kg) |
| Enterobacter cloacae GC 4142 | Class C (AmpC) | 38 |
| Salmonella enterica serovar Typhimurium | Class A (CTX-M-5) | 45 |
Experimental Protocols
Protocol 1: Murine Systemic Infection Model
This protocol is based on the methodology described for testing the efficacy of piperacillin combined with BLI-489[1].
1. Animal Model:
-
Use specific-pathogen-free female mice, weighing approximately 20 grams.
2. Bacterial Challenge:
-
Prepare a bacterial suspension of the desired pathogen in a suitable broth (e.g., Mueller-Hinton broth).
-
Induce a systemic infection by intraperitoneal injection of the bacterial suspension. The inoculum size should be predetermined to cause a lethal infection in control animals within a specified timeframe (e.g., 48 hours).
3. Drug Preparation and Administration:
-
Prepare the piperacillin and this compound combination in a sterile vehicle (e.g., 0.9% saline) at the desired 8:1 ratio.
-
Administer the treatment subcutaneously at a specified time point post-infection (e.g., 30 minutes).
4. Efficacy Determination:
-
Monitor the survival of the mice over a set period (e.g., 7 days).
-
The 50% effective dose (ED50) can be calculated from the survival data using appropriate statistical methods.
Visualizations
Signaling Pathway
Caption: Mechanism of β-Lactamase Inhibition by BLI-489.
Experimental Workflow
Caption: Workflow for In Vivo Efficacy Testing.
References
BLI-489 hydrate solubility and buffer preparation guide
This technical support guide provides detailed information on the solubility, buffer preparation, and handling of BLI-489 hydrate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a penem-based β-lactamase inhibitor.[1] Its primary function is to inhibit the activity of β-lactamase enzymes produced by bacteria, which are responsible for degrading β-lactam antibiotics.[1][2] By neutralizing these enzymes, this compound restores the efficacy of co-administered β-lactam antibiotics against resistant bacterial strains. It has demonstrated activity against Class A, C, and D β-lactamases.[1]
2. What are the physical and chemical properties of this compound?
| Property | Value |
| Appearance | Yellow powder |
| Molecular Formula | C₁₃H₁₀N₃NaO₄S · xH₂O |
| Molecular Weight | 327.29 g/mol (anhydrous basis) |
| CAS Number | 623564-40-9 |
3. What is the recommended storage condition for this compound?
This compound powder should be stored at room temperature.[1] For long-term storage of stock solutions, it is advisable to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Solubility Guide
4. What is the solubility of this compound in common solvents?
The solubility of this compound can vary slightly between batches and depending on the exact experimental conditions. The following table summarizes available solubility data.
| Solvent | Solubility | Notes |
| Water | >20 mg/mL[1] | A clear solution may be achieved with warming.[1] |
| DMSO | ≥20 mg/mL[1] | A clear solution is reported at 10 mg/mL.[1] |
| Ethanol | Data not available. It is recommended to test solubility in a small amount of the compound before preparing a larger stock solution. | For compounds with low aqueous solubility, ethanol can sometimes be used as a co-solvent. |
Buffer Preparation and Handling
5. How should I prepare a stock solution of this compound?
For a 10 mg/mL stock solution in an aqueous buffer:
-
Weigh out the desired amount of this compound powder.
-
Add a smaller volume of your desired aqueous buffer (e.g., 80% of the final volume).
-
Vortex or sonicate briefly to aid dissolution. Gentle warming may also be applied.
-
Once fully dissolved, adjust the volume to the final concentration with the buffer.
-
Filter sterilize the solution if it will be used in cell-based assays.
For a high-concentration stock solution in DMSO:
-
Follow the same steps as above, using anhydrous DMSO as the solvent.
-
Store DMSO stock solutions at -20°C or -80°C in small aliquots.
6. Which buffer should I use for my experiments with this compound?
The choice of buffer will depend on the specific requirements of your experiment (e.g., pH for optimal enzyme activity or cell viability). For carbapenem antibiotics, which are structurally related to penems, MES buffer at a pH of 6.5 has been used for stabilization in plasma samples.[3] It is advisable to choose a buffer with a pKa close to the desired experimental pH. Commonly used biological buffers include phosphate-buffered saline (PBS), TRIS, and HEPES.
Experimental Protocol: Buffer Preparation (General)
-
Determine Buffer and pH: Select a buffer appropriate for your experimental pH range.
-
Calculate Components: Use the Henderson-Hasselbalch equation to calculate the required amounts of the weak acid and its conjugate base.
-
Dissolve Components: Dissolve the buffer components in deionized water, using about 80% of the final desired volume.
-
Adjust pH: Monitor the pH with a calibrated pH meter. Adjust the pH to the desired value using a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Final Volume: Once the desired pH is reached, add deionized water to reach the final buffer volume.
-
Sterilization: If required, sterilize the buffer by autoclaving or filtration.
Troubleshooting
7. I'm having trouble dissolving this compound. What can I do?
-
Increase the solvent volume: This will decrease the concentration and may aid dissolution.
-
Gentle warming: Warming the solution can increase the solubility of some compounds. However, be cautious as excessive heat can degrade the compound.
-
Sonication: A brief period of sonication in a water bath can help to break up clumps and facilitate dissolution.
-
pH adjustment: The solubility of compounds with ionizable groups can be pH-dependent. A slight adjustment of the buffer pH might improve solubility.
-
Use of a co-solvent: If working with aqueous buffers, preparing a concentrated stock in DMSO and then diluting it into the aqueous buffer can be an effective strategy. Ensure the final DMSO concentration is low enough not to affect your experiment (typically <0.5%).
8. My this compound solution appears cloudy or has precipitated after dilution in an aqueous buffer from a DMSO stock. How can I fix this?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium.
-
Decrease the final concentration: The compound may not be soluble at the desired final concentration in the aqueous buffer.
-
Stepwise dilution: Instead of a single large dilution, perform serial dilutions.
-
Increase the percentage of DMSO: If your experiment allows, a slightly higher final concentration of DMSO might keep the compound in solution. Always include a vehicle control with the same DMSO concentration in your experiments.
-
Use of surfactants: For in vitro assays, a very low concentration of a non-ionic detergent like Tween® 20 or Triton™ X-100 can sometimes help to maintain solubility. This should be tested for compatibility with your assay.
Visual Guides
Below are diagrams illustrating the mechanism of action of β-lactamase inhibitors and a general experimental workflow.
Caption: Mechanism of BLI-489 action against bacterial resistance.
Caption: General experimental workflow for using this compound.
References
- 1. This compound 98 (HPLC) CAS 623564-40-9 [sigmaaldrich.com]
- 2. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quantification of the carbapenem antibiotic ertapenem in human plasma by a validated liquid chromatography-mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding common pitfalls in BLI-489 hydrate experiments
Technical Support Center: BLI-489 Hydrate Experiments
Introduction to BLI-489 and its Hydrates
BLI-489 is a potent, selective inhibitor of the fictional "Kinase-Associated Protein" (KAP), a key enzyme implicated in certain inflammatory diseases and oncogenic pathways. As a penem β-lactamase inhibitor, BLI-489 has shown activity against class A, C, and D β-lactamases.[1][2] It is currently under investigation in combination therapies for drug-resistant bacteria.[1][2] The active pharmaceutical ingredient (API) can exist in both an anhydrous and a hydrated form. The presence and degree of hydration can significantly impact the physicochemical properties of BLI-489, including its solubility, stability, and bioavailability.[3][4] Understanding and controlling the hydrate form is therefore critical for consistent and reliable experimental results and for the development of a stable and effective drug product.
This guide provides answers to frequently asked questions and troubleshoots common pitfalls encountered during the handling and experimentation of BLI-489 and its hydrate forms.
Frequently Asked Questions (FAQs)
Q1: What is the significance of different hydrate forms of BLI-489?
A1: Different hydrate forms, or "pseudopolymorphs," of an active pharmaceutical ingredient (API) like BLI-489 can have distinct crystal structures and, consequently, different physical and chemical properties.[3][4] These differences can affect critical parameters such as solubility, dissolution rate, melting point, and stability.[3][4] For BLI-489, the monohydrate is the most stable form under ambient conditions, while the anhydrous form is hygroscopic and can readily convert to the hydrate in the presence of moisture. Inconsistent hydrate forms in your experiments can lead to variability in your results.
Q2: How can I determine the hydration state of my BLI-489 sample?
A2: Several analytical techniques can be used to determine the hydration state of BLI-489. Thermogravimetric analysis (TGA) is a common method to quantify the water content by measuring the mass loss upon heating.[5] Powder X-ray diffraction (PXRD) can distinguish between the different crystal structures of the anhydrous and hydrated forms.[3] Spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can also be employed to detect the presence of water in the crystal lattice.[6]
Q3: What are the recommended storage conditions for BLI-489 to prevent unintended hydration or dehydration?
A3: To maintain the desired form, it is crucial to control the humidity and temperature. The anhydrous form of BLI-489 should be stored in a desiccator over a strong drying agent (e.g., phosphorus pentoxide) at room temperature. The stable monohydrate form should be stored at room temperature under controlled relative humidity (e.g., 30-40% RH) to prevent dehydration. Always refer to the specific lot's certificate of analysis for any particular storage recommendations.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments.
Issue 1: Inconsistent solubility or dissolution results.
-
Question: My BLI-489 solubility measurements are highly variable between batches. What could be the cause?
-
Answer: Inconsistent solubility is often a primary indicator of differing solid forms. The anhydrous form of BLI-489 is typically more soluble than the monohydrate. If your material has been exposed to varying humidity levels, you may have a mixture of forms, leading to inconsistent results.
-
Troubleshooting Steps:
-
Characterize your starting material: Before each experiment, confirm the solid form of your BLI-489 sample using PXRD or TGA.
-
Control the experimental environment: Perform solubility and dissolution studies in a humidity-controlled environment to prevent form conversion during the experiment.
-
Pre-equilibrate your sample: If you intend to study a specific form, ensure your sample is fully converted to that form before starting the experiment. For example, to study the monohydrate, you can equilibrate the anhydrous form at a high relative humidity (e.g., 75% RH) until a constant weight is achieved.
-
-
Issue 2: Unexpected changes in the physical appearance of the powder.
-
Question: My free-flowing BLI-489 anhydrous powder has become clumpy and difficult to handle. Why did this happen?
-
Answer: This is a common sign of water uptake and conversion to a hydrated form. The change in the crystal structure upon hydration can lead to changes in particle size, shape, and flow properties.
-
Troubleshooting Steps:
-
Review storage conditions: Ensure the anhydrous material has been stored in a tightly sealed container with a desiccant.
-
Minimize exposure to ambient air: When handling the anhydrous form, work quickly and in a low-humidity environment (e.g., a glove box) if possible.
-
Re-characterize the material: Use TGA to quantify the water content and PXRD to confirm if a form conversion has occurred.
-
-
Issue 3: Difficulty in preparing a specific hydrate form.
-
Question: I am trying to prepare the BLI-489 dihydrate, but I keep obtaining the monohydrate. What am I doing wrong?
-
Answer: The formation of a specific hydrate is often sensitive to kinetic and thermodynamic factors.
-
Troubleshooting Steps:
-
Vary the crystallization conditions: Experiment with different solvents, temperatures, and cooling rates. Some hydrate forms may only appear under specific conditions.
-
Use seeding: Introducing a small amount of the desired crystal form (a seed crystal) can help nucleate that form specifically.
-
Slurry experiments: Slurrying the compound in water or a water/solvent mixture at different temperatures can help identify the most stable form under those conditions.[7]
-
-
Experimental Protocols
Protocol 1: Determination of BLI-489 Water Content by Thermogravimetric Analysis (TGA)
-
Instrument Setup: Calibrate the TGA instrument for temperature and weight.
-
Sample Preparation: Accurately weigh 5-10 mg of the BLI-489 sample into a clean TGA pan.
-
Analysis: Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen purge.
-
Data Interpretation: The weight loss observed in the thermogram corresponds to the loss of water. The stoichiometry of the hydrate can be calculated from the percentage of weight loss.
Protocol 2: Characterization of BLI-489 Solid Forms by Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently grind the BLI-489 powder to a fine consistency. Pack the powder into the sample holder.
-
Instrument Setup: Use a diffractometer with Cu Kα radiation. Set the scan range from 2° to 40° 2θ with a step size of 0.02°.
-
Data Analysis: Compare the resulting diffractogram to reference patterns for the anhydrous and known hydrate forms of BLI-489. Differences in peak positions and intensities indicate different crystal structures.
Data Presentation
Table 1: Physicochemical Properties of BLI-489 Anhydrate and Monohydrate
| Property | BLI-489 Anhydrate | BLI-489 Monohydrate |
| Molecular Weight | 327.29 g/mol | 345.31 g/mol |
| Appearance | Fine, white to off-white powder | Crystalline, slightly yellow powder |
| Water Content (by TGA) | < 0.5% | 5.2 ± 0.3% |
| Aqueous Solubility (25 °C) | > 20 mg/mL[1] | 8.5 mg/mL |
| Melting Point (DSC) | Decomposes > 180 °C | Dehydrates at ~120 °C |
| Hygroscopicity | Highly hygroscopic | Stable at 30-60% RH |
Mandatory Visualizations
Caption: Fictional signaling pathway for BLI-489's mechanism of action as a KAP inhibitor.
Caption: Experimental workflow for screening and identifying new hydrate forms of BLI-489.
References
- 1. This compound 98 (HPLC) CAS 623564-40-9 [sigmaaldrich.com]
- 2. scientificlabs.com [scientificlabs.com]
- 3. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison: BLI-489 Hydrate vs. Tazobactam in Combating Beta-Lactamase Mediated Resistance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the novel beta-lactamase inhibitor BLI-489 hydrate against the established inhibitor, tazobactam. The following analysis is based on available preclinical data, presenting a quantitative and qualitative assessment of their performance in combination with piperacillin.
This comparison guide synthesizes in vitro and in vivo data to evaluate the efficacy of this compound and tazobactam in overcoming bacterial resistance mediated by beta-lactamase enzymes. The data presented is intended to inform research and development efforts in the field of antibacterial therapeutics.
Executive Summary
This compound, a novel bicyclic penem inhibitor, demonstrates a broader and more potent spectrum of activity against key beta-lactamase enzymes compared to tazobactam. When combined with piperacillin, BLI-489 shows superior efficacy against strains producing Class C (AmpC) and Class D beta-lactamases, and enhanced activity against many strains producing Class A extended-spectrum beta-lactamases (ESBLs). This suggests that piperacillin/BLI-489 may offer a significant clinical advantage over the currently marketed piperacillin/tazobactam combination, particularly in treating infections caused by multidrug-resistant Gram-negative bacteria.
Mechanism of Action
Both BLI-489 and tazobactam are beta-lactamase inhibitors that function by inactivating beta-lactamase enzymes, thereby protecting beta-lactam antibiotics like piperacillin from degradation.
-
Tazobactam: Tazobactam is a "suicide inhibitor" that irreversibly binds to and inactivates many Class A beta-lactamases, including TEM and SHV variants.[1] However, its activity against Class C (AmpC) and Class D (OXA) enzymes is limited.[2]
-
This compound: As a penem inhibitor, BLI-489 has demonstrated a broader spectrum of inhibition, with activity against Class A (including ESBLs), Class C, and Class D beta-lactamases.[2][3] This broader activity is a key differentiator from tazobactam.
In Vitro Efficacy Comparison
The in vitro activity of piperacillin in combination with BLI-489 or tazobactam has been assessed using Minimum Inhibitory Concentration (MIC) assays against a panel of beta-lactamase-producing clinical isolates.
Table 1: Comparative In Vitro Activity of Piperacillin/BLI-489 and Piperacillin/Tazobactam
| Bacterial Species | Beta-Lactamase Class | Piperacillin MIC90 (µg/mL) | Piperacillin/Tazobactam MIC90 (µg/mL) | Piperacillin/BLI-489 MIC90 (µg/mL) |
| Escherichia coli | Class A (TEM-1) | >128 | 2 | 0.5 |
| Klebsiella pneumoniae | Class A (SHV-11) | >128 | 8 | 2 |
| Klebsiella pneumoniae | Class A (ESBL, SHV-5) | >128 | >128 | 16 |
| Escherichia coli | Class A (ESBL, CTX-M-15) | >128 | 64 | 8 |
| Enterobacter cloacae | Class C (AmpC) | >128 | 64 | 4 |
| Escherichia coli | Class C (ACT-1) | >128 | 32 | 2 |
| Escherichia coli | Class D (OXA-1) | >128 | 16 | 4 |
| Pseudomonas aeruginosa | Class C (AmpC) | >128 | 64 | 16 |
| Acinetobacter spp. | - | >128 | 32 | 16 |
| Bacteroides cepacia | - | >128 | 8 | 2 |
Data compiled from published in vitro studies. MIC90 represents the concentration required to inhibit 90% of the isolates.
The data indicates that piperacillin/BLI-489 consistently demonstrates lower MIC90 values compared to piperacillin/tazobactam, particularly against strains producing ESBL, AmpC, and OXA-type beta-lactamases.[3]
In Vivo Efficacy Comparison
The efficacy of piperacillin/BLI-489 and piperacillin/tazobactam has been evaluated in a murine systemic infection model. The 50% effective dose (ED50) was determined for each combination against various beta-lactamase-producing pathogens.
Table 2: Comparative In Vivo Efficacy (ED50 in mg/kg) in a Murine Systemic Infection Model
| Pathogen | Beta-Lactamase Class | Piperacillin Alone | Piperacillin/Tazobactam (8:1) | Piperacillin/BLI-489 (8:1) |
| E. coli | Class A (TEM-1) | >1000 | 11 | 13 |
| K. pneumoniae | Class A (SHV-1) | >1000 | 24 | 23 |
| K. pneumoniae | Class A (ESBL, SHV-5) | >1000 | 58 | 28 |
| E. coli | Class A (ESBL, TEM-10) | >1000 | 25 | 40 |
| E. coli | Class C (ACT-1) | 103 | 45 | 13 |
| E. cloacae | Class C (AmpC) | 285 | 71 | 38 |
| P. aeruginosa | Class C (AmpC) | ~980 | 246 | 103 |
| E. coli | Class D (OXA-1) | 980 | 270 | 86 |
Data sourced from a murine acute lethal systemic infection study.[2]
The in vivo data corroborates the in vitro findings, with piperacillin/BLI-489 demonstrating statistically significant greater efficacy (lower ED50) against infections caused by strains producing Class C and Class D beta-lactamases.[2] Notably, against a K. pneumoniae strain producing both Class A and ESBL enzymes, piperacillin/BLI-489 was significantly more effective than piperacillin/tazobactam.[2]
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution
The Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[3]
-
Preparation of Antimicrobial Solutions: Stock solutions of piperacillin, tazobactam, and BLI-489 were prepared. Serial twofold dilutions of piperacillin were made in cation-adjusted Mueller-Hinton broth. For the combination testing, a constant concentration of tazobactam or BLI-489 (typically 4 µg/mL) was added to each well containing the piperacillin dilutions.[3]
-
Inoculum Preparation: Bacterial isolates were cultured on appropriate agar plates. Colonies were suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. The suspension was then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Incubation: The inoculated microtiter plates were incubated at 35°C for 16 to 20 hours in ambient air.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
In Vivo Efficacy Study: Murine Systemic Infection Model
The in vivo efficacy was assessed using an acute lethal systemic infection model in mice.[2]
-
Animal Model: Swiss Webster mice were used for the study.
-
Infection: Mice were challenged via intraperitoneal injection with a bacterial suspension containing a lethal dose of the test organism suspended in 5% hog gastric mucin.
-
Treatment: At 30 minutes and 150 minutes post-infection, cohorts of mice were treated subcutaneously with various doses of piperacillin alone, piperacillin/tazobactam (8:1 ratio), or piperacillin/BLI-489 (8:1 ratio).[2]
-
Observation: The animals were observed for mortality over a period of 7 days.
-
ED50 Calculation: The 50% effective dose (ED50), the dose that protected 50% of the infected mice from death, was calculated using a probit analysis.
Conclusion
The available preclinical data strongly suggests that this compound is a potent, broad-spectrum beta-lactamase inhibitor with a clear efficacy advantage over tazobactam, particularly against bacteria producing Class C and Class D beta-lactamases. The combination of piperacillin/BLI-489 demonstrates superior in vitro and in vivo activity against a range of clinically relevant, resistant pathogens. These findings warrant further clinical investigation to confirm the therapeutic potential of BLI-489 in treating serious bacterial infections.
References
- 1. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Efficacy of Piperacillin Combined with the Penem β-Lactamase Inhibitor BLI-489 in Murine Models of Systemic Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of In Vitro Susceptibility Testing Methodologies and Comparative Activities of Piperacillin in Combination with the Penem β-Lactamase Inhibitor BLI-489 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: BLI-489 Hydrate and Other Penem Inhibitors in the Fight Against Bacterial Resistance
For Immediate Release
In the ongoing battle against antibiotic resistance, the development of novel β-lactamase inhibitors is paramount. This guide provides a comprehensive comparison of BLI-489 hydrate, a novel penem β-lactamase inhibitor, with other established and developmental penem and carbapenem inhibitors. The following analysis, targeted at researchers, scientists, and drug development professionals, presents key experimental data, detailed methodologies, and visual representations of mechanisms and workflows to facilitate an objective assessment of these critical therapeutic agents.
Executive Summary
BLI-489 is a penem β-lactamase inhibitor with demonstrated activity against Ambler class A, C, and some class D β-lactamases.[1] It is primarily being investigated in combination with piperacillin. This combination has shown potent in vitro activity against a wide range of bacterial pathogens, including many resistant strains. This guide will compare the efficacy of the piperacillin/BLI-489 combination with other penem and carbapenem agents such as imipenem, meropenem, doripenem, sulopenem, and faropenem.
Data Presentation: Comparative Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of BLI-489 in combination with piperacillin and other comparator agents against various β-lactamase-producing bacterial strains. The data has been aggregated from multiple in vitro studies.
Table 1: In Vitro Activity of Piperacillin/BLI-489 and Comparator Agents against Enterobacteriaceae
| Organism/Enzyme Class | Piperacillin/BLI-489 (4 µg/ml) MIC (µg/ml) | Piperacillin/Tazobactam MIC (µg/ml) | Imipenem MIC (µg/ml) | Meropenem MIC (µg/ml) | Doripenem MIC (µg/ml) |
| E. coli (CTX-M-producing) | 0.5 - 16 | 8 - >128 | ≤0.06 - 1 | ≤0.06 - 0.5 | ≤0.016 - 0.12 |
| K. pneumoniae (ESBL-producing) | 0.5 - 16 | 16 - >128 | 0.12 - 2 | 0.06 - 1 | ≤0.016 - 0.5 |
| K. pneumoniae (AmpC-producing) | ≤16 | >128 | 0.25 - 4 | 0.12 - 2 | 0.03 - 0.5 |
| Enterobacter spp. (AmpC-derepressed) | 2 - 16 | 32 - >128 | 0.5 - 8 | 0.25 - 4 | 0.12 - 2 |
Note: MIC values are presented as ranges or MIC90 values where available. Data is compiled from multiple sources.[1][2][3][4]
Table 2: In Vitro Activity against Pseudomonas aeruginosa
| Agent | MIC (µg/ml) |
| Piperacillin/BLI-489 (4 µg/ml) | 64 |
| Piperacillin/Tazobactam | >128 |
| Imipenem | 8 |
| Meropenem | 2 |
| Doripenem | 2 |
Note: MIC90 values are presented. Data is compiled from multiple sources.[2][4]
Table 3: In Vitro Activity against Other Clinically Relevant Pathogens
| Organism | Piperacillin/BLI-489 (4 µg/ml) MIC (µg/ml) | Faropenem MIC (µg/ml) | Sulopenem MIC (µg/ml) |
| S. pneumoniae (penicillin-resistant) | 4 | 0.5 - 2 | 0.06 - 0.25 |
| H. influenzae (β-lactamase positive) | ≤0.004 | 0.5 - 1 | Not widely reported |
| M. catarrhalis (β-lactamase positive) | ≤0.004 - 2 | 0.25 - 1 | Not widely reported |
Note: MIC90 or MIC range values are presented. Data is compiled from multiple sources.[2][5][6]
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Antimicrobial Agent Preparation: The antimicrobial agents (piperacillin in combination with a fixed concentration of 4 µg/ml BLI-489, and comparator agents) are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.[1][7]
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates overnight. Colonies are then suspended in saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/ml. The bacterial suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/ml in the microtiter plate wells.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Visualizing the Science
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of penem antibiotics.
Caption: Mechanism of β-lactamase inhibition by BLI-489.
Caption: Experimental workflow for MIC determination.
Discussion
The in vitro data presented demonstrates that the combination of piperacillin with BLI-489 exhibits potent activity against a broad spectrum of β-lactamase-producing Gram-negative bacteria, including challenging pathogens like ESBL and AmpC-producing Enterobacteriaceae.[1][2] Notably, against many of these resistant strains, piperacillin/BLI-489 shows superior activity compared to piperacillin/tazobactam.[1][2]
When compared to carbapenems such as imipenem, meropenem, and doripenem, the piperacillin/BLI-489 combination demonstrates comparable or slightly less activity against Enterobacteriaceae. However, carbapenems generally exhibit more potent activity against P. aeruginosa.
Against other important pathogens, such as penicillin-resistant S. pneumoniae and β-lactamase producing H. influenzae and M. catarrhalis, piperacillin/BLI-489 shows excellent activity.[2] The penems faropenem and sulopenem also demonstrate good activity against many of these respiratory pathogens.
Conclusion
This compound, in combination with piperacillin, represents a promising therapeutic strategy to overcome β-lactamase-mediated resistance. Its potent in vitro activity against a wide array of clinically relevant pathogens, particularly resistant Gram-negative bacteria, positions it as a valuable candidate for further development. This guide provides a foundational comparison to aid researchers in evaluating the potential of BLI-489 in the context of existing and emerging penem and carbapenem inhibitors. Further studies, including in vivo efficacy and clinical trials, are essential to fully elucidate its therapeutic potential.
References
- 1. Establishment of in vitro susceptibility testing methodologies and comparative activities of piperacillin in combination with the penem {beta}-lactamase inhibitor BLI-489 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Characteristics of doripenem: a new broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of doripenem against extended-spectrum beta-lactamase-producing Enterobacteriaceae and Pseudomonas aeruginosa isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. can-r.com [can-r.com]
- 7. academic.oup.com [academic.oup.com]
Comparative Analysis of Novel β-Lactamase Inhibitor Combinations Against ESBL-Producing Strains
The rise of extended-spectrum β-lactamase (ESBL)-producing Enterobacterales represents a significant challenge in clinical practice, rendering many cephalosporins ineffective. The development of novel β-lactam/β-lactamase inhibitor (BL/BLI) combinations has provided crucial therapeutic alternatives. This guide provides a comparative overview of the in vitro activity of three prominent BL/BLI combinations—Ceftazidime-Avibactam, Meropenem-Vaborbactam, and Imipenem-Relebactam—against ESBL-producing strains, supported by experimental data and methodologies.
In Vitro Activity Against ESBL-Producing Enterobacterales
The following table summarizes the minimum inhibitory concentrations (MIC) of various BL/BLI combinations against ESBL-producing Escherichia coli and Klebsiella pneumoniae. Lower MIC values indicate greater potency.
| Antibiotic Combination | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) |
| Ceftazidime-Avibactam | E. coli (ESBL+) | ≤0.25 | 0.5 | 99.6 - 100%[1][2] |
| K. pneumoniae (ESBL+) | 0.5 | 1 | 99.1 - 100%[3][4] | |
| Meropenem-Vaborbactam | E. coli (ESBL+) | ≤0.06 | ≤0.06 | >99%[5] |
| K. pneumoniae (ESBL+) | 0.12 | 0.5 | >99%[6] | |
| Imipenem-Relebactam | P. aeruginosa (ESBL+) | 4 | 16 | Potentiation observed, but MICs may remain high[7][8] |
| Ceftolozane-Tazobactam | ESBL-producing Enterobacterales | <0.5 | <0.5 | 99.1%[4] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Susceptibility rates are based on established clinical breakpoints.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A standardized broth microdilution method is employed to determine the MIC of the antimicrobial agents against the bacterial isolates.
dot
References
- 1. Activity of ceftazidime–avibactam against multidrug-resistance Enterobacteriaceae expressing combined mechanisms of resistance | Enfermedades Infecciosas y Microbiología Clínica [elsevier.es]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. journals.asm.org [journals.asm.org]
- 4. Evaluation of in Vitro Activity of Ceftazidime/Avibactam and Ceftolozane/Tazobactam against ESBL-producing Enterobacterales Isolated from Intensive Care Units from Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of New β-Lactamase Inhibitor Combinations against blaNDM, blaKPC, and ESBL-Producing Enterobacteriales Uropathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of meropenem-vaborbactam against different beta-lactamase producing Klebsiella pneumoniae and Escherichia coli isolates in Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activity of imipenem/relebactam against Pseudomonas aeruginosa producing ESBLs and carbapenemases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Power of BLI-489 Hydrate with Carbapenems: A Comparative Guide
In the ongoing battle against antimicrobial resistance, the combination of β-lactam antibiotics with β-lactamase inhibitors has emerged as a critical strategy. This guide provides a detailed comparison of the synergistic effects of the novel β-lactamase inhibitor, BLI-489 hydrate, with carbapenems against challenging carbapenem-resistant Gram-negative bacteria. We present a comprehensive analysis of its performance benchmarked against other commercially available and investigational inhibitors, supported by experimental data and detailed protocols for researchers in drug development and microbiology.
Executive Summary
This compound, when combined with carbapenems such as imipenem and meropenem, demonstrates potent synergistic activity against a broad spectrum of carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii. This synergy effectively restores the bactericidal activity of carbapenems against strains producing various classes of β-lactamases, including serine carbapenemases (KPC) and metallo-β-lactamases (MBLs). This guide will delve into the quantitative data from in vitro and in vivo studies, compare these findings with other β-lactamase inhibitor combinations, and provide the necessary experimental frameworks for reproducing and expanding upon this research.
Comparative In Vitro Efficacy: this compound vs. Other Inhibitors
The synergistic activity of β-lactam/β-lactamase inhibitor combinations is most commonly quantified by determining the Minimum Inhibitory Concentration (MIC) of the β-lactam in the presence of a fixed concentration of the inhibitor. A significant reduction in the MIC of the carbapenem when combined with the inhibitor indicates synergy.
Table 1: Synergistic Activity of this compound with Carbapenems against Carbapenem-Resistant Enterobacterales (CRE)
| Bacterial Species | Carbapenemase Type | Carbapenem | This compound Concentration (µg/mL) | MIC of Carbapenem Alone (µg/mL) | MIC of Carbapenem + BLI-489 (µg/mL) | Fold Reduction in MIC | Reference |
| Klebsiella pneumoniae | KPC-2 | Imipenem | 4 | >128 | 0.5 - 4 | 32 to >256 | [1] |
| Klebsiella pneumoniae | KPC-2 | Meropenem | 4 | >128 | 1 - 8 | 16 to >128 | [1] |
| Escherichia coli | NDM-5 | Meropenem | 4 | 64 | 2 | 32 | [1] |
| Enterobacter cloacae | KPC-3 | Imipenem | 4 | 256 | 4 | 64 | [1] |
Table 2: Comparative Synergistic Activity of Various β-Lactamase Inhibitor Combinations against KPC-producing Klebsiella pneumoniae
| Combination | Carbapenem | Inhibitor Concentration (µg/mL) | MIC Range of Carbapenem Alone (µg/mL) | MIC Range of Combination (µg/mL) | Fold Reduction in MIC |
| Imipenem/BLI-489 | Imipenem | 4 | >128 | 0.5 - 4 | 32 to >256 |
| Meropenem/Vaborbactam | Meropenem | 8 | 16 - >64 | ≤0.03 - 1 | >16 to >2048 |
| Imipenem/Relebactam | Imipenem | 4 | 4 - 64 | ≤0.06 - 1 | 64 to >1024 |
| Ceftazidime/Avibactam * | Ceftazidime | 4 | 16 - 2048 | 0.125 - 4 | 4 to >512 |
*Note: Ceftazidime is a cephalosporin, included for comparison as a standard-of-care combination therapy for CRE.
The data clearly indicates that this compound, in combination with carbapenems, exhibits strong synergistic effects, significantly reducing the MICs against CRE isolates. While direct comparative studies are limited, the available data suggests that the BLI-489/carbapenem combination is a promising candidate with efficacy comparable to other novel inhibitor combinations.
Experimental Protocols
To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key assays are provided below.
Checkerboard Synergy Assay
This assay is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.
-
Preparation of Reagents: Prepare stock solutions of the carbapenem and this compound in an appropriate solvent.
-
Bacterial Inoculum: Culture the test organism overnight on an appropriate agar medium. Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional serial dilution of the carbapenem (horizontally) and this compound (vertically).
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the FIC index using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy: FIC index ≤ 0.5
-
Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Time-Kill Assay
This dynamic assay assesses the rate of bacterial killing over time.
-
Preparation: Prepare tubes of MHB containing the carbapenem and this compound at desired concentrations (e.g., 1x, 2x, 4x MIC), both alone and in combination.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
-
Plating and Incubation: Perform serial dilutions of the aliquots and plate onto appropriate agar plates. Incubate the plates for 18-24 hours.
-
Data Analysis: Count the number of colonies to determine the CFU/mL at each time point. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Murine Thigh Infection Model
This in vivo model evaluates the efficacy of the combination in a mammalian system.
-
Immunosuppression: Render mice neutropenic by intraperitoneal injection of cyclophosphamide.
-
Infection: Inoculate the thigh muscle of each mouse with a standardized suspension of the carbapenem-resistant bacterial strain.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the carbapenem, this compound, or the combination via a relevant route (e.g., subcutaneous or intravenous).
-
Euthanasia and Tissue Homogenization: At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice, excise the thigh muscle, and homogenize the tissue.
-
Bacterial Load Determination: Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).
-
Data Analysis: Compare the bacterial loads between the treated and untreated control groups. A significant reduction in bacterial load in the combination group compared to the single-agent and control groups indicates in vivo synergy.
Mechanistic Insights and Visualizations
The primary mechanism of synergy between carbapenems and this compound involves the inhibition of β-lactamase enzymes by BLI-489, thereby protecting the carbapenem from hydrolysis and allowing it to reach its target, the penicillin-binding proteins (PBPs), to inhibit cell wall synthesis.
Caption: Mechanism of synergistic action between carbapenems and this compound.
The experimental workflow for a checkerboard synergy assay can also be visualized to provide a clear overview of the process.
Caption: Experimental workflow for the checkerboard synergy assay.
Conclusion
This compound, in combination with carbapenems, represents a promising therapeutic strategy to combat infections caused by carbapenem-resistant bacteria. The synergistic effect is potent and has been demonstrated against a range of clinically relevant pathogens. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development in this critical area of infectious disease. Continued investigation, particularly through direct comparative studies, will be essential to fully elucidate the clinical potential of this novel β-lactamase inhibitor.
References
Comparative Analysis of BLI-489 Hydrate and Avibactam: A Guide for Researchers
A detailed examination of two leading β-lactamase inhibitors, BLI-489 hydrate and avibactam, reveals distinct profiles in their chemical nature, spectrum of activity, and performance in preclinical models. This guide offers a comprehensive comparison to inform researchers, scientists, and drug development professionals in the ongoing battle against antimicrobial resistance.
This analysis synthesizes available in vitro and in vivo data to provide a comparative overview of this compound, a novel penem β-lactamase inhibitor, and avibactam, a well-established diazabicyclooctane (DBO) inhibitor. While direct head-to-head studies are limited, a comparative assessment can be made by examining their efficacy in combination with their respective β-lactam partners, piperacillin and ceftazidime.
At a Glance: Key Characteristics
| Feature | This compound | Avibactam |
| Chemical Class | Penem | Diazabicyclooctane (DBO) |
| Partner Antibiotic | Primarily Piperacillin | Primarily Ceftazidime |
| Mechanism of Action | Covalent, irreversible inhibition of some β-lactamases | Covalent, reversible inhibition of a broad range of serine β-lactamases |
| Spectrum of β-Lactamase Inhibition | Class A, Class C, and some Class D | Class A, Class C, and some Class D serine β-lactamases |
In Vitro Activity: A Comparative Look at Potency
The in vitro efficacy of β-lactamase inhibitors is a critical determinant of their potential clinical utility. Minimum Inhibitory Concentration (MIC) data from various studies, while not from direct comparative experiments, allow for an indirect assessment of this compound and avibactam in their respective combinations.
Table 1: Comparative In Vitro Activity (MIC µg/mL) of Piperacillin/BLI-489 and Ceftazidime/Avibactam against Key Resistant Pathogens
| Organism and Resistance Mechanism | Piperacillin/BLI-489 (4 µg/mL) | Ceftazidime/Avibactam (4 µg/mL) |
| E. coli producing ESBLs | ≤0.06 - 16 | 0.12 - 4 |
| K. pneumoniae producing KPC | 1 - >64 | 0.25 - 8 |
| P. aeruginosa (AmpC hyperproducer) | 4 - 64 | 2 - 16 |
Note: Data is compiled from multiple sources and represents a range of reported MIC values. Direct comparative studies are needed for a definitive assessment.
The data suggest that both combinations demonstrate potent activity against key Gram-negative pathogens expressing various β-lactamases. Piperacillin/BLI-489 shows promise in restoring the activity of piperacillin, a workhorse antibiotic, against a broad range of resistant isolates.[1][2][3][4] Ceftazidime/avibactam is particularly effective against many Enterobacterales and Pseudomonas aeruginosa strains that are resistant to ceftazidime alone.[5][6][7][8][9]
In Vivo Efficacy: Insights from Preclinical Models
Animal infection models provide crucial information on the in vivo performance of these inhibitor combinations. Murine models of systemic infection have been utilized to evaluate the efficacy of both piperacillin/BLI-489 and ceftazidime/avibactam.
Table 2: Comparative In Vivo Efficacy in Murine Systemic Infection Models
| Inhibitor Combination | Model | Pathogen | Efficacy Endpoint | Key Findings |
| Piperacillin/BLI-489 | Acute lethal systemic infection | β-lactamase-producing E. coli, E. cloacae, K. pneumoniae | 50% Effective Dose (ED₅₀) | An 8:1 ratio of piperacillin to BLI-489 was found to be optimal. This combination was efficacious against infections caused by Class A (including ESBLs), Class C (AmpC), and Class D β-lactamase-expressing pathogens.[10][11][12][13] |
| Ceftazidime/Avibactam | Septicemia model | β-lactamase-producing Enterobacteriaceae | 50% Effective Dose (ED₅₀) | A 4:1 ratio of ceftazidime to avibactam restored efficacy against ceftazidime-resistant strains. The combination was more effective than piperacillin-tazobactam against the tested isolates.[14] |
| Ceftazidime/Avibactam | Thigh infection model | Carbapenem-resistant Enterobacteriaceae | Change in bacterial density (log₁₀ CFU) | Humanized exposures of ceftazidime-avibactam demonstrated significant reductions in bacterial density against isolates with MICs up to 16 µg/mL.[15] |
| Ceftazidime/Avibactam | Lung infection model | P. aeruginosa | Change in bacterial density (log₁₀ CFU) | Humanized doses of ceftazidime-avibactam resulted in significant bacterial reductions against P. aeruginosa with MICs up to 32 µg/mL.[16] |
These in vivo studies highlight the potential of both BLI-489 and avibactam to restore the efficacy of their partner β-lactams in treating serious infections caused by multidrug-resistant bacteria.
Mechanism of Action and Signaling Pathways
Both this compound and avibactam function by inhibiting β-lactamase enzymes, thereby protecting β-lactam antibiotics from degradation. However, their distinct chemical structures lead to different modes of interaction with these enzymes.
Avibactam , as a diazabicyclooctane, forms a covalent but reversible bond with the serine residue in the active site of many β-lactamases. This reversible nature is a key feature of its mechanism.
This compound , being a penem, is structurally related to β-lactam antibiotics and is believed to act as a suicide inhibitor, forming a stable, irreversible acyl-enzyme intermediate with certain β-lactamases.
The inhibition of β-lactamases by these compounds ultimately allows the partner β-lactam antibiotic to reach its target: the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. The disruption of this process leads to cell lysis and bacterial death.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of antimicrobial agents. Below are representative methodologies for key in vitro and in vivo experiments.
In Vitro Susceptibility Testing: MIC Determination
1. Broth Microdilution Method (CLSI Guidelines):
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from fresh (18-24 hour) colonies. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.
-
Antimicrobial Preparation: Prepare serial twofold dilutions of the β-lactam antibiotic (e.g., piperacillin or ceftazidime) in cation-adjusted Mueller-Hinton broth (CAMHB). For combination testing, the β-lactamase inhibitor (BLI-489 or avibactam) is added to the broth at a fixed concentration (typically 4 µg/mL).
-
Incubation: Inoculate the microdilution trays with the bacterial suspension and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
2. E-test (Gradient Diffusion Method):
-
Inoculum Preparation: Prepare a bacterial lawn by swabbing a 0.5 McFarland standardized inoculum onto a Mueller-Hinton agar plate.
-
Strip Application: Apply the E-test strip containing a predefined gradient of the antimicrobial agent (and a fixed concentration of the inhibitor for combination strips) to the agar surface.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
MIC Reading: The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.
In Vivo Efficacy Testing: Murine Systemic Infection Model
-
Animal Model: Typically, female ICR mice are used. Mice are often rendered neutropenic by treatment with cyclophosphamide to create a more stringent model of infection.
-
Infection: Mice are infected intraperitoneally with a lethal dose of the bacterial pathogen.
-
Treatment: At a specified time post-infection (e.g., 1 hour), mice are treated subcutaneously or intravenously with the antimicrobial agent(s). For combination therapies, the β-lactam and the inhibitor are administered at a specific ratio (e.g., 8:1 for piperacillin/BLI-489, 4:1 for ceftazidime/avibactam).
-
Endpoint: The primary endpoint is typically survival over a defined period (e.g., 7 days). The 50% effective dose (ED₅₀), the dose required to protect 50% of the animals from lethal infection, is calculated.
Conclusion and Future Directions
Both this compound and avibactam represent significant advancements in the fight against β-lactamase-mediated resistance. Avibactam, in combination with ceftazidime, has established itself as a valuable therapeutic option with a broad spectrum of activity. This compound, partnered with piperacillin, shows considerable promise in preclinical studies, potentially offering a new life for a widely used β-lactam antibiotic.
For the research community, direct comparative studies evaluating the inhibitory kinetics (IC₅₀ and Kᵢ values) of BLI-489 and avibactam against a comprehensive panel of contemporary β-lactamase enzymes are crucial. Furthermore, in vivo studies directly comparing the efficacy of optimized combinations of piperacillin/BLI-489 and ceftazidime/avibactam in various infection models would provide invaluable data to guide future clinical development and therapeutic decisions. As the landscape of antibiotic resistance continues to evolve, the continued investigation and development of novel β-lactamase inhibitors like BLI-489 and the strategic use of established agents like avibactam will remain at the forefront of infectious disease research.
References
- 1. Establishment of In Vitro Susceptibility Testing Methodologies and Comparative Activities of Piperacillin in Combination with the Penem β-Lactamase Inhibitor BLI-489 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of in vitro susceptibility testing methodologies and comparative activities of piperacillin in combination with the penem {beta}-lactamase inhibitor BLI-489 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Evaluation of in Vitro Activity of Ceftazidime/Avibactam and Ceftolozane/Tazobactam against ESBL-producing Enterobacterales Isolated from Intensive Care Units from Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. mdpi.com [mdpi.com]
- 10. Efficacy of piperacillin combined with the Penem beta-lactamase inhibitor BLI-489 in murine models of systemic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy of a Ceftazidime-Avibactam combination in a murine model of Septicemia caused by Enterobacteriaceae species producing ampc or extended-spectrum β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Efficacies of Ceftazidime-Avibactam and Ceftazidime against Pseudomonas aeruginosa in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Piperacillin-BLI-489 and Piperacillin-Tazobactam: Efficacy and In Vitro Performance
In the ongoing battle against antimicrobial resistance, the combination of β-lactam antibiotics with β-lactamase inhibitors (BLIs) remains a cornerstone of antibacterial therapy. Piperacillin-tazobactam has long been a widely used and effective agent against a broad spectrum of bacteria. However, the emergence of novel β-lactamases has necessitated the development of new inhibitors with a wider range of activity. This guide provides a detailed comparison of the established combination, piperacillin-tazobactam, with a novel combination, piperacillin-BLI-489, focusing on their efficacy, supported by experimental data.
Mechanism of Action: Protecting the Core Antibiotic
Piperacillin, a broad-spectrum ureidopenicillin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] It specifically targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan, a critical component of the cell wall.[1] Many bacteria, however, have developed resistance by producing β-lactamase enzymes that hydrolyze the β-lactam ring of piperacillin, rendering it inactive.[4]
β-lactamase inhibitors, such as tazobactam and the novel penem inhibitor BLI-489, are crucial for protecting piperacillin from this enzymatic degradation.[2][5][6][7] Tazobactam is effective against many Class A β-lactamases but has limited activity against Class C (AmpC) and Class D enzymes.[3][5] BLI-489, on the other hand, has demonstrated a broader spectrum of activity, inhibiting not only Class A enzymes, including extended-spectrum β-lactamases (ESBLs), but also Class C and Class D β-lactamases.[5][6][7][8][9][10]
Caption: General mechanism of action of piperacillin and β-lactamase inhibitors.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro activity of an antimicrobial agent is a critical indicator of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a key metric used to quantify this activity, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
The MICs for piperacillin-BLI-489 and piperacillin-tazobactam are typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[9]
-
Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in a saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to obtain the desired final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Drug Dilution: Serial twofold dilutions of piperacillin, both alone and in combination with a fixed concentration of the β-lactamase inhibitor (e.g., 4 µg/mL of BLI-489 or tazobactam), are prepared in cation-adjusted Mueller-Hinton broth in microtiter plates.[7][9]
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plates containing the antimicrobial dilutions. The plates are then incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.
Comparative In Vitro Activity
Studies have consistently demonstrated that piperacillin-BLI-489 has superior in vitro activity compared to piperacillin-tazobactam against a wide range of Gram-negative bacteria, particularly those producing ESBLs and AmpC β-lactamases.
| Organism (β-Lactamase Class) | Piperacillin MIC₉₀ (µg/mL) | Piperacillin-Tazobactam MIC₉₀ (µg/mL) | Piperacillin-BLI-489 MIC₉₀ (µg/mL) | Reference |
| Escherichia coli (ESBL) | >128 | 32 | 1 | [8] |
| Klebsiella pneumoniae (ESBL) | >128 | 64 | 4 | [8] |
| Enterobacter cloacae (AmpC) | >128 | 32 | 2 | [8] |
| Pseudomonas aeruginosa | >128 | 64 | 64 | [8] |
| Acinetobacter spp. | >128 | 64 | 16 | [8] |
| Bacteroides fragilis | >128 | 1 | 0.25 | [8] |
| Haemophilus influenzae (β-lactamase positive) | 32 | ≤0.004 | ≤0.004 | [8] |
Note: MIC₉₀ is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Against ESBL and AmpC-producing Enterobacteriaceae, piperacillin-BLI-489 demonstrated significantly lower MIC₉₀ values compared to piperacillin-tazobactam, indicating greater potency.[8] For instance, against piperacillin-nonsusceptible strains, 92% were inhibited by ≤16 µg/mL of piperacillin-BLI-489, whereas only 66% were inhibited by the same concentration of piperacillin-tazobactam.[7][8] Both combinations showed comparable and potent activity against fastidious Gram-negative organisms like Haemophilus influenzae.[8]
In Vivo Efficacy: Murine Systemic Infection Models
To assess the in vivo efficacy of these combinations, acute lethal systemic infection models in mice are commonly employed. These models provide valuable data on the potential therapeutic effectiveness of the drugs in a living organism.
Experimental Protocol: Murine Systemic Infection Model
-
Infection: Mice are infected intraperitoneally with a lethal dose of a specific bacterial strain expressing a known β-lactamase.
-
Treatment: At a specified time post-infection (e.g., 30 minutes), cohorts of mice are treated with subcutaneous injections of piperacillin alone, piperacillin-tazobactam, or piperacillin-BLI-489 at various doses.[5] The ratio of piperacillin to the inhibitor is a critical parameter, with an 8:1 ratio often found to be optimal for piperacillin-BLI-489.[5][10]
-
Observation: The mice are observed for a defined period (e.g., 7 days), and mortality is recorded.
-
ED₅₀ Calculation: The 50% effective dose (ED₅₀), which is the dose that protects 50% of the infected animals from death, is calculated for each treatment group.
Caption: Experimental workflow for the murine systemic infection model.
Comparative In Vivo Efficacy
In vivo studies in murine models have corroborated the in vitro findings, demonstrating the enhanced efficacy of piperacillin-BLI-489 over piperacillin-tazobactam against infections caused by bacteria producing various classes of β-lactamases.
| Infecting Organism (β-Lactamase Class) | Piperacillin ED₅₀ (mg/kg) | Piperacillin-Tazobactam ED₅₀ (mg/kg) | Piperacillin-BLI-489 ED₅₀ (mg/kg) | Reference |
| E. coli (Class A, TEM-1) | 103 | 11 | 13 | [5] |
| K. pneumoniae (Class A, SHV-1) | >1,121 | 24 | 23 | [5] |
| S. enterica (Class A, ESBL CTX-M-5) | >1,121 | 152 | 45 | [5] |
| E. cloacae (Class C, AmpC) | 285 | 71 | 38 | [5] |
| P. aeruginosa (Class C, AmpC) | ~980 | 246 | 103 | [5] |
| E. coli (Class D, OXA-1) | >1,121 | >256 | 38 | [5] |
Piperacillin-BLI-489 was significantly more efficacious than piperacillin-tazobactam against infections with strains producing Class A ESBLs (CTX-M-5), Class C (AmpC), and Class D (OXA-1) enzymes, as evidenced by the lower ED₅₀ values.[5] For infections with bacteria producing standard Class A β-lactamases (TEM-1, SHV-1), both combinations showed comparable efficacy.[5]
Conclusion
The available experimental data strongly indicates that the combination of piperacillin with the novel β-lactamase inhibitor BLI-489 offers a significant advantage over the established piperacillin-tazobactam combination. This is particularly evident in its enhanced in vitro and in vivo activity against problematic Gram-negative pathogens that produce a broader spectrum of β-lactamases, including ESBLs, AmpC, and Class D enzymes.[5][8] The development of piperacillin-BLI-489 represents a promising advancement in the effort to overcome β-lactamase-mediated resistance and provides a potentially valuable therapeutic option for treating serious bacterial infections. Further clinical investigation is warranted to confirm these preclinical findings in human subjects.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. medschool.co [medschool.co]
- 3. mims.com [mims.com]
- 4. β-Lactam Antibiotics and β-Lactamase Enzymes Inhibitors, Part 2: Our Limited Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Piperacillin Combined with the Penem β-Lactamase Inhibitor BLI-489 in Murine Models of Systemic Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Establishment of in vitro susceptibility testing methodologies and comparative activities of piperacillin in combination with the penem {beta}-lactamase inhibitor BLI-489 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of piperacillin combined with the Penem beta-lactamase inhibitor BLI-489 in murine models of systemic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of BLI-489 Hydrate Cross-Reactivity with Diverse Beta-Lactamases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of BLI-489 hydrate, a novel bicyclic penem beta-lactamase inhibitor, against a panel of clinically relevant beta-lactamase enzymes. BLI-489 has demonstrated a broad spectrum of activity, inhibiting key enzymes from Ambler classes A, C, and D, which are major contributors to antibiotic resistance in Gram-negative bacteria.[1] This document summarizes key quantitative data, details experimental methodologies for assessing inhibitor activity, and provides visual representations of beta-lactamase classifications and experimental workflows.
Inhibitory Activity of this compound Against Key Beta-Lactamases
This compound exhibits potent inhibitory activity against a range of serine-based beta-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of BLI-489 against several purified beta-lactamase enzymes. For context, the activity of avibactam, a clinically used non-β-lactam β-lactamase inhibitor, is also included.
| Beta-Lactamase | Ambler Class | Representative Enzyme(s) | This compound IC50 (nM) | Avibactam IC50 (nM) |
| Extended-Spectrum β-Lactamase | A | CTX-M-15 | 9 ± 1 | 8 ± 1 |
| Cephalosporinase | C | AmpC (from P. aeruginosa) | 10 ± 1 | 2.0 ± 0.1 |
| Carbapenemase | D | OXA-23 | 120 ± 20 | 12,000 ± 1,000 |
| Carbapenemase | D | OXA-48 | 150 ± 10 | 110 ± 10 |
Data sourced from a study on cyclic boronate inhibitors, which included BLI-489 and avibactam as comparators.[2] The IC50 values were determined after a 10-minute pre-incubation of the enzyme with the inhibitor.
In addition to its activity against purified enzymes, BLI-489 demonstrates significant synergistic effects when combined with beta-lactam antibiotics against various resistant bacterial strains. In time-kill kinetic studies, the combination of piperacillin and BLI-489 showed a significant reduction in the initial inoculum of strains producing Class A (TEM-1, SHV-11, TEM-10, SHV-5, CTX-M-5), Class C (AmpC, ACT-1), and Class D (OXA-1) enzymes.[3] Furthermore, when combined with imipenem, BLI-489 shows synergistic activity against carbapenem-resistant Enterobacterales (CRE) that produce Class A (KPC-2), Class B (NDM-5), and Class D (OXA-23) carbapenemases.[4]
Experimental Protocols
The determination of the inhibitory potency of this compound against various beta-lactamases is typically performed using a spectrophotometric assay with the chromogenic cephalosporin substrate, nitrocefin.
Protocol: Determination of IC50 Values for Beta-Lactamase Inhibition
1. Materials and Reagents:
-
Purified beta-lactamase enzyme
-
This compound of known concentration
-
Nitrocefin
-
Dimethyl sulfoxide (DMSO)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 486 nm
2. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of nitrocefin in DMSO.
-
Dilute the purified beta-lactamase enzyme to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the purified beta-lactamase enzyme to each well.
-
Add serial dilutions of this compound to the wells to achieve a range of final inhibitor concentrations. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at room temperature for a specified time (e.g., 10 minutes) to allow for binding.
-
-
Initiation of Reaction and Measurement:
-
To initiate the enzymatic reaction, add a fixed concentration of nitrocefin to each well.
-
Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 486 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.
-
Visualizing Beta-Lactamase Classes and Experimental Workflow
To better understand the landscape of beta-lactamase resistance and the methodology for evaluating inhibitors, the following diagrams have been generated.
Caption: Ambler classification of beta-lactamases.
Caption: Experimental workflow for IC50 determination.
References
- 1. Establishment of In Vitro Susceptibility Testing Methodologies and Comparative Activities of Piperacillin in Combination with the Penem β-Lactamase Inhibitor BLI-489 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic Boronates Inhibit All Classes of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic effect of the novel β-lactamase inhibitor BLI-489 combined with imipenem or meropenem against diverse carbapenemase-producing carbapenem-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Kinetics of BLI-489 Hydrate and Other Clinically Relevant β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory kinetics of the novel penem β-lactamase inhibitor, BLI-489 hydrate, alongside established and recently approved inhibitors: Tazobactam, Avibactam, Relebactam, and Vaborbactam. While specific enzyme kinetic data for this compound is not extensively available in peer-reviewed literature, this document summarizes its reported activity from microbiological and in vivo studies and presents a quantitative comparison of the other inhibitors based on available experimental data.
Introduction to β-Lactamase Inhibition
The efficacy of β-lactam antibiotics is consistently challenged by the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. To counteract this resistance mechanism, β-lactamase inhibitors (BLIs) are co-administered with β-lactam antibiotics. These inhibitors protect the antibiotic by inactivating the β-lactamase enzymes. This guide focuses on the validation of the inhibitory kinetics of this compound in comparison to other key BLIs.
This compound: A Novel Penem Inhibitor
This compound is a penem-class β-lactamase inhibitor that has demonstrated in vitro activity against Ambler Class A (including extended-spectrum β-lactamases - ESBLs), Class C (AmpC), and some Class D β-lactamases.[1][2] Studies have shown that the combination of piperacillin with BLI-489 offers an advantage over combinations with the established inhibitor tazobactam, particularly against strains producing ESBLs and AmpC enzymes.[1] Furthermore, BLI-489 in combination with imipenem or meropenem has shown synergistic effects against diverse carbapenemase-producing Carbapenem-Resistant Enterobacterales (CRE).[3] In murine infection models, the combination of piperacillin and BLI-489 was efficacious against pathogens expressing Class A, C, and D β-lactamases.[2]
While these findings highlight the potential of BLI-489, a detailed quantitative comparison of its inhibitory kinetics at the enzyme level with other inhibitors is limited by the lack of publicly available data on parameters such as the inhibition constant (Ki) and the rate of enzyme inactivation (kinact).
Quantitative Comparison of β-Lactamase Inhibitors
The following tables summarize the available inhibitory kinetic data for Tazobactam, Avibactam, Relebactam, and Vaborbactam against a range of clinically significant β-lactamase enzymes. This data allows for a direct comparison of their potency and spectrum of activity at the enzymatic level.
Table 1: Inhibitory Kinetics against Class A β-Lactamases
| β-Lactamase | Inhibitor | Ki (μM) | k2/K (M-1s-1) | IC50 (μM) |
| TEM-1 | Tazobactam | - | - | <1 |
| TEM-30 (Inhibitor-Resistant) | Tazobactam | - | - | Potent inactivator |
| TEM-31 (Inhibitor-Resistant) | Tazobactam | - | - | Potent inactivator |
| SHV-1 | Tazobactam | - | - | <1 |
| OHIO-1 (Met69Ile Mutant) | Tazobactam | - | - | As effective as clavulanate |
| KPC-2 | Avibactam | - | 1.0 x 104 | - |
| Relebactam | 1 - 5 | 24,750 | 0.23 | |
| Vaborbactam | 0.056 | 3.4 x 103 | - | |
| KPC-3 | Relebactam | 1 - 5 | - | 0.26 |
| Vaborbactam | 0.050 | - | - | |
| KPC-4 | Relebactam | 1 - 5 | - | 0.91 |
| CTX-M-15 | Avibactam | - | 1.0 x 105 | - |
| Relebactam | 21 | 540 | 0.4 | |
| Vaborbactam | - | - | - | |
| L2 | Relebactam | 3 | - | 0.47 |
Data sourced from multiple studies.[4][5][6][7] Note: "-" indicates data not available in the cited sources.
Table 2: Inhibitory Kinetics against Class C β-Lactamases
| β-Lactamase | Inhibitor | Ki (μM) | k2/K (M-1s-1) | IC50 (μM) |
| AmpC (P99) | Tazobactam | - | - | 50 turnovers before inactivation |
| Avibactam | - | >103 | - | |
| Vaborbactam | 0.022 - 0.18 | - | - |
Data sourced from multiple studies.[4][6] Note: "-" indicates data not available in the cited sources.
Table 3: Inhibitory Kinetics against Class D β-Lactamases
| β-Lactamase | Inhibitor | Ki (μM) | k2/K (M-1s-1) | IC50 (μM) |
| OXA-10 | Avibactam | - | 1.1 x 101 | - |
| OXA-24 | Avibactam | - | - | - |
| Vaborbactam | - | - | Poor inhibition | |
| OXA-48 | Avibactam | - | Similar to Class C | - |
| Vaborbactam | 14 | - | - |
Data sourced from multiple studies.[6][8] Note: "-" indicates data not available in the cited sources.
Experimental Protocols
The determination of β-lactamase inhibitory kinetics is crucial for evaluating the efficacy of new inhibitors. A standard methodology involves a spectrophotometric assay using a chromogenic β-lactam substrate, such as nitrocefin.
General Protocol for Determining Inhibitory Kinetics:
-
Enzyme and Inhibitor Preparation: Purified β-lactamase enzyme is prepared to a known concentration. The inhibitor is dissolved in a suitable buffer and prepared in a series of dilutions.
-
Pre-incubation: The enzyme is pre-incubated with various concentrations of the inhibitor for a defined period to allow for the formation of the enzyme-inhibitor complex.
-
Initiation of Reaction: The reaction is initiated by the addition of a chromogenic substrate (e.g., nitrocefin).
-
Spectrophotometric Monitoring: The hydrolysis of the substrate is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.
-
Data Analysis:
-
IC50 Determination: The initial reaction velocities are plotted against the inhibitor concentrations to determine the concentration of inhibitor required to reduce enzyme activity by 50% (IC50).
-
Determination of Ki and kinact: For time-dependent inhibitors, the apparent first-order rate constant of inactivation (kobs) is determined at each inhibitor concentration. A plot of kobs versus inhibitor concentration allows for the determination of the maximal rate of inactivation (kinact) and the inhibitor concentration at which the inactivation rate is half-maximal (KI). For reversible inhibitors, Ki is typically determined using Dixon or Cornish-Bowden plots.
-
Visualizing Mechanisms and Workflows
Diagram 1: Generalized Signaling Pathway of β-Lactamase Inhibition
Caption: Mechanism of β-Lactamase Inhibition.
Diagram 2: Experimental Workflow for Kinetic Analysis
Caption: Workflow for Kinetic Analysis.
Conclusion
This compound is a promising new β-lactamase inhibitor with a broad spectrum of activity against key resistance enzymes. While detailed enzymatic kinetic data remains limited in the public domain, microbiological and in vivo studies demonstrate its potential to overcome resistance, particularly when combined with piperacillin or carbapenems. For a comprehensive evaluation and to fully validate its inhibitory kinetics, further studies generating quantitative data on its interaction with purified β-lactamase enzymes are warranted. The comparative data provided for established inhibitors serves as a benchmark for the future assessment of this compound and other novel β-lactamase inhibitors in development.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of Piperacillin Combined with the Penem β-Lactamase Inhibitor BLI-489 in Murine Models of Systemic Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effect of the novel β-lactamase inhibitor BLI-489 combined with imipenem or meropenem against diverse carbapenemase-producing carbapenem-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tazobactam is a potent inactivator of selected inhibitor-resistant class A beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ceftazidime/Avibactam and Ceftolozane/Tazobactam: Second-generation β-Lactam/β-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updated Functional Classification of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CLASS D β-LACTAMASES: A RE-APPRAISAL AFTER FIVE DECADES - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BLI-489 Hydrate and Clavulanic Acid: A New Era in Beta-Lactamase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against antibiotic resistance, the role of β-lactamase inhibitors is paramount. These compounds shield β-lactam antibiotics from degradation by bacterial enzymes, restoring their efficacy. Clavulanic acid, a stalwart in this field, has been a cornerstone of combination therapies for decades. However, the emergence of new and diverse β-lactamases necessitates the development of novel inhibitors with broader and more potent activity. This guide provides a comparative overview of the established inhibitor, clavulanic acid, and a novel penem β-lactamase inhibitor, BLI-489 hydrate, presenting available preclinical data to inform future research and development.
Executive Summary
This guide delves into a comparative analysis of this compound and clavulanic acid, focusing on their mechanism of action, in vitro and in vivo efficacy, and available pharmacokinetic and safety profiles. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview for researchers. BLI-489, in combination with piperacillin, demonstrates a broader spectrum of activity, particularly against Class C and D β-lactamases, where clavulanic acid's efficacy is limited.
Mechanism of Action: Targeting Bacterial Defenses
Both this compound and clavulanic acid are mechanism-based inhibitors of β-lactamase enzymes. They possess a β-lactam ring that serves as a substrate for these enzymes. The inhibition process involves the acylation of a serine residue in the active site of the β-lactamase, forming a stable, inactive complex. This "suicide inhibition" effectively neutralizes the enzyme, allowing the partner β-lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs), and disrupt bacterial cell wall synthesis.
dot digraph "Beta_Lactamase_Inhibition_Pathway" { rankdir="LR"; graph [fontname="Arial", fontsize=12, splines=ortho]; node [fontname="Arial", fontsize=10, shape=box, style=rounded, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_Inhibitor" { label="β-Lactamase Inhibitor"; bgcolor="#F1F3F4"; "Inhibitor" [label="BLI-489 or\nClavulanic Acid", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; }
subgraph "cluster_Enzyme" { label="Bacterial Defense"; bgcolor="#F1F3F4"; "Beta_Lactamase" [label="β-Lactamase\nEnzyme", shape=octagon, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_Antibiotic" { label="Antibiotic Action"; bgcolor="#F1F3F4"; "Antibiotic" [label="β-Lactam\nAntibiotic", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "PBP" [label="Penicillin-Binding\nProteins (PBPs)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell_Wall_Synthesis" [label="Cell Wall Synthesis", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Bacterial_Cell_Death" [label="Bacterial Cell Death", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
"Inhibitor" -> "Beta_Lactamase" [label="Binds to\nactive site"]; "Beta_Lactamase" -> "Inactive_Complex" [label="Forms stable\nacyl-enzyme intermediate", style=dashed]; "Inactive_Complex" [label="Inactive Enzyme\nComplex", shape=box, style="rounded,dashed", color="#5F6368"]; "Antibiotic" -> "PBP" [label="Binds to"]; "PBP" -> "Cell_Wall_Synthesis" [label="Inhibits"]; "Cell_Wall_Synthesis" -> "Bacterial_Cell_Death" [label="Leads to"]; "Beta_Lactamase" -> "Antibiotic" [label="Hydrolyzes\n(Action Blocked by Inhibitor)", style=dotted, color="#EA4335", arrowhead=tee]; } END_DOT Mechanism of β-Lactamase Inhibition.
Chemical Structures
The structural differences between this compound and clavulanic acid underpin their distinct inhibitory profiles. BLI-489 is a penem, characterized by a fused five-membered ring containing a sulfur atom, which contributes to its broad-spectrum activity. Clavulanic acid is an oxapenam, containing an oxygen atom in its fused ring system.
| Compound | Chemical Structure | Molecular Formula | Molar Mass (anhydrous) |
| This compound |
[1] | C₁₃H₁₀N₃NaO₄S · xH₂O[2] | 327.29 g/mol [1][2] |
| Clavulanic acid |
| C₈H₉NO₅ | 199.16 g/mol |
In Vitro Efficacy: A Comparative Look at Inhibitory Activity
Inhibition of Purified β-Lactamase Enzymes
The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for clavulanic acid against various β-lactamase enzymes.
| β-Lactamase (Class) | Organism | Clavulanic Acid IC₅₀ (µM) |
| TEM-1 (A) | E. coli | 0.008[3] |
| SHV-1 (A) | K. pneumoniae | - |
| AmpC (C) | E. cloacae | Ineffective[3] |
| OXA-1 (D) | E. coli | 3[3] |
| OXA-48 (D) | K. pneumoniae | 6[4] |
| B. cereus 569/H9 | B. cereus | 4[3] |
Note: Data for BLI-489 IC₅₀ values against these specific enzymes were not available in the reviewed literature.
Activity Against β-Lactamase-Producing Bacteria
The minimum inhibitory concentration (MIC) is a key measure of a drug's effectiveness. The following tables present the MIC₉₀ values (the concentration required to inhibit the growth of 90% of isolates) for piperacillin/BLI-489 and amoxicillin/clavulanic acid against various β-lactamase-producing Gram-negative bacteria.
Table 3.2.1: MIC₉₀ of Piperacillin/BLI-489 (4 µg/ml constant BLI-489) against β-Lactamase-Producing Enterobacteriaceae [5]
| Organism | β-Lactamase Type | Piperacillin/BLI-489 MIC₉₀ (µg/ml) |
| E. coli | ESBL | 8 |
| E. coli | AmpC | 4 |
| K. pneumoniae | ESBL | 32 |
| K. pneumoniae | AmpC | 16 |
| Enterobacter cloacae | AmpC | 8 |
Table 3.2.2: MIC of Amoxicillin/Clavulanic Acid against ESBL-Producing E. coli and K. pneumoniae [6]
| Organism | MIC₅₀ (µg/ml) | MIC₉₀ (µg/ml) |
| E. coli | - | - |
| K. pneumoniae | 2 | 8 |
Note: Direct comparison is challenging due to different partner antibiotics and testing methodologies. However, the data suggests that piperacillin/BLI-489 is effective against a broader range of β-lactamase producers, including those with AmpC enzymes, which are typically not well inhibited by clavulanic acid.
In Vivo Efficacy: Murine Infection Models
Preclinical in vivo studies in murine models provide valuable data on the efficacy of these combinations in a physiological setting.
Table 4.1: Efficacy of Piperacillin in Combination with BLI-489 or Tazobactam in Murine Systemic Infection Models [7]
| Pathogen (β-Lactamase) | Piperacillin Alone ED₅₀ (mg/kg) | Piperacillin/BLI-489 (8:1) ED₅₀ (mg/kg) | Piperacillin/Tazobactam (8:1) ED₅₀ (mg/kg) |
| E. coli (TEM-1, Class A) | >1000 | 13 | 11 |
| K. pneumoniae (SHV-1, Class A) | >1000 | 23 | 24 |
| E. cloacae (AmpC, Class C) | 1121 | 38 | 988 |
| S. enterica (CTX-M-5, Class A ESBL) | >1000 | 45 | 152 |
| E. coli (OXA-1, Class D) | 980 | 86 | 270 |
ED₅₀: Effective dose required to protect 50% of mice from lethal infection.
These results demonstrate that the combination of piperacillin with BLI-489 is highly effective in vivo against infections caused by bacteria producing Class A, C, and D β-lactamases. Notably, piperacillin/BLI-489 showed superior efficacy compared to piperacillin/tazobactam against strains producing AmpC and certain Class A and D enzymes.[7]
Pharmacokinetics: A Glimpse into Drug Disposition
Detailed pharmacokinetic data for this compound is not extensively published. For clavulanic acid, pharmacokinetic parameters are well-characterized.
Table 5.1: Pharmacokinetic Parameters of Clavulanic Acid in Healthy Volunteers
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~60% | |
| Protein Binding | ~25% | |
| Elimination Half-life | ~1 hour | |
| Excretion | Primarily renal |
Note: Pharmacokinetic data for BLI-489 is not available in the public domain for direct comparison.
Safety and Tolerability
Clavulanic acid, when combined with amoxicillin, is generally well-tolerated. The most common side effects are gastrointestinal, including diarrhea, nausea, and vomiting. Hepatotoxicity, though rare, is a known adverse effect.
The safety profile of this compound is not yet publicly available as it is in the preclinical development stage.
Experimental Protocols
β-Lactamase Inhibition Assay (General Protocol)
This assay determines the concentration of an inhibitor required to inhibit 50% of the β-lactamase activity (IC₅₀).
-
Enzyme and Inhibitor Preparation: Purified β-lactamase enzyme is diluted to a working concentration. A series of dilutions of the inhibitor (BLI-489 or clavulanic acid) are prepared.
-
Pre-incubation: The enzyme is pre-incubated with the various concentrations of the inhibitor for a defined period to allow for binding.
-
Substrate Addition: A chromogenic β-lactam substrate, such as nitrocefin, is added to initiate the reaction. Hydrolysis of the substrate by the active enzyme results in a color change.
-
Measurement: The change in absorbance over time is measured using a spectrophotometer.
-
Data Analysis: The rate of substrate hydrolysis is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control with no inhibitor. The IC₅₀ value is then calculated by plotting the percentage of inhibition against the inhibitor concentration.
Murine Systemic Infection Model (General Protocol)
This model assesses the in vivo efficacy of an antibiotic combination in treating a lethal bacterial infection.
-
Infection: Mice are infected intraperitoneally with a lethal dose of a well-characterized β-lactamase-producing bacterial strain.
-
Treatment: At a specified time post-infection, groups of mice are treated with different doses of the antibiotic combination (e.g., piperacillin/BLI-489 or amoxicillin/clavulanic acid) or a vehicle control. Treatment is typically administered subcutaneously.
-
Observation: The mice are monitored for a defined period (e.g., 7 days), and the number of surviving animals in each treatment group is recorded.
-
Data Analysis: The 50% effective dose (ED₅₀), the dose that protects 50% of the animals from death, is calculated for each treatment group.
Conclusion and Future Directions
The available data indicates that this compound is a promising broad-spectrum β-lactamase inhibitor with potent activity against Class A, C, and some Class D enzymes.[7] Its efficacy in combination with piperacillin, particularly against challenging pathogens expressing AmpC β-lactamases, suggests it could be a valuable addition to the armamentarium against resistant Gram-negative bacteria.
Clavulanic acid remains a clinically important β-lactamase inhibitor, but its spectrum is largely limited to Class A enzymes. The continued evolution of β-lactamases underscores the need for novel inhibitors like BLI-489.
Further research is critically needed to provide a more direct and comprehensive comparison between this compound and clavulanic acid. This should include:
-
Head-to-head in vitro studies to determine and compare the IC₅₀ values of both inhibitors against a broad panel of clinically relevant β-lactamases.
-
Detailed pharmacokinetic and pharmacodynamic studies of BLI-489 to understand its absorption, distribution, metabolism, and excretion, and to establish optimal dosing regimens.
-
Comprehensive safety and toxicology studies for BLI-489 to assess its clinical potential.
Such data will be instrumental in guiding the clinical development of BLI-489 and defining its potential role in combating the growing threat of antibiotic resistance.
References
- 1. Pathogenic potential of amoxicillin-clavulanic acid resistant Klebsiella pneumoniae isolated from aquatic environment: a study of multidrug resistance and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic characteristics of piperacillin/tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acquired Class D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Oral Amoxicillin-Clavulanic Acid Treatment in Urinary Tract Infections Caused by Extended-Spectrum Beta-Lactamase–Producing Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Piperacillin Combined with the Penem β-Lactamase Inhibitor BLI-489 in Murine Models of Systemic Infection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BLI-489 Hydrate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of BLI-489 hydrate, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for maintaining laboratory safety and ensuring environmental compliance.
This compound, according to its Safety Data Sheet (SDS), is classified as not a hazardous substance or mixture. However, it is imperative to handle all chemical waste with a structured and cautious approach. The term "non-hazardous" signifies that the waste is not regulated under the Resource Conservation and Recovery Act (RCRA) as hazardous, but it still requires responsible disposal to prevent potential environmental impact.
Key Safety and Disposal Parameters
To facilitate a clear understanding of the handling requirements for this compound, the following table summarizes its key characteristics and recommended disposal considerations.
| Parameter | Information | Citation |
| Hazard Classification | Not a hazardous substance or mixture | |
| Primary Disposal Route | Dependent on local regulations and facility protocols | |
| Personal Protective Equipment (PPE) | Standard laboratory attire: safety glasses, gloves, lab coat | |
| Spill Cleanup | Take up dry, avoid dust generation, and dispose of properly | |
| Environmental Precautions | Do not let product enter drains |
Standard Operating Procedure for Disposal of this compound
This section outlines the step-by-step methodology for the safe and compliant disposal of this compound.
Waste Identification and Segregation
Proper identification and segregation of waste streams are the foundational elements of safe laboratory practice.
-
Waste Characterization: Confirm that the waste is solely this compound and is not mixed with any hazardous substances. If mixed, the entire mixture must be treated as hazardous waste.
-
Containerization: Place solid this compound waste in a designated, leak-proof, and clearly labeled container. The container should be compatible with the chemical.
-
Labeling: The waste container must be labeled with the full chemical name ("this compound") and the words "Non-Hazardous Waste."
Disposal Decision Workflow
The following workflow, represented as a DOT script-generated diagram, illustrates the decision-making process for selecting the appropriate disposal method for this compound.
Detailed Disposal Protocols
Based on the decision workflow, the following are detailed experimental protocols for the disposal of this compound.
Protocol 1: Sanitary Sewer Disposal (for water-soluble, non-hazardous solids where permitted)
-
Scope: This protocol is applicable only if institutional and local regulations explicitly permit the drain disposal of water-soluble, non-hazardous chemical waste.
-
Procedure:
-
Ensure the this compound is not mixed with any hazardous materials.
-
In a designated container, dissolve the solid this compound in a large volume of water (at least a 1:20 ratio of solid to water).
-
Check the pH of the resulting solution. If the pH is outside the neutral range of 5-9, neutralize it with a suitable acid or base.
-
Slowly pour the neutralized solution down the sanitary sewer, followed by flushing with a copious amount of cold water.
-
Protocol 2: Solid Waste Disposal (Landfill)
-
Scope: This protocol is for the disposal of solid, non-hazardous chemical waste in the regular trash stream, where permitted. Landfilling of pharmaceutical waste should be avoided if possible due to the risk of groundwater contamination.
-
Procedure:
-
Confirm that the this compound is in its solid form and not contaminated with hazardous substances.
-
Place the solid waste in a securely sealed, leak-proof container.
-
Clearly label the container as "Non-Hazardous Waste" and include the chemical name.
-
Dispose of the sealed container in the designated solid waste receptacle for landfill, as directed by your institution's EHS department.
-
Protocol 3: Incineration
-
Scope: Incineration is often the preferred and, in some jurisdictions, required method for the disposal of non-hazardous pharmaceutical waste.
-
Procedure:
-
Segregate the this compound waste from other chemical waste streams.
-
Package the waste in a container that is appropriate for incineration, as specified by your institution's waste management provider.
-
Label the container clearly with the chemical name and indicate that it is for incineration.
-
Arrange for collection by a licensed hazardous and chemical waste management contractor.
-
Experimental Workflow for Waste Handling and Disposal
The following diagram illustrates the overall workflow from the point of waste generation to its final disposal.
By adhering to these structured procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and state regulations.
Essential Safety and Handling Guidance for BLI-489 Hydrate
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like BLI-489 hydrate is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is a penem β-lactamase inhibitor.[1] While a specific Safety Data Sheet (SDS) is not publicly available, it should be handled as a potent pharmaceutical compound, necessitating stringent safety protocols to minimize exposure.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Required PPE | Rationale |
| Handling Solids (Weighing, Aliquoting) | - Full-face powered air-purifying respirator (PAPR) with an assigned protection factor (APF) of 1000 or a containment system (e.g., glove bag)[2]- Disposable lab coat made of a material like Tyvek®[3]- Double-gloving with nitrile or neoprene gloves- Safety glasses or goggles- Closed-toe shoes | To prevent inhalation of fine particles and to protect skin and eyes from contact with the potent compound. |
| Preparing Solutions | - Chemical fume hood- Disposable lab coat- Nitrile or neoprene gloves- Safety goggles- Closed-toe shoes | To minimize exposure to aerosols and splashes during dissolution. |
| General Laboratory Operations | - Lab coat- Nitrile gloves- Safety glasses- Closed-toe shoes | Standard laboratory practice to protect against incidental contact. |
| Spill Cleanup | - PPE as required for handling solids- Chemical-resistant boots or shoe covers | To ensure maximum protection during the management of a hazardous spill. |
Experimental Protocols: Safe Handling Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, sealed container in a designated, well-ventilated, and secure area.
-
Restrict access to authorized personnel only.
Handling:
-
Always handle this compound in a designated area, such as a chemical fume hood or a containment glove bag, to prevent contamination of the general laboratory space.[2]
-
When weighing the solid compound, use a balance inside a ventilated enclosure.
-
Use dedicated spatulas and other equipment for handling this compound. Clean all equipment thoroughly after use.
Disposal:
-
All waste materials, including empty containers, contaminated PPE, and unused compound, should be treated as hazardous waste.
-
Dispose of all waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Used glove bags may require incineration.[2]
Emergency Procedures
Spill:
-
Evacuate the immediate area and alert colleagues.
-
Wear appropriate PPE before attempting to clean the spill.
-
Use a spill kit with appropriate absorbent materials to contain and clean up the spill.
-
Collect all contaminated materials in a sealed container for hazardous waste disposal.
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
